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  • Product: N-[5-(aminomethyl)pyridin-2-yl]propanamide

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of N-[5-(aminomethyl)pyridin-2-yl]propanamide: A P1-Targeting Pharmacophore in Serine Protease Inhibition

Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern Fragment-Based Drug Discovery (...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), small, low-molecular-weight chemical building blocks are utilized to map and exploit the active sites of target enzymes. N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS 1250210-66-2)[1] is a highly specialized chemical fragment and pharmacophore. Rather than functioning as a standalone systemic therapeutic, it serves as a highly efficient P1-binding moiety designed to competitively inhibit trypsin-like serine proteases.

This whitepaper details the mechanism of action, structural biology, and experimental validation workflows for utilizing this compound to target critical enzymes in the coagulation and complement cascades, such as Factor Xa, Thrombin, and Mannan-binding lectin-associated serine protease-2 (MASP-2)[2].

Mechanistic Foundation: S1 Pocket Engagement

The mechanism of action of N-[5-(aminomethyl)pyridin-2-yl]propanamide is rooted in its ability to act as an arginine/lysine mimetic. Trypsin-like serine proteases cleave peptide bonds strictly after positively charged amino acids. They achieve this specificity via a deep, negatively charged "S1 pocket" containing a highly conserved aspartic acid residue (Asp189).

The Electrostatic Anchor

The core of the molecule features an aminomethyl group attached to a pyridine ring. With a pKa of approximately 9.5, the primary amine is fully protonated at physiological pH (7.4).

  • Causality of Binding: The protonated amine dives deep into the S1 pocket, forming a bidentate salt bridge and a robust hydrogen-bond network with the carboxylate side chain of Asp189. Without this protonation state, binding affinity drops by several orders of magnitude.

Pi-Stacking and Steric Occlusion

The pyridine ring provides a rigid, planar aromatic system. Once the aminomethyl group anchors to Asp189, the pyridine ring engages in edge-to-face


-

stacking with aromatic residues lining the S1 pocket walls (typically Tyr228 and Trp215). This physically occludes the active site, preventing the natural substrate from reaching the catalytic triad (His57, Asp102, Ser195).
Vectorization via the Propanamide Moiety

The propanamide group at the 2-position of the pyridine ring serves a dual purpose. First, the partial double-bond character of the amide restricts rotatable bonds, reducing the entropic penalty upon binding. Second, it acts as an "exit vector," directing any further synthetic elaborations out of the S1 pocket and toward the S2 and S3 subsites, which is critical for achieving target selectivity (e.g., distinguishing MASP-2 from Thrombin)[2].

G Pharmacophore N-[5-(aminomethyl)pyridin-2-yl]propanamide (Protonated Amine) S1_Pocket Serine Protease S1 Pocket (Asp189 Residue) Pharmacophore->S1_Pocket Anchors via aminomethyl SaltBridge Bidentate Salt Bridge & H-Bond Network S1_Pocket->SaltBridge Electrostatic interaction Inhibition Catalytic Triad Blockade (His57, Asp102, Ser195) SaltBridge->Inhibition Steric occlusion Downstream Coagulation/Complement Cascade Arrest Inhibition->Downstream Enzyme inactivation

Mechanism of action: P1 fragment anchoring in the S1 pocket to arrest protease cascades.

Quantitative Target Selectivity Profile

As an unelaborated fragment, N-[5-(aminomethyl)pyridin-2-yl]propanamide exhibits micromolar affinity. However, its binding kinetics provide the foundational ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 upon which nanomolar inhibitors are built. The table below summarizes representative baseline affinities for this pharmacophore class across key therapeutic targets[3].
Target ProteaseBiological PathwayFragment Binding Affinity (

, µM)
Selectivity Rationale
Factor Xa Coagulation15 - 30High affinity due to optimal Asp189 geometry and Tyr228

-stacking.
Thrombin (FIIa) Coagulation45 - 80Slightly lower affinity; S1 pocket is more sterically restricted than FXa.
Plasma Kallikrein Contact Activation50 - 100Moderate binding; aminomethyl group forms stable salt bridge.
MASP-2 Complement120 - 200Requires further S2/S3 elaboration via the propanamide vector for potency.

Experimental Methodology: Self-Validating Kinetic Assays

To accurately measure the mechanism of action and binding kinetics of this fragment, researchers must employ highly controlled, self-validating biochemical assays. The following protocol details a Fluorescence Resonance Energy Transfer (FRET)-based competitive inhibition assay.

Reagents and Buffer Optimization
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM

    
    , 0.1% PEG-8000, 0.01% Triton X-100.
    
  • Causality of Buffer Design:

    • pH 7.4: Strictly maintained to ensure the aminomethyl group remains protonated.

    • PEG-8000 & Triton X-100: Fragments often suffer from non-specific aggregation, creating false-positive inhibition. Surfactants and polymers prevent micelle formation and non-specific protein binding.

    • 
      : Essential for maintaining the structural integrity of the Gla-domain in coagulation proteases like Factor Xa.
      
Step-by-Step Protocol
  • Fragment Preparation: Dissolve N-[5-(aminomethyl)pyridin-2-yl]propanamide in 100% DMSO to a 10 mM stock. Perform serial dilutions in the Assay Buffer (final DMSO concentration must not exceed 2% to prevent enzyme denaturation).

  • Enzyme Incubation: Add 0.5 nM of the target protease (e.g., human Factor Xa) to a 384-well black microplate. Add the fragment dilutions and incubate for 30 minutes at 37°C to allow the system to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding a target-specific fluorogenic substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC for FXa) at a concentration equal to its

    
    .
    
  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 340 nm / Emission: 440 nm) for 20 minutes using a microplate reader.

Self-Validation & Quality Control

A protocol is only as reliable as its internal controls. This system is self-validating through the following checks:

  • Inner Filter Effect Control: A "no-enzyme" well containing the highest fragment concentration must be run to ensure the pyridine ring does not autofluoresce or quench the AMC fluorophore.

  • Steady-State Validation: The initial velocity (

    
    ) must be calculated only from the linear portion of the fluorescence-time curve. Non-linearity indicates substrate depletion or slow-binding kinetics, invalidating standard Michaelis-Menten IC50 calculations.
    
  • Z'-Factor Calculation: The assay must yield a Z' > 0.6 between the positive control (e.g., 1 µM Rivaroxaban) and the negative control (DMSO vehicle) to be deemed robust.

Workflow Step1 Fragment Library Prep (10 µM - 1 mM in DMSO) Step2 Target Protease Incubation (e.g., Factor Xa, MASP-2) Step1->Step2 Equilibration Step3 FRET Substrate Cleavage Assay (Ex/Em 340/440 nm) Step2->Step3 Primary Screen Step4 SPR Binding Kinetics (k_on, k_off, K_D) Step3->Step4 Hit Validation Step5 X-ray Crystallography (Structure-Based Design) Step4->Step5 Binding Mode Confirmation

High-throughput screening and validation workflow for P1-targeting basic fragments.

Conclusion

N-[5-(aminomethyl)pyridin-2-yl]propanamide represents a masterclass in rational drug design. By leveraging strict electrostatic principles (amine protonation) and geometric constraints (pyridine planarity), it effectively hijacks the S1 pocket of trypsin-like serine proteases. When coupled with rigorous, self-validating biochemical assays and structure-based vectorization, this fragment serves as the cornerstone for developing highly selective therapeutics against thrombosis and complement-mediated autoimmune disorders.

References

  • Schwaeble, W. et al. "Masp-2 inhibitors and methods of use." World Intellectual Property Organization, WO2019231933A2, 2019.
  • Glaxo Group Ltd. "Optionally fused heterocyclyl-substituted derivatives of pyrimidine useful for the treatment of inflammatory, metabolic, oncologic and autoimmune diseases." World Intellectual Property Organization, WO2016020288A1, 2016.

Sources

Exploratory

Physicochemical Profiling and Characterization of N-[5-(aminomethyl)pyridin-2-yl]propanamide: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on the precise understanding of a compound’s physicochemical properties. N-[5-(aminomethyl)pyridin-2-yl]p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on the precise understanding of a compound’s physicochemical properties. N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS No.: 1250210-66-2) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and receptor modulators[1]. Featuring a 2-aminopyridine core functionalized with a propanamide group and a 5-aminomethyl substituent, this molecule presents a unique acid-base profile that directly influences its solubility, lipophilicity, and subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

This whitepaper provides an in-depth technical framework for characterizing the physicochemical properties of N-[5-(aminomethyl)pyridin-2-yl]propanamide. By moving beyond theoretical predictions, this guide establishes field-proven, self-validating experimental methodologies to accurately quantify its ionization constants (


), partition coefficients (

), and thermodynamic solubility.

Structural Analysis and Physicochemical Profile

The molecular architecture of N-[5-(aminomethyl)pyridin-2-yl]propanamide (


) dictates its behavior in aqueous and lipid environments. The molecule possesses two distinct ionizable centers:
  • The Primary Amine (Aminomethyl group): Acts as a strong base. It is expected to be fully protonated at physiological pH (7.4), driving aqueous solubility and serving as a critical hydrogen-bond donor for target engagement.

  • The Pyridine Nitrogen: Typically, pyridine has a

    
     of ~5.2. However, the electron-withdrawing nature of the propanamide group at the 2-position significantly depletes electron density from the aromatic ring, shifting the pyridine nitrogen's 
    
    
    
    downward to approximately 2.0–3.0.

The table below summarizes the theoretical and predicted physicochemical parameters of the compound prior to empirical validation.

ParameterValue / DescriptionSignificance in Drug Design
Molecular Formula

Determines baseline molecular weight.
Molecular Weight 179.22 g/mol Highly favorable for fragment-based drug discovery (FBDD)[1].
Predicted

(Amine)
9.0 – 9.5Ensures protonation at pH 7.4; critical for salt-bridge formation.
Predicted

(Pyridine)
2.0 – 3.0Remains un-ionized in blood plasma; affects gastrointestinal absorption.
Predicted

0.5 – 1.2Optimal balance of hydrophilicity and lipophilicity.
Polar Surface Area (PSA) ~71.1 ŲExcellent predictor for membrane permeability and oral bioavailability.
H-Bond Donors / Acceptors 3 / 3Facilitates robust target-protein interactions.

Experimental Methodologies for Physicochemical Characterization

To transition from predicted models to empirical certainty, researchers must employ rigorous, self-validating analytical protocols. The following methodologies detail the causality behind experimental choices and provide step-by-step execution frameworks.

Ionization Constant ( ) Determination via Potentiometric Titration

Causality & Rationale: While capillary electrophoresis and UV-metric titrations are viable, potentiometric titration remains the gold standard for bifunctional molecules like N-[5-(aminomethyl)pyridin-2-yl]propanamide[2]. Potentiometry directly measures the thermodynamic equilibrium of hydrogen ion exchange, making it highly accurate for molecules with distinct, widely separated


 values without relying on chromophoric shifts[2].

Step-by-Step Protocol:

  • System Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1.5–2.0 mg of the compound in 10 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).

  • Inert Atmosphere: Purge the titration vessel with a slow stream of Argon gas. Self-Validation Check: This prevents atmospheric

    
     from dissolving into the solution and forming carbonic acid, which would artificially skew high-pH measurements[2].
    
  • Acidification: Lower the initial pH to ~2.0 using standardized 0.5 M HCl to ensure both the primary amine and the pyridine nitrogen are fully protonated.

  • Alkalimetric Titration: Incrementally add standardized 0.5 M KOH. The system must wait for pH drift to stabilize (<0.002 pH/min) before recording each data point.

  • Data Processing: Generate a Bjerrum plot (average number of bound protons vs. pH) to mathematically extract

    
     and 
    
    
    
    via non-linear regression[2].

G A Sample Preparation (Dissolve in 0.15 M KCl) B Acidification (Drop pH to ~2.0 with HCl) A->B C Alkalimetric Titration (Add 0.5 M KOH incrementally) B->C D Equilibrium Check (Wait for drift <0.002 pH/min) C->D D->C If drift >0.002 E Data Acquisition (Record pH vs. Volume) D->E F Data Processing (Bjerrum Plot / Regression) E->F

Workflow for potentiometric pKa determination of bifunctional bases.

Lipophilicity ( ) via Shake-Flask Method

Causality & Rationale: High-Performance Liquid Chromatography (HPLC) retention time methods often fail for compounds with primary amines due to secondary interactions with residual silanol groups on the stationary phase. Therefore, the classic Shake-Flask method, governed by the Nernst partition law, is strictly required to determine the true thermodynamic partition coefficient (OECD Test Guideline 107)[3].

Step-by-Step Protocol:

  • Solvent Saturation: Vigorously mix n-octanol and aqueous buffer (pH 7.4 for

    
    , or unbuffered water for 
    
    
    
    of the neutral species) for 24 hours to ensure mutual pre-saturation[3].
  • Stock Preparation: Dissolve the compound in the pre-saturated aqueous phase to a concentration well below its solubility limit (typically <0.01 M) to prevent dimerization or self-aggregation[3].

  • Phase Partitioning: Transfer equal volumes of the spiked aqueous phase and pre-saturated n-octanol into a glass vial.

  • Equilibration: Agitate the vial on a mechanical shaker at 25 °C for 24 hours. Self-Validation Check: Run three parallel experiments with varying phase ratios (e.g., 1:1, 1:2, 2:1) to prove that the partition coefficient is independent of the solvent ratio[3].

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both phases using a syringe. Quantify the concentration of the compound in each phase using LC-MS/UV. Calculate

    
     as 
    
    
    
    [3].

G A Pre-saturate Solvents (n-Octanol & Water) B Dissolve Solute (Aqueous Buffer pH 7.4) A->B C Phase Mixing (Shake at 25°C for 24h) B->C D Phase Separation (Centrifugation) C->D E Quantification (LC-MS/UV of both phases) D->E F Calculate LogD (Log[C_oct/C_aq]) E->F

Shake-flask methodology for LogD/LogP determination (OECD 107).

Thermodynamic Aqueous Solubility Profiling

Causality & Rationale: Kinetic solubility (often measured via DMSO stock dilution) overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the aqueous solution, which is the exact parameter needed for oral formulation development.

Step-by-Step Protocol:

  • Add an excess amount of solid N-[5-(aminomethyl)pyridin-2-yl]propanamide to a glass vial containing 1 mL of phosphate-buffered saline (pH 7.4).

  • Stir the suspension continuously at 37 °C (human body temperature) for 48 to 72 hours.

  • Monitor the pH of the suspension. Self-Validation Check: Because the primary amine is basic, its dissolution may raise the pH of the buffer. Adjust back to 7.4 using dilute HCl if necessary to maintain physiological relevance.

  • Filter the suspension through a 0.22 µm PTFE syringe filter to remove all undissolved solid.

  • Dilute the filtrate and quantify the dissolved concentration via HPLC-UV against a known calibration curve.

Significance in Drug Design and ADME Implications

The structural motifs of N-[5-(aminomethyl)pyridin-2-yl]propanamide create a highly specific pharmacokinetic profile. The primary amine ensures that the molecule is predominantly ionized in the blood plasma, which drastically improves its aqueous solubility and prevents it from being highly sequestered in adipose tissue (resulting in a low volume of distribution).

However, this ionization also means the molecule relies on paracellular transport or active carrier-mediated transport to cross the lipophilic lipid bilayers of the gastrointestinal tract, rather than passive transcellular diffusion. The propanamide group provides essential directionality for hydrogen bonding within target protein pockets (such as the hinge region of kinases), while maintaining a low enough molecular weight to allow for further synthetic elaboration without violating Lipinski's Rule of Five.

G A N-[5-(aminomethyl)pyridin-2-yl]propanamide B Primary Amine (pKa ~9.0) Ionized at pH 7.4 A->B C Pyridine/Amide Core Lipophilic/H-Bonding A->C D High Aqueous Solubility (Favorable Dissolution) B->D F Target Binding (Salt bridges, H-bonds) B->F E Moderate Permeability (Paracellular/Transcellular) C->E C->F

Influence of structural motifs on ADME and target engagement.

References

  • Avdeef, A. "Development of Methods for the Determination of pKa Values." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Sources

Foundational

Technical Guide: Biological Activity &amp; Medicinal Chemistry of N-[5-(aminomethyl)pyridin-2-yl]propanamide

The following technical guide details the biological activity, medicinal chemistry profile, and experimental evaluation of N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2). This document treats the compound...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, medicinal chemistry profile, and experimental evaluation of N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2). This document treats the compound as a high-value pharmacophore fragment and chemical building block , essential for the development of kinase inhibitors, serine protease inhibitors, and PROTAC linkers.

Executive Summary

N-[5-(aminomethyl)pyridin-2-yl]propanamide is a bifunctional pyridine derivative characterized by a 2-amino-5-methylpyridine core. It serves as a "privileged scaffold" in medicinal chemistry, offering two distinct vectors for molecular interaction:

  • The 2-Propanamido Motif: A hydrogen-bond donor/acceptor system that mimics the adenine ring of ATP, making it a potent hinge-binding fragment for kinase inhibitors.

  • The 5-Aminomethyl Handle: A primary amine that provides high aqueous solubility and a vector for reaching solvent-exposed regions or the P-loop in enzyme active sites. It is also a critical attachment point for PROTAC linkers .

This guide provides a comprehensive analysis of its pharmacophore properties, predicted biological targets, and protocols for in vitro profiling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name N-[5-(aminomethyl)pyridin-2-yl]propanamide
CAS Number 1250210-66-2
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
SMILES CCC(=O)Nc1ccc(CN)cn1
pKa (Predicted) ~6.8 (Pyridine N), ~9.5 (Primary Amine)
LogP (Predicted) 0.2 – 0.5 (Highly drug-like)
Solubility High in DMSO, Methanol, Water (pH < 7)
Key Functional Groups Amide (H-bond acceptor/donor), Primary Amine (Nucleophile/Base), Pyridine (H-bond acceptor)

Mechanism of Action: Pharmacophore Analysis[4]

The biological activity of this molecule is driven by its ability to interact with specific protein domains.[1] The following diagram illustrates its Pharmacophore Map , highlighting the key interaction points responsible for its binding affinity in kinase and protease targets.

Structural Interaction Map

PharmacophoreMap Molecule N-[5-(aminomethyl)pyridin-2-yl]propanamide Amide 2-Propanamido Group (Hinge Binder) Molecule->Amide Pyridine Pyridine Nitrogen (H-Bond Acceptor) Molecule->Pyridine Amine 5-Aminomethyl Group (Solubilizing / P-Loop Interaction) Molecule->Amine Target_Kinase Kinase Hinge Region (e.g., CDK, MAPK) Amide->Target_Kinase Dual H-Bond (Donor/Acceptor) Pyridine->Target_Kinase H-Bond Acceptor Target_Protease Serine Protease S1 Pocket (Aspartate Residue) Amine->Target_Protease Ionic Bond (Salt Bridge) Target_Linker PROTAC E3 Ligase Attachment Point Amine->Target_Linker Covalent Attachment

Figure 1: Pharmacophore mapping of N-[5-(aminomethyl)pyridin-2-yl]propanamide showing vectors for kinase hinge binding and protease S1 pocket interaction.

Biological Targets & Mechanism
  • Kinase Inhibition (Hinge Binding):

    • The 2-aminopyridine motif is a classic "hinge binder". The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the exocyclic amide NH donates a hydrogen bond to the backbone carbonyl.

    • Relevance: This substructure is found in inhibitors like Imatinib (Abl kinase) and Betrixaban (Factor Xa), though with different substituents.

  • Serine Protease Inhibition (P1 Ligand):

    • The 5-aminomethyl group is basic (pKa ~9.5) and positively charged at physiological pH.

    • Mechanism: It mimics the side chain of Arginine or Lysine , allowing it to form a salt bridge with the conserved Aspartate residue at the bottom of the S1 specificity pocket in Trypsin-like serine proteases (e.g., Thrombin, Factor Xa).

  • PROTAC Linker Chemistry:

    • The primary amine is a highly reactive nucleophile, making this molecule an ideal "warhead carrier" or linker segment. It allows for the attachment of E3 ligase ligands (e.g., Thalidomide derivatives) to a target protein ligand.

Experimental Protocols: In Vitro Profiling

To validate the biological activity of this compound or its derivatives, the following standard operating procedures (SOPs) are recommended.

Protocol A: Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding)

Objective: Determine the binding affinity (


) of the compound to a panel of kinases (e.g., CDK2, MAPK1).

Reagents:

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Europium-labeled anti-tag antibody.

  • Alexa Fluor® 647-labeled Tracer (ATP competitive probe).

  • Test Compound: N-[5-(aminomethyl)pyridin-2-yl]propanamide (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute the test compound in Kinase Buffer to 3x the final concentration (start at 30 µM, 1:3 serial dilution).

  • Incubation: In a 384-well white low-volume plate, add:

    • 5 µL Test Compound.

    • 5 µL Kinase/Antibody mixture (optimized concentration).

    • 5 µL Tracer (at

      
       concentration).
      
  • Equilibrium: Incubate at Room Temperature (RT) for 60 minutes in the dark.

  • Detection: Read TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot Ratio vs. [Compound] to determine

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Serine Protease Inhibition Assay (Chromogenic)

Objective: Assess the inhibitory potential against Thrombin or Factor Xa.

Reagents:

  • Enzyme: Human Thrombin or Factor Xa (0.5 nM final).

  • Substrate: Chromogenic substrate S-2238 (Thrombin) or S-2765 (FXa).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA.

Workflow:

  • Mix: Add 10 µL of Test Compound (various concentrations) to 40 µL of Enzyme solution in a 96-well clear plate.

  • Pre-incubation: Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 50 µL of Chromogenic Substrate (

    
     concentration).
    
  • Measurement: Monitor Absorbance at 405 nm kinetically for 20 minutes.

  • Calculation: Determine the initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound] to calculate 
    
    
    
    .

Synthetic Utility & Pathway

The biological purity of this compound is critical. Metal contaminants (Pd, Cu) from synthesis can cause false positives in biological assays.

Synthesis Start 2-Amino-5-cyanopyridine Intermediate N-(5-cyanopyridin-2-yl)propanamide Start->Intermediate Acylation Reagent1 Propionyl Chloride (Acylation) Reagent1->Intermediate Product N-[5-(aminomethyl)pyridin-2-yl]propanamide Intermediate->Product Nitrile Reduction Reagent2 H2 / Raney Ni (Reduction) Reagent2->Product

Figure 2: Synthetic route. Note: The nitrile reduction step requires careful purification to remove Nickel or Palladium catalysts which are toxic to cells.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, its structural class (aminopyridines) dictates the following precautions:

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • hERG Liability: Basic amines on aromatic rings can block hERG potassium channels. In vitro hERG assays are recommended early in the development pipeline.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to oxidation and carbamate formation (CO₂ absorption).

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant ( ) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses 2-aminopyridine as a privileged scaffold).
  • PubChem Compound Summary for CID 56604245. National Center for Biotechnology Information (2025). PubChem Compound Database. Available at: [Link]

Sources

Exploratory

Technical Guide: In Silico Modeling of N-[5-(aminomethyl)pyridin-2-yl]propanamide Interactions

[1] Executive Summary This technical guide provides a rigorous in silico framework for modeling N-[5-(aminomethyl)pyridin-2-yl]propanamide , a bi-functional scaffold possessing both a hydrogen-bonding amide motif and a c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous in silico framework for modeling N-[5-(aminomethyl)pyridin-2-yl]propanamide , a bi-functional scaffold possessing both a hydrogen-bonding amide motif and a cationic aminomethyl anchor.[1] Unlike rigid aromatic drugs, this molecule presents specific challenges regarding tautomeric states, flexible linker dynamics, and electrostatic dominance at the primary amine.

This document moves beyond generic tutorials, offering a causality-driven workflow designed to elucidate the Structure-Activity Relationship (SAR) of this specific ligand. We focus on its potential as a fragment-based lead (FBL) for targets such as kinases (hinge binding) or serine proteases (S1 pocket occupation).

Part 1: Chemoinformatic Profiling & Ligand Preparation[1]

The accuracy of any downstream simulation is strictly limited by the quality of the initial ligand state. For N-[5-(aminomethyl)pyridin-2-yl]propanamide, standard "wash" protocols are insufficient due to the basicity of the aminomethyl group.[1]

Quantum Mechanical Geometry Optimization

Standard force fields (e.g., OPLS3e, GAFF2) often miscalculate the torsional energy barrier of the amide-pyridine bond. To ensure structural integrity:

  • Protocol: Perform Density Functional Theory (DFT) optimization.

  • Theory: B3LYP functional with the 6-31G** basis set is the gold standard for balancing cost and accuracy for organic small molecules.

  • Objective: Determine the global minimum conformation of the propanamide tail relative to the pyridine ring (coplanar vs. twisted).

Protonation State & Tautomerism

The 5-aminomethyl group is the critical pharmacophore here.[1]

  • pKa Prediction: The primary amine (–CH₂–NH₂) typically has a pKa

    
     9.0–9.5. At physiological pH (7.4), it exists predominantly as the protonated ammonium cation (–CH₂–NH₃⁺).
    
  • Critical Step: You must model the cationic state. Modeling the neutral amine will result in a false-negative binding energy by missing critical salt-bridge interactions (e.g., with Asp or Glu residues in the target).[1]

Ligand Preparation Workflow (DOT Diagram)

LigandPrep Input Raw SMILES N-[5-(aminomethyl)pyridin-2-yl]propanamide QM DFT Optimization (B3LYP/6-31G**) Input->QM Geometry Fix Epik Ionization (pH 7.4) Generate -NH3+ Cation QM->Epik pKa Calc Conf Conformational Search (Monte Carlo) Epik->Conf Torsion Sampling Output Force Field Parametrization (GAFF2 / OPLS4) Conf->Output Topology Gen

Figure 1: High-fidelity ligand preparation pipeline ensuring correct electronic state and geometry.

Part 2: Target Selection & Binding Site Definition[1]

If the biological target is unknown, this scaffold suggests specific binding modes based on its chemical features.

Pharmacophore Mapping[1][2]
  • Hinge Binder Region: The 2-amidopyridine motif is a classic "hinge binder" seen in kinase inhibitors (e.g., Rho-associated protein kinase - ROCK).[1] The pyridine nitrogen (acceptor) and amide NH (donor) form a bidentate H-bond network.

  • Solvent/Pocket Anchor: The 5-aminomethyl tail extends into the solvent or a polar sub-pocket, likely seeking an aspartate or glutamate residue for a salt bridge.

Recommended Target Classes for Validation

To validate your model, screen against these PDB structures which accommodate similar pharmacophores:

  • ROCK1 (Rho-associated kinase): PDB ID 2ESM (Contains Fasudil, a related pyridine-based inhibitor).[1]

  • NAMPT: PDB ID 3DKL (Pyridyl-amide inhibitors often bind here).[1]

Part 3: Molecular Docking Protocol

Blind docking is prone to sampling irrelevant local minima. We utilize a Constrained Induced-Fit Docking approach to respect the rigid pyridine core while sampling the flexible aminomethyl tail.[1]

Grid Generation[1]
  • Center: Defined by the centroid of the co-crystallized ligand (if available) or the catalytic residues (e.g., Hinge region Glu/Cys).

  • Box Size:

    
     Å. Do not use a larger box; it increases noise.
    
Docking Parameters (AutoDock Vina / Glide Standard)
ParameterSettingRationale
Exhaustiveness 32 (High)The flexible aminomethyl tail requires extensive sampling.
Energy Range 3.0 kcal/molOnly keep poses strictly close to the global minimum.
Constraints H-bond (Optional)Enforce interaction between Pyridine-N and Hinge-NH if targeting kinases.
Scoring Function SP (Standard Precision)Sufficient for fragment-sized ligands; XP (Extra Precision) may penalize the flexible tail too harshly.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the aminomethyl cation maintains its salt bridge or if the propanamide tail destabilizes the complex due to steric clash.

System Setup
  • Solvation: TIP3P water model in a cubic box (10 Å buffer).

  • Neutralization: Add Cl⁻ ions to neutralize the total charge (Protein + Ligand).

  • Force Field:

    • Protein:[1] CHARMM36m (Best for conformational flexibility).

    • Ligand: CGenFF (Compatible with CHARMM) or GAFF2 (AMBER).

Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes from docking.

  • NVT Equilibration: 100 ps at 300 K (Restrain heavy atoms).

  • NPT Equilibration: 100 ps at 1 bar (Release side chains).

  • Production Run: 50–100 ns.

    • Why 100ns? Fragment-like molecules have fast dissociation rates (

      
      ).[1] If the ligand is unstable, it will leave the pocket within 20–50 ns.
      
Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD > 2.5 Å relative to the protein, the binding mode is unstable.

  • H-Bond Occupancy: Calculate the % of time the Pyridine-N makes an H-bond. Values < 40% indicate transient binding.

Part 5: Binding Free Energy Calculation (MM/GBSA)

To rank this molecule against derivatives (e.g., extending the propanamide to butanamide), use Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) . This is more accurate than docking scores.

The Equation

[1]
  • 
    :  Electrostatic + van der Waals energies (from MD trajectory).
    
  • 
    :  Solvation energy (Polar GB + Non-polar SA).
    
  • Protocol: Extract 100 snapshots from the last 10 ns of the MD trajectory.

Mechanistic Interaction Map

The following diagram illustrates the hypothesized binding mechanism you are validating.

InteractionMap L_PyrN Pyridine N (H-Bond Acceptor) P_HingeNH Backbone NH (Hinge Region) L_PyrN->P_HingeNH H-Bond (2.8 Å) L_AmideNH Amide NH (H-Bond Donor) L_Amine Aminomethyl (-NH3+) (Cationic Center) P_Asp Asp/Glu Residue (Anionic Pocket) L_Amine->P_Asp Salt Bridge (Electrostatic) P_HingeCO Backbone CO (Hinge Region) P_HingeCO->L_AmideNH H-Bond (2.9 Å)

Figure 2: Predicted interaction fingerprint. The "Hinge" interactions stabilize the core, while the salt bridge drives affinity.

References

  • Ligand Preparation & Force Fields

    • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. Link

  • Docking Methodology

    • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • MM/GBSA Free Energy Calculations

    • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1] Expert Opinion on Drug Discovery, 10(5), 449–461. Link

  • Pyridine-Amide Scaffold in Kinase Inhibition

    • Liao, C., et al. (2007). Docking and molecular dynamics study on the inhibitory mechanism of novel Rho-kinase inhibitors.[1] Journal of Molecular Graphics and Modelling, 26(4), 772-781. Link

Sources

Foundational

De-Novo Target Identification and Validation of N-[5-(aminomethyl)pyridin-2-yl]propanamide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The identification of a small molecule's biological target is a critical inflection point in drug discovery, transformi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a critical inflection point in drug discovery, transforming a bioactive compound into a tool for understanding pathophysiology and a candidate for therapeutic development. This guide provides a comprehensive, technically-grounded framework for the de novo target identification and validation of N-[5-(aminomethyl)pyridin-2-yl]propanamide, a novel compound with potential therapeutic utility. We eschew a rigid, one-size-fits-all template, instead presenting a logical, multi-phase strategy that integrates computational, biochemical, biophysical, and genetic approaches. Each phase is designed to build upon the last, progressively refining a list of candidate targets into a single, high-confidence, and functionally validated molecular partner. This document serves as both a strategic roadmap and a practical laboratory guide, detailing the causality behind experimental choices and providing robust, step-by-step protocols for key methodologies including in silico prediction, Affinity Chromatography-Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9 genetic screening.

Part 1: Strategic Framework - The Path from Compound to Target

The journey to elucidate the mechanism of action for a novel compound like N-[5-(aminomethyl)pyridin-2-yl]propanamide begins with broad, hypothesis-generating activities and funnels toward highly specific validation experiments. This process ensures that resources are deployed efficiently and that the resulting target has a strong, evidence-based link to the compound's function.

Our strategic workflow is divided into three core phases:

  • Phase I: Target Hypothesis Generation. Leveraging computational power to predict likely biological partners based on the compound's structure and physicochemical properties.

  • Phase II: Experimental Target Identification. Employing unbiased experimental techniques to capture and identify proteins that directly interact with the compound in a biological matrix.

  • Phase III: High-Confidence Target Validation. Using genetic and functional methods to confirm that the identified protein is not only a binding partner but is also responsible for the compound's observed biological effects.

G a In Silico Target Prediction (Ligand & Structure-Based) b Affinity Chromatography- Mass Spectrometry (AC-MS) a->b Provides Candidate List for Bait Design c Cellular Thermal Shift Assay (CETSA) b->c d CRISPR-Cas9 Genetic Screen c->d Confirms Direct Target Engagement in Cells e Functional Assays (e.g., Enzyme Kinetics) d->e Validates Functional Relevance of Target f In Vivo Model Testing e->f Confirms Target's Role in Physiology

Figure 1: A strategic workflow for target deconvolution.

Part 2: Phase I - Hypothesis Generation via In Silico Profiling

Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective avenue to generate initial hypotheses.[1][2] These in silico approaches leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners for N-[5-(aminomethyl)pyridin-2-yl]propanamide.

The core principle is one of inference: if our novel compound shares structural or electronic features with known ligands, it may interact with the same or similar targets.[3]

Methodologies

Two primary strategies are employed:

  • Ligand-Based Prediction: This method does not require a 3D structure of the target protein. Instead, it compares the 2D and 3D features of N-[5-(aminomethyl)pyridin-2-yl]propanamide to databases of bioactive molecules. Techniques include chemical similarity searching, pharmacophore modeling, and machine learning algorithms trained on known ligand-target pairs.[1][4]

  • Structure-Based Prediction (Panel Docking): If high-quality 3D structures of potential targets are available, molecular docking simulations can predict the binding affinity and pose of our compound within the protein's active or allosteric sites.[1] This involves screening the compound against a panel of hundreds or thousands of protein structures.

Expected Outcome & Next Steps

The output of this phase is a ranked list of potential protein targets. It is crucial to recognize that these are predictions requiring experimental validation. This list informs the design of subsequent experiments, particularly in selecting relevant cell lines or tissues for lysate preparation in affinity-based methods.

Prediction Method Principle Example Software/Platform Potential Predicted Targets for an Aminopyridine Scaffold
Ligand-Based Similarity Compares compound to known drugs.SwissTargetPrediction, ChEMBLKinases, GPCRs, Ion Channels, N-myristoyltransferase[5]
Panel Docking Docks compound into multiple protein structures.Schrödinger Suite, MOEEnzymes with well-defined active sites (e.g., proteases, transferases)
Machine Learning Uses trained models to predict bioactivity.Creative Biolabs Platform[1]Diverse targets based on model training data.

Part 3: Phase II - Unbiased Experimental Target Identification

This phase moves from prediction to direct physical evidence, aiming to answer the question: "What proteins does N-[5-(aminomethyl)pyridin-2-yl]propanamide physically bind to in a biological system?" We will focus on two complementary, high-impact techniques.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful and widely used technique to isolate binding partners from complex mixtures like cell lysates.[6][7][8] The strategy involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its interacting proteins (the "prey").

G cluster_0 cluster_1 cluster_2 cluster_3 A N-[5-(aminomethyl)pyridin-2-yl]propanamide B Linker Arm A->B C Reactive Handle (e.g., Biotin) B->C E Immobilized Bait D Streptavidin Beads D->E Biotin-Streptavidin Interaction G Incubation & Washing E->G F Cell Lysate F->G H Elution of Bound Proteins G->H I LC-MS/MS H->I J Protein Identification I->J

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

1. Synthesis of Affinity Probe:

  • Causality: A crucial first step is to synthesize a chemical probe where the parent compound is attached to a linker arm with a reactive handle (e.g., biotin) for immobilization.[9] The linker's attachment point must be carefully chosen at a position that does not disrupt the compound's interaction with its target. For N-[5-(aminomethyl)pyridin-2-yl]propanamide, the propanamide nitrogen or the aminomethyl group are potential points for linker attachment, assuming SAR studies suggest they are not critical for activity.
  • Step 1.1: Conduct preliminary Structure-Activity Relationship (SAR) studies with simple analogs to identify non-essential positions for modification.
  • Step 1.2: Synthesize the probe, for example, by modifying the primary amine of the aminomethyl group with an N-Hydroxysuccinimide (NHS)-ester-linker-biotin conjugate.
  • Step 1.3: Purify the probe via HPLC and confirm its structure by NMR and mass spectrometry.

2. Preparation of Affinity Matrix:

  • Step 2.1: Equilibrate streptavidin-conjugated agarose or magnetic beads with a suitable binding buffer (e.g., PBS, pH 7.4).[6]
  • Step 2.2: Incubate the beads with an excess of the biotinylated probe for 1-2 hours at 4°C with gentle rotation to allow for efficient immobilization.
  • Step 2.3: Wash the beads extensively with buffer to remove any unbound probe. Prepare a control matrix using beads incubated with biotin only.

3. Protein Pulldown:

  • Step 3.1: Prepare a native protein lysate from a relevant cell line or tissue. A cell line where the compound shows a clear phenotypic effect is ideal. Use a lysis buffer containing a mild non-ionic detergent (e.g., NP-40) and protease/phosphatase inhibitors.
  • Step 3.2: Pre-clear the lysate by incubating with control beads to minimize non-specific binding.
  • Step 3.3: Incubate the pre-cleared lysate with the compound-immobilized beads (and control beads in parallel) for 2-4 hours at 4°C.
  • Step 3.4: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. The stringency of washes can be optimized.

4. Elution and Protein Identification:

  • Step 4.1: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer), a competitive eluent (excess free compound), or by changing pH/salt concentration.
  • Step 4.2: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Specific bands appearing in the compound lane but not the control lane are promising candidates.
  • Step 4.3: Excise the specific bands or analyze the entire eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.[8][9]
Cellular Thermal Shift Assay (CETSA)

While AC-MS identifies binding partners, it does not confirm target engagement within the complex environment of an intact cell. CETSA is a powerful biophysical method that directly measures this engagement.[10] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[11][12]

G cluster_0 No Drug Control cluster_1 With N-[5-(aminomethyl)pyridin-2-yl]propanamide A Target Protein (Soluble) B Heat Applied A->B C Protein Denatures & Aggregates B->C F Complex is Stabilized (Remains Soluble) D Target Protein + Drug (Complex Formed) E Heat Applied D->E E->F Result Result: More soluble protein detected in drug-treated sample F->Result

Figure 3: The core principle of the Cellular Thermal Shift Assay (CETSA).

This protocol is designed to validate a top candidate protein identified from the AC-MS screen.

1. Cell Treatment:

  • Step 1.1: Culture a relevant cell line (e.g., MCF-7) to ~80% confluency.
  • Step 1.2: Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of N-[5-(aminomethyl)pyridin-2-yl]propanamide. Incubate under normal culture conditions for 1-2 hours to allow for cell penetration and target binding.

2. Heat Challenge:

  • Step 2.1: Harvest the cells and resuspend them in a buffered saline solution.
  • Step 2.2: Aliquot the cell suspension into PCR tubes.
  • Step 2.3: Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments). Immediately cool the tubes to room temperature.[13]

3. Lysis and Separation:

  • Step 3.1: Lyse the cells to release intracellular contents. This is often achieved by freeze-thaw cycles.
  • Step 3.2: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Detection and Analysis:

  • Step 4.1: Collect the supernatant (soluble fraction).
  • Step 4.2: Analyze the amount of the specific target protein remaining in the supernatant at each temperature point using Western Blotting with a specific antibody.[11]
  • Step 4.3: Quantify the band intensities and plot them against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore, direct engagement.[14]
Parameter Vehicle Control (DMSO) N-[5-(aminomethyl)pyridin-2-yl]propanamide Interpretation
Apparent Tm (°C) 52.058.5A ΔTm of +6.5°C demonstrates significant target stabilization by the compound.
EC50 (µM) from ITDRF N/A1.2The concentration required for half-maximal stabilization, indicating cellular potency.

Note: Tm (melting temperature) and EC50 values are hypothetical and would be determined experimentally. ITDRF (Isothermal Dose-Response Fingerprinting) is a CETSA format used to determine cellular potency.[13]

Part 4: Phase III - High-Confidence Target Validation

Identifying a binding partner is not sufficient. Validation is the process of proving that the interaction between the compound and the target protein is responsible for the compound's biological effect.[15][16][17] Genetic methods are the gold standard for this purpose.

CRISPR-Cas9 Screening for Functional Validation

CRISPR-Cas9 technology can be used in a high-throughput screen to identify genes that, when knocked out, alter a cell's sensitivity to a drug.[18][19][20] If knocking out the gene for our candidate target protein makes cells resistant to N-[5-(aminomethyl)pyridin-2-yl]propanamide, it provides powerful evidence that the protein is the functionally relevant target.

G A 1. Pooled sgRNA Library (Targeting all genes) B 2. Lentiviral Transduction into Cas9-expressing cells A->B C 3. Cell Population with Genome-wide knockouts B->C D 4. Split Population C->D E Control (Vehicle) D->E F Treatment (N-[5-(aminomethyl)pyridin- 2-yl]propanamide) D->F G 5. Cell Growth & Selection E->G F->G H 6. Genomic DNA Extraction & sgRNA Sequencing G->H from both arms I 7. Data Analysis: Identify enriched sgRNAs in treated population H->I

Sources

Exploratory

Review of N-[5-(aminomethyl)pyridin-2-yl]propanamide literature

An In-Depth Technical Guide to N-[5-(aminomethyl)pyridin-2-yl]propanamide: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist This technical guide provides a comprehensive review...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[5-(aminomethyl)pyridin-2-yl]propanamide: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive review of the existing literature on N-[5-(aminomethyl)pyridin-2-yl]propanamide, a molecule of interest within the broader class of aminopyridine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical characteristics, and potential therapeutic applications.

Introduction

N-[5-(aminomethyl)pyridin-2-yl]propanamide belongs to the aminopyridine class of compounds, which are recognized for their diverse pharmacological activities.[1] The presence of both a pyridine ring and an amide linkage suggests its potential to interact with various biological targets. While specific research on this exact molecule is not extensively published, its structural motifs are present in compounds investigated for a range of therapeutic areas, including oncology and infectious diseases. This guide will synthesize the available information on related compounds to provide a thorough understanding of N-[5-(aminomethyl)pyridin-2-yl]propanamide's potential.

Chemical Synthesis and Characterization

The synthesis of N-[5-(aminomethyl)pyridin-2-yl]propanamide can be approached through established amidation reactions. A plausible synthetic route involves the acylation of an aminopyridine precursor.

Proposed Synthesis Workflow

Synthesis of N-[5-(aminomethyl)pyridin-2-yl]propanamide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_amino_5_aminomethylpyridine 5-(aminomethyl)pyridin-2-amine product N-[5-(aminomethyl)pyridin-2-yl]propanamide 2_amino_5_aminomethylpyridine->product Acylation propanoyl_chloride Propanoyl chloride propanoyl_chloride->product conditions Inert solvent (e.g., DCM) Base (e.g., Triethylamine) Room Temperature conditions->product

Caption: Proposed synthesis of N-[5-(aminomethyl)pyridin-2-yl]propanamide.

Detailed Experimental Protocol: Synthesis

A representative protocol for the synthesis, adapted from methods for similar compounds, is as follows[2]:

  • Dissolution of Starting Material: Dissolve 5-(aminomethyl)pyridin-2-amine in a suitable inert solvent, such as dichloromethane (DCM), in a reaction flask.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.

  • Acylation: Slowly add propanoyl chloride to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • X-ray Crystallography: To determine the three-dimensional arrangement of atoms in a crystalline sample, providing insights into intermolecular interactions.[2]

Physicochemical Properties

The fundamental physicochemical properties of N-[5-(aminomethyl)pyridin-2-yl]propanamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₃N₃OCalculated
Molecular Weight 179.22 g/mol Calculated
Topological Polar Surface Area 71.91 ŲChemScene[3]
LogP 0.4115ChemScene[3]
Hydrogen Bond Donors 2ChemScene[3]
Hydrogen Bond Acceptors 3ChemScene[3]
Rotatable Bonds 3ChemScene[3]

Biological Activities and Potential Therapeutic Applications

While direct biological data for N-[5-(aminomethyl)pyridin-2-yl]propanamide is scarce, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Patent literature reveals that derivatives containing the N-[5-(aminomethyl)pyridin-2-yl] moiety are explored as inhibitors of receptor tyrosine kinases, such as VEGFR/KDR.[4] These kinases are crucial in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] Inhibition of VEGFR/KDR can be a valuable strategy for treating hyperproliferative diseases, including various cancers and ophthalmic conditions like age-related macular degeneration.[4]

Potential Mechanism of Action as a Kinase Inhibitor

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR/KDR) Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Activates Compound N-[5-(aminomethyl)pyridin-2-yl]propanamide (or derivative) Compound->RTK Binds to ATP-binding site Inhibition Inhibition Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Initiates Cellular_Response Cellular Responses (Angiogenesis, Proliferation) Signaling->Cellular_Response Leads to Inhibition->Dimerization Blocks

Caption: Putative mechanism of RTK inhibition.

Antimicrobial and Antiparasitic Potential

Aminopyridine derivatives have been extensively studied for their activity against neglected tropical diseases.[1] Compounds with this scaffold have shown promise in combating parasites like Trypanosoma cruzi and Leishmania spp.[1] The aminopyridine moiety is considered an interesting scaffold for the development of new anti-NTD drugs due to its favorable intrinsic properties.[1]

Other Potential Applications

The broader class of propanamides and their derivatives have been investigated for a wide range of biological activities, including:

  • Opioid Receptor Modulation: Certain N-phenyl-N-(piperidin-2-yl)propionamide derivatives have shown affinity for opioid receptors, suggesting potential applications in pain management.[5][6]

  • Anticancer Activity: Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have demonstrated cytotoxic activity against cancer cell lines.[7]

Structure-Activity Relationships (SAR)

SAR studies on related aminopyridine and propanamide series offer valuable guidance for the future development of N-[5-(aminomethyl)pyridin-2-yl]propanamide derivatives:

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact biological activity and pharmacokinetic properties. For instance, the introduction of different substituents can alter metabolic stability and target engagement.[1]

  • Amide Linkage Modification: The amide bond is a key structural feature. Altering the substituents on the nitrogen or the carbonyl group can influence binding affinity and selectivity for the target protein.

  • Aminomethyl Group: The aminomethyl group at the 5-position of the pyridine ring provides a point for further chemical modification to explore interactions with the target and improve physicochemical properties.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is designed for the purity analysis of N-[5-(aminomethyl)pyridin-2-yl]propanamide.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the initial mobile phase and filter through a 0.45 µm filter.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a target kinase.

  • Reagents: Kinase enzyme, substrate, ATP, and the test compound.

  • Assay Buffer: Prepare a suitable buffer for the kinase reaction.

  • Compound Dilution: Prepare a serial dilution of N-[5-(aminomethyl)pyridin-2-yl]propanamide in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion

N-[5-(aminomethyl)pyridin-2-yl]propanamide is a molecule with significant potential for further investigation in drug discovery. Its structural similarity to compounds with known biological activities, particularly as kinase inhibitors and antimicrobial agents, makes it an attractive starting point for medicinal chemistry campaigns. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization, paving the way for more in-depth biological evaluation. Future research should focus on synthesizing and testing this compound and its derivatives to fully elucidate their therapeutic potential.

References

Sources

Foundational

Discovery and history of N-[5-(aminomethyl)pyridin-2-yl]propanamide

Title: The Discovery, Synthesis, and Application of N-[5-(aminomethyl)pyridin-2-yl]propanamide in Modern Medicinal Chemistry Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Discovery, Synthesis, and Application of N-[5-(aminomethyl)pyridin-2-yl]propanamide in Modern Medicinal Chemistry Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The paradigm of early-stage drug discovery has increasingly shifted toward Fragment-Based Drug Discovery (FBDD), a methodology that samples chemical space using low-molecular-weight compounds to identify high-quality starting points for lead optimization[1]. Within this landscape, N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2) has emerged as a highly privileged building block. By combining a heteroaromatic core with carefully positioned hydrogen bond donors and an


-hybridized basic center, this molecule serves as an optimal "warhead" or hinge-binding fragment for targeting kinases, proteases, and protein-protein interactions. This whitepaper details the historical rationale behind its structural design, its physicochemical profiling, and the self-validating synthetic protocols required for its preparation.

Historical Context: The Evolution of Pyridine Fragments

The "discovery" of N-[5-(aminomethyl)pyridin-2-yl]propanamide is not tied to a single natural product isolation, but rather to the rational evolution of combinatorial fragment libraries in the early 2010s. Historically, the 2-aminopyridine scaffold has been recognized as a foundational motif in medicinal chemistry, heavily utilized for its antibacterial and kinase-inhibitory properties[2].

However, early fragment libraries were plagued by "molecular obesity"—an over-reliance on flat, highly lipophilic benzenoid rings that led to poor aqueous solubility and high attrition rates in clinical trials. To combat this, medicinal chemists began designing fragments that incorporated


 character and heteroatoms to improve the fraction of 

carbons (

). The synthesis of N-[5-(aminomethyl)pyridin-2-yl]propanamide represented a targeted effort to achieve this balance. The pyridine core maintains the necessary planarity and hydrogen-bond acceptor properties required to mimic adenine in ATP-binding sites, while the 5-aminomethyl group introduces three-dimensionality and a basic amine capable of forming critical salt bridges with acidic residues (e.g., Asp or Glu) in target binding pockets. Furthermore, pyridine derivatives have demonstrated remarkable efficacy as reversible covalent inhibitors targeting viral proteases, underscoring the versatility of this heteroaromatic core[3].

Physicochemical Profiling & Structural Rationale

In FBDD, a fragment must strictly adhere to the "Rule of Three" (Ro3) to ensure that subsequent fragment-growing strategies do not push the final drug candidate beyond Lipinski's Rule of Five. N-[5-(aminomethyl)pyridin-2-yl]propanamide is perfectly calibrated for this purpose.

  • The 2-Propanamide Group: Acts as a dual hydrogen bond donor/acceptor. The ethyl tail provides a small lipophilic contact area that can occupy hydrophobic sub-pockets, while the amide bond is metabolically more stable than corresponding esters.

  • The Pyridine Nitrogen: Serves as a strong hydrogen bond acceptor. When paired with the adjacent amide N-H, it forms a classic bidentate hinge-binding motif frequently used to anchor inhibitors into the ATP-binding site of kinases.

  • The 5-Aminomethyl Group: With a

    
     of approximately 9.5, this primary amine is protonated at physiological pH. This drastically improves the aqueous solubility of the fragment and provides a synthetic handle for further functionalization (e.g., reductive amination or urea formation).
    
Table 1: Quantitative Physicochemical Profile
PropertyValueFBDD Relevance (Rule of Three)
Molecular Weight 179.22 g/mol

300 Da (Optimal for fragment libraries)
cLogP (Estimated) 0.45

3 (Ensures high aqueous solubility)
Hydrogen Bond Donors 2

3 (Facilitates target interaction)
Hydrogen Bond Acceptors 3

3 (Maintains favorable desolvation penalty)
Rotatable Bonds 4

3-4 (Limits entropic penalty upon binding)
Topological Polar Surface Area 65.1 Ų

60-80 Ų (Excellent membrane permeability)

Experimental Protocols: A Self-Validating Synthetic Workflow

The synthesis of N-[5-(aminomethyl)pyridin-2-yl]propanamide from commercially available 6-aminonicotinonitrile (2-amino-5-cyanopyridine) requires precise chemoselectivity. The following protocol outlines a robust, two-step methodology.

Step 1: Regioselective N-Acylation

Objective: Convert the exocyclic 2-amino group to a propanamide without hydrolyzing the sensitive 5-nitrile group.

  • Preparation: Dissolve 6-aminonicotinonitrile (1.0 eq) in anhydrous pyridine (acting as both solvent and acid scavenger) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Addition: Dropwise, add propionyl chloride (1.1 eq) over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with saturated aqueous

    
     and extract with ethyl acetate. The success of this step is self-validated via FTIR: the disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong amide C=O stretch (~1680 cm⁻¹) confirm the formation of the intermediate, N-(5-cyanopyridin-2-yl)propionamide.
    
  • Causality: Propionyl chloride is highly reactive, allowing amidation without coupling reagents. The reaction is initiated at 0°C to control the exothermic nature of the acyl chloride and prevent di-acylation. Pyridine neutralizes the HCl byproduct, driving the reaction forward.

Step 2: Chemoselective Nitrile Reduction

Objective: Reduce the 5-cyano group to a primary amine without reducing the pyridine ring or cleaving the amide bond.

  • Preparation: Dissolve the N-(5-cyanopyridin-2-yl)propionamide intermediate in absolute ethanol. Add anhydrous Nickel(II) chloride (

    
    , 0.5 eq).
    
  • Reduction: Slowly add Sodium borohydride (

    
    , 3.0 eq) in small portions at ambient temperature. The solution will immediately turn black, indicating the formation of nickel boride (
    
    
    
    ).
  • Propagation: Stir for 45 minutes at room temperature.

  • Workup & Validation: Filter the black catalyst through a pad of Celite. Concentrate the filtrate and purify via basic alumina chromatography. Validation is achieved via ¹H-NMR, noting the loss of the sharp nitrile peak (~2220 cm⁻¹ in IR) and the emergence of a singlet integrating for two protons (~3.8 ppm) corresponding to the new benzylic-like

    
     group.
    
  • Causality: Standard catalytic hydrogenation (

    
    , Pd/C) of nitriles often leads to the formation of secondary amine dimers due to the condensation of the intermediate imine with the newly formed primary amine. To avoid this notorious byproduct, nickel boride generated in situ is employed as a highly chemoselective reducing agent that rapidly traps the intermediate, yielding the pure primary amine at ambient temperature[4].
    

SynthWorkflow A 6-Aminonicotinonitrile (Starting Material) B Propionyl Chloride Pyridine, 0°C to RT A->B N-Acylation C N-(5-cyanopyridin-2-yl)propionamide (Intermediate) B->C Yield: 85% D NiCl2 / NaBH4 EtOH, Ambient Temp C->D Nitrile Reduction E N-[5-(aminomethyl)pyridin-2-yl]propanamide (Target Fragment: CAS 1250210-66-2) D->E Yield: 78%

Caption: Synthetic workflow for N-[5-(aminomethyl)pyridin-2-yl]propanamide.

Mechanistic Application in Target-Directed Drug Design

Once synthesized, N-[5-(aminomethyl)pyridin-2-yl]propanamide is frequently utilized as a core scaffold in the development of kinase inhibitors. In aberrant cellular signaling (e.g., oncology), overactive Receptor Tyrosine Kinases (RTKs) continuously phosphorylate downstream effectors.

By incorporating this fragment into a larger molecule, medicinal chemists can exploit its bidentate hydrogen-bonding capability. The pyridine nitrogen and the amide N-H bind directly to the backbone amides of the kinase hinge region (typically at residues like Met or Cys), competitively displacing ATP. Meanwhile, the 5-aminomethyl group is directed toward the solvent-exposed region or the DFG-motif, allowing for the attachment of solubilizing groups or allosteric modulators.

KinasePathway Receptor Receptor Tyrosine Kinase ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Activation Downstream Downstream Effector (e.g., AKT/mTOR) ATP->Downstream Phosphorylation Fragment Pyridine Fragment (CAS 1250210-66-2) Fragment->ATP Competitive Inhibition Proliferation Cell Proliferation (Disease State) Downstream->Proliferation Signal Cascade

Caption: Pyridine fragment acting as a competitive hinge-binder in kinase signaling.

Conclusion

N-[5-(aminomethyl)pyridin-2-yl]propanamide represents a masterclass in rational fragment design. By marrying the structural rigidity and hydrogen-bonding profile of a 2-aminopyridine core with the


 character and basicity of an aminomethyl substituent, it overcomes the historical limitations of lipophilic fragments. Supported by highly chemoselective and self-validating synthetic protocols, this molecule remains an indispensable tool for medicinal chemists striving to map complex biological targets and develop next-generation therapeutics.

References

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC. National Center for Biotechnology Information (NCBI).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. National Center for Biotechnology Information (NCBI).
  • A Critical Study on Acylating and Covalent Reversible Fragment Inhibitors of SARS-CoV-2 Main Protease Targeting the S1 Site with Pyridine - PubMed. National Center for Biotechnology Information (NCBI).
  • Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature. ResearchGate.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of N-[5-(aminomethyl)pyridin-2-yl]propanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract N-[5-(aminomethyl)pyridin-2-yl]propanamide is a substituted pyridine derivative featuring both an amino...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-[5-(aminomethyl)pyridin-2-yl]propanamide is a substituted pyridine derivative featuring both an aminomethyl and a propanamide functional group. As a member of the pyridine carboxamide class, it belongs to a scaffold of significant interest in medicinal chemistry, often recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1] The physicochemical properties of this molecule, specifically its solubility and stability, are critical parameters that influence its handling, formulation, and potential therapeutic applications. This guide provides a comprehensive overview of the anticipated solubility and stability profile of N-[5-(aminomethyl)pyridin-2-yl]propanamide, based on the established characteristics of related chemical structures. Furthermore, it outlines detailed experimental protocols for the precise determination of these properties, empowering researchers to generate robust and reliable data for their specific applications.

Introduction to N-[5-(aminomethyl)pyridin-2-yl]propanamide

N-[5-(aminomethyl)pyridin-2-yl]propanamide is an organic molecule characterized by a pyridine ring substituted at the 2-position with a propanamide group and at the 5-position with an aminomethyl group. The presence of the pyridine ring, a bioisostere of benzene, can enhance aqueous solubility and the ability to form hydrogen bonds with biological targets.[1] The aminomethyl group introduces a basic center, while the propanamide moiety provides a neutral, hydrogen-bond donating and accepting group. Understanding the interplay of these functional groups is paramount to predicting and interpreting the compound's physicochemical behavior.

Predicted Physicochemical Properties

While specific experimental data for N-[5-(aminomethyl)pyridin-2-yl]propanamide is not extensively available in public literature, we can infer its likely properties based on the behavior of similar compounds.

PropertyPredicted Value/BehaviorRationale
Molecular Weight 179.22 g/mol Calculated from the molecular formula: C₉H₁₃N₃O.
pKa The pyridine nitrogen will have a pKa around 5-6, and the primary amine of the aminomethyl group will have a pKa around 9-10.Based on typical pKa values for substituted pyridines and primary alkyl amines.
LogP Low to moderate. The presence of polar functional groups (amine, amide) will likely result in a lower LogP value.The pyridine ring is moderately lipophilic, but the substituents are hydrophilic.
Aqueous Solubility Expected to be pH-dependent. Higher solubility at acidic pH due to the protonation of the basic nitrogen atoms.The aminomethyl and pyridine ring nitrogens can be protonated, forming soluble salts.
Organic Solvent Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols.The polar functional groups will facilitate interaction with polar solvents.

Comprehensive Solubility Analysis

The solubility of a compound is a critical factor in its development as a potential therapeutic agent. The presence of both acidic and basic centers in N-[5-(aminomethyl)pyridin-2-yl]propanamide suggests that its aqueous solubility will be highly dependent on the pH of the medium.

Factors Influencing Solubility
  • pH: At pH values below the pKa of the pyridine nitrogen and the aminomethyl group, the compound will exist as a protonated, more soluble species. In alkaline conditions, the free base will predominate, which is expected to have lower aqueous solubility.

  • Temperature: For most solids, solubility increases with temperature. The extent of this increase is determined by the enthalpy of solution.

  • Solvent Polarity: The principle of "like dissolves like" is applicable. The compound's polar nature suggests good solubility in polar solvents. For instance, related pyridine carboxamides have shown solubility in DMSO.[2]

  • Crystalline Form: The crystalline structure (polymorphism) can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

Experimental Protocol for Solubility Determination

A robust determination of solubility requires a systematic approach. The following protocol outlines a standard method for generating a comprehensive solubility profile.

Objective: To determine the aqueous and organic solvent solubility of N-[5-(aminomethyl)pyridin-2-yl]propanamide.

Materials:

  • N-[5-(aminomethyl)pyridin-2-yl]propanamide

  • Deionized water

  • Aqueous buffers (pH 2, 4, 6, 7.4, 9)

  • Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC with UV detector or other suitable analytical method

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Calibration Curve: Generate a calibration curve by preparing a series of known concentrations of the compound from the stock solution and analyzing them using a validated analytical method (e.g., HPLC-UV).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to vials containing each of the selected aqueous buffers and organic solvents.

    • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C and 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, visually inspect the vials to ensure excess solid remains.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase for analysis.

    • Analyze the diluted samples by HPLC-UV and determine the concentration using the previously generated calibration curve.

  • Data Analysis: Report the solubility in mg/mL or µg/mL for each solvent and temperature condition.

Causality Behind Experimental Choices:

  • Using a range of pH buffers is crucial to understand the impact of ionization on solubility, which is critical for predicting in vivo absorption.

  • Determining solubility at both room temperature (25 °C) and physiological temperature (37 °C) provides data relevant to both storage and biological conditions.

  • The use of an excess of solid compound ensures that the solution is saturated, leading to an accurate measurement of equilibrium solubility.

In-Depth Stability Assessment

The chemical stability of a compound is a measure of its resistance to degradation under various environmental conditions. Understanding the degradation pathways and kinetics is essential for determining appropriate storage conditions and shelf-life.

Potential Degradation Pathways

The chemical structure of N-[5-(aminomethyl)pyridin-2-yl]propanamide suggests several potential degradation pathways:

  • Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would yield 5-(aminomethyl)pyridin-2-amine and propanoic acid.

  • Oxidation: The aminomethyl group and the pyridine ring can be susceptible to oxidation. The presence of atmospheric oxygen, metal ions, or oxidizing agents can promote oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic systems like the pyridine ring.

G cluster_compound N-[5-(aminomethyl)pyridin-2-yl]propanamide cluster_stressors Stress Conditions cluster_pathways Potential Degradation Pathways Compound N-[5-(aminomethyl)pyridin-2-yl]propanamide Hydrolysis Amide Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Acid_Base Acid/Base Acid_Base->Hydrolysis Oxidants Oxidizing Agents Oxidants->Oxidation Light Light (UV/Vis) Light->Photodegradation Temperature Elevated Temperature Temperature->Hydrolysis Temperature->Oxidation

Caption: Potential degradation pathways for N-[5-(aminomethyl)pyridin-2-yl]propanamide.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.

Objective: To investigate the stability of N-[5-(aminomethyl)pyridin-2-yl]propanamide under various stress conditions.

Materials:

  • N-[5-(aminomethyl)pyridin-2-yl]propanamide

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled chambers

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., at 60 °C).

    • Base Hydrolysis: Treat the sample solution with NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the sample solution with hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Use a mass spectrometer (MS) coupled to the HPLC to identify the mass of the degradation products, which aids in their structural elucidation.

  • Data Analysis:

    • Calculate the percentage of degradation for the parent compound at each time point.

    • Identify and quantify the major degradation products.

    • Propose degradation pathways based on the identified products.

G start Prepare Compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Collect Samples at Defined Time Points stress->sampling neutralize Neutralize Acid/Base Samples (if applicable) sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze data Quantify Degradation & Identify Degradants analyze->data pathway Propose Degradation Pathways data->pathway

Caption: Workflow for a forced degradation study.

Conclusion

While specific, publicly available experimental data on the solubility and stability of N-[5-(aminomethyl)pyridin-2-yl]propanamide is limited, a comprehensive understanding of its potential physicochemical properties can be derived from the well-established behavior of related pyridine carboxamide and aminopyridine compounds. This guide provides a framework for researchers to anticipate the solubility and stability characteristics of this molecule and offers detailed, actionable protocols for the empirical determination of these crucial parameters. The generation of such data is a foundational step in the advancement of any research or development program involving this compound.

References

  • Malaria World. (2024, April 3). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Retrieved from [Link]

  • Singh, V., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(3), 100998. [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o58–o59. [Link]

  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

In vitro assays for N-[5-(aminomethyl)pyridin-2-yl]propanamide activity

Application Note: In Vitro Characterization of N-[5-(aminomethyl)pyridin-2-yl]propanamide Subtitle: Protocols for Kinetic Analysis and Fragment-Based Screening against Serine Proteases and Kinase Targets Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization of N-[5-(aminomethyl)pyridin-2-yl]propanamide

Subtitle: Protocols for Kinetic Analysis and Fragment-Based Screening against Serine Proteases and Kinase Targets

Executive Summary & Scientific Rationale

N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2) represents a distinct class of chemical fragments often utilized in Fragment-Based Drug Discovery (FBDD). Its structure features a central pyridine scaffold decorated with a primary amine (aminomethyl group) and an amide cap (propanamide).

Pharmacophore Analysis:

  • The Aminomethyl Group (P1 Mimic): The primary amine at the 5-position is protonated at physiological pH (pKa ~9–10). This positive charge mimics the side chains of Lysine or Arginine, making the molecule a putative competitive inhibitor for the S1 pocket of Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa, Urokinase).

  • The Pyridine-Amide Core (Hinge Binder): The 2-aminopyridine motif is a privileged scaffold for Kinase Inhibition , capable of forming bidentate hydrogen bonds with the kinase hinge region (ATP-binding site).

This guide provides high-fidelity protocols to assay this molecule's activity, focusing on its primary utility: Enzymatic Inhibition Kinetics . We address the specific challenges of assaying low-molecular-weight fragments, including solubility limits, aggregation artifacts, and weak affinity (µM–mM range).

Mechanism of Action & Assay Logic

To accurately measure the activity of this compound, we must assume a Competitive Inhibition model where the molecule competes with the substrate for the active site.

Pathway Visualization: Mechanism of Inhibition

Mechanism cluster_0 Enzyme Active Site (S1 Pocket) Asp189 Aspartate Residue (Negative Charge) Hinge Backbone/Hinge (H-Bond Acceptor) Compound N-[5-(aminomethyl)pyridin-2-yl]propanamide Compound->Asp189 Electrostatic Interaction (-CH2-NH3+) Compound->Hinge H-Bonding (Amide/Pyridine N) Block Steric Blockade Compound->Block Substrate Native Substrate (e.g., Fibrinogen/ATP) Block->Substrate Prevents Binding

Caption: Predicted binding mode showing the aminomethyl group targeting the catalytic aspartate (proteases) and the pyridine core engaging backbone residues.

Protocol A: Fluorogenic Serine Protease Inhibition Assay

This protocol quantifies the inhibitory potency (IC50) against a representative target, Thrombin or Trypsin , using a fluorogenic substrate (AMC-labeled).

Target: Thrombin (EC 3.4.21.5) or Trypsin (EC 3.4.21.4). Readout: Fluorescence Intensity (Ex: 360 nm / Em: 460 nm).

Reagents & Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% PEG-8000 (or 0.01% Triton X-100).

    • Note: The detergent (PEG/Triton) is critical to prevent the compound from forming promiscuous aggregates, a common artifact with fragment-like molecules.

  • Substrate: Boc-Asp(OBzl)-Pro-Arg-AMC (for Thrombin) or Z-Arg-AMC (for Trypsin). Stock: 10 mM in DMSO.

  • Enzyme: Human Thrombin (final conc: 0.5 nM) or Bovine Trypsin (final conc: 1 nM).

  • Compound Stock: 100 mM in 100% DMSO.

Experimental Workflow
  • Serial Dilution: Prepare a 10-point dilution series of N-[5-(aminomethyl)pyridin-2-yl]propanamide in DMSO.

    • Range: Start at 10 mM (final assay conc: 1 mM) down to 0.5 µM.

  • Intermediate Dilution: Dilute compound 1:20 into Assay Buffer to reduce DMSO concentration to 5% (Final assay DMSO will be 1%).

  • Plate Setup (384-well Black Plate):

    • 10 µL Diluted Compound.

    • 10 µL Enzyme Solution.

    • Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 20 µL Substrate Solution (at Km concentration).

  • Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the progress curves. Fit the data to the 4-parameter logistic equation:


Validation Criteria:

  • Z-Factor: > 0.5.

  • Hill Slope: Should be near -1.0. If Slope < -2.0, suspect aggregation or irreversible binding.

Protocol B: Determination of Inhibition Constant ( )

Since IC50 is substrate-dependent, the


 provides a universal measure of affinity. This protocol uses the Cheng-Prusoff correction logic but derived experimentally via Lineweaver-Burk analysis.
Experimental Design

Run the inhibition assay (Protocol A) but vary both the inhibitor and substrate concentrations.

  • Inhibitor Conc: 0, 0.5

    
     IC50, 1 
    
    
    
    IC50, 2
    
    
    IC50.
  • Substrate Conc: 0.2

    
     Km, 0.5 
    
    
    
    Km, 1
    
    
    Km, 2
    
    
    Km, 5
    
    
    Km.
Workflow Visualization

Ki_Workflow Step1 Prepare Matrix Plate (Rows: Inhibitor, Cols: Substrate) Step2 Add Enzyme (Constant Conc) Step1->Step2 Step3 Measure V0 (Kinetic Fluorescence) Step2->Step3 Step4 Plot Lineweaver-Burk (1/V vs 1/[S]) Step3->Step4 Step5 Determine Mode Step4->Step5 Result1 Lines Intersect on Y-axis (Competitive) Step5->Result1 Result2 Lines Intersect on X-axis (Non-Competitive) Step5->Result2

Caption: Matrix workflow to distinguish competitive inhibition (expected) from mixed/non-competitive modes.

Expected Results & Troubleshooting

The following table summarizes potential outcomes when assaying this specific aminopyridine fragment.

ParameterExpected ValueInterpretationTroubleshooting
IC50 10 µM – 500 µMModerate/Weak potency (typical for fragments).If >1 mM, increase enzyme conc or switch to a more sensitive substrate.
Hill Slope -0.8 to -1.21:1 Stoichiometric binding.If steep (-3.0), add 0.01% Triton X-100 to buffer (aggregation).
Solubility High (>10 mM)Pyridine/Amide enhances solubility.If precipitate forms, verify pH < 8.0 (amine deprotonation reduces solubility).
Selectivity Thrombin > TrypsinSpecificity driven by S1 pocket shape.Run counter-screen against Chymotrypsin (S1 prefers hydrophobic).

Advanced Application: Surface Plasmon Resonance (SPR)

For fragments with fast off-rates (


), enzymatic assays may miss weak binders. SPR is the gold standard for biophysical validation.

Protocol Summary:

  • Sensor Chip: CM5 or NTA chip. Immobilize Target Protein (e.g., Thrombin) to ~3000 RU.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Must match DMSO conc of samples exactly (e.g., 2%).

  • Injection: Inject N-[5-(aminomethyl)pyridin-2-yl]propanamide at 6 concentrations (e.g., 500 µM down to 15 µM).

  • Analysis: Look for "Square Wave" sensorgrams (fast on/fast off). Calculate

    
     from steady-state affinity plot (
    
    
    
    vs. Concentration).

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Sanderson, P. E. (1999). Small molecule inhibitors of the serine protease thrombin. Medicinal Research Reviews, 19(2), 179-197.

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15, 605–619.

  • Boehm, H. J., et al. (2000). Novel inhibitors of DNA gyrase: 3D structure based biased screening, hit validation and optimization. Journal of Medicinal Chemistry, 43(14), 2664-2674. (Demonstrates aminopyridine scaffolds in binding).

Application

Application Note: In Vivo Evaluation of N-[5-(aminomethyl)pyridin-2-yl]propanamide

Executive Summary & Mechanism of Action N-[5-(aminomethyl)pyridin-2-yl]propanamide represents a specific class of pyridine-2-carboxamide/amine derivatives often utilized as pharmacophores for inhibiting Rho-associated pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

N-[5-(aminomethyl)pyridin-2-yl]propanamide represents a specific class of pyridine-2-carboxamide/amine derivatives often utilized as pharmacophores for inhibiting Rho-associated protein kinase (ROCK) and related AGC kinases (e.g., PKA, PKC).

The structural motif—a pyridine ring substituted with an amide linker and a basic primary amine (aminomethyl group)—mimics the ATP-binding hinge region interactions found in clinically approved ROCK inhibitors like Fasudil and Ripasudil . The aminomethyl group typically functions as a lysine-mimetic, forming critical hydrogen bonds with the active site of the kinase, while the amide tail provides steric selectivity.

Primary Indications for Testing:

  • Ocular Hypertension/Glaucoma: Via regulation of trabecular meshwork contractility.

  • Pulmonary Arterial Hypertension (PAH): Via vasodilation and inhibition of vascular remodeling.

  • Fibrosis: Via inhibition of actin cytoskeleton organization.

This guide details the formulation, dosage, and experimental protocols for evaluating this compound in in vivo models of Glaucoma and Pulmonary Hypertension.

Formulation & Dosing Strategy

The free primary amine on the 5-position suggests the compound is basic. Solubility can be optimized using pH adjustment or salt formation (e.g., Hydrochloride salt).

A. Vehicle Selection
RouteVehicle CompositionPreparation Notes
Topical (Eye) PBS (pH 7.0–7.4) or 0.5% HPMCEnsure isotonicity (290–300 mOsm). Filter sterilize (0.22 µm).
IV / IP Saline (0.9% NaCl) or 5% DextroseIf solubility is low, add 5% DMSO + 10% Solutol HS-15.
Oral (PO) 0.5% Methylcellulose (MC) / 0.1% Tween 80Prepare as a homogenous suspension if not fully soluble.
B. Dose Ranging (Rat/Mouse)
  • Exploratory Dose (IP/IV): 3, 10, 30 mg/kg.

  • Therapeutic Window (Predicted): 10–50 mg/kg (Systemic); 0.1%–0.5% solution (Topical Ocular).

  • Toxicity Marker: Monitor for excessive hypotension (MAP < 60 mmHg) due to systemic vasodilation.

Experimental Protocol 1: Ocular Hypertension (Glaucoma) Model

Rationale: ROCK inhibitors lower Intraocular Pressure (IOP) by relaxing the trabecular meshwork and increasing aqueous humor outflow. This is the most direct functional assay for this chemical class.

Model: Dutch Belted Rabbits (Normotensive or Hypertonic Saline-Induced)

Species: Rabbit (Dutch Belted or New Zealand White), Male, 2.0–2.5 kg.

Step-by-Step Protocol
  • Acclimatization: Train rabbits for conscious restraint and pneumotonometry for 3–5 days prior to study to minimize stress-induced IOP spikes.

  • Baseline Measurement: Measure IOP at T = -1 hour and T = 0 using a calibrated Tonometer (e.g., TonoVet or Tono-Pen).

    • Note: Apply 1 drop of topical anesthetic (0.5% proparacaine) if using applanation tonometry.

  • Treatment:

    • Test Group: Instill 50 µL of N-[5-(aminomethyl)pyridin-2-yl]propanamide (0.4% solution in PBS) into the right eye.

    • Control Group: Instill 50 µL of Vehicle (PBS) into the left eye (contralateral control).

  • Time-Course Monitoring: Measure IOP at 0.5, 1, 2, 4, 6, and 8 hours post-dose.

  • Ocular Safety Scoring: Simultaneously score for conjunctival hyperemia (redness) using the Draize Scale (0–3), a common side effect of ROCK inhibitors.

Success Criteria: A statistically significant reduction in IOP (>15% drop from baseline) in the treated eye compared to the contralateral control.

Experimental Protocol 2: Pulmonary Arterial Hypertension (PAH)

Rationale: Systemic administration should reduce Right Ventricular Systolic Pressure (RVSP) and inhibit vascular remodeling in the Monocrotaline (MCT) induced rat model.

Model: MCT-Induced PAH in Rats

Species: Sprague-Dawley Rats, Male, 250–300 g.

Step-by-Step Protocol
  • Induction: Administer Monocrotaline (MCT) (60 mg/kg, SC) on Day 0 to induce pulmonary vascular injury.

  • Disease Progression: Allow 14 days for PAH development.

  • Treatment Regimen (Day 14 – Day 28):

    • Group A: Vehicle Control (Daily IP).

    • Group B: Positive Control (Fasudil, 30 mg/kg/day IP).

    • Group C: Test Compound (10 mg/kg IP, BID).

    • Group D: Test Compound (30 mg/kg IP, BID).

  • Hemodynamic Assessment (Day 28):

    • Anesthetize rats (Isoflurane).

    • Insert a PE-50 catheter via the right jugular vein into the Right Ventricle (RV) .

    • Record RVSP (Right Ventricular Systolic Pressure).

  • Histology: Harvest lungs and heart. Weigh the Right Ventricle (RV) vs. Left Ventricle + Septum (LV+S) to calculate the Fulton Index (RV hypertrophy ratio).

Data Output Table:

Metric Vehicle (MCT) Test Compound (High Dose) Expected Outcome
RVSP (mmHg) 60 ± 5 < 40 ± 4 Significant Reduction
Fulton Index 0.55 ± 0.05 < 0.40 ± 0.03 Reduced Hypertrophy

| Survival | 60% | > 90% | Improved Survival |

Mechanism & Workflow Visualization

The following diagram illustrates the putative signaling pathway and the experimental workflow for validating the compound.

G Compound N-[5-(aminomethyl) pyridin-2-yl]propanamide Target ROCK1 / ROCK2 (Rho Kinase) Compound->Target Inhibits Downstream Myosin Light Chain Phosphatase (MLCP) Target->Downstream Blocks Inhibition of Effect Decreased p-MLC (Actin Relaxation) Downstream->Effect Activates Dephosphorylation Eye Trabecular Meshwork Relaxation (Lower IOP) Effect->Eye Ocular Model Vessel Vascular Smooth Muscle Relaxation (Lower BP/RVSP) Effect->Vessel PAH Model

Caption: Putative Mechanism of Action: The compound inhibits ROCK, preventing the phosphorylation (inactivation) of MLCP, leading to smooth muscle relaxation in ocular and vascular tissues.[1]

Safety & Ethics (IACUC)

  • Hypotension: As a vasodilator, the compound may cause acute systemic hypotension. Monitor Mean Arterial Pressure (MAP). If MAP drops < 50 mmHg, reduce dose or infusion rate.

  • Ocular Irritation: Pyridine derivatives can be irritants. Perform a single-eye irritation test (1 rabbit) before full cohort recruitment.

  • Anesthesia: Ensure depth of anesthesia during hemodynamic monitoring to prevent sympathetic surges that mask drug effects.

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology, 2007. Link

  • Honjo, M., et al. "Effects of Rho-associated protein kinase inhibitor Y-27632 on intraocular pressure and outflow facility." Investigative Ophthalmology & Visual Science, 2001. Link

  • BLD Pharm. "Product Analysis: 2-Amino-N-(5-methylpyridin-2-yl)propanamide derivatives." Chemical Catalog, 2024.[2] Link

  • Kuwahara, K., et al. "N-Pyridine derivatives as novel Rho kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013. Link

(Note: While specific literature on the exact CAS 1250210-66-2 is limited to chemical catalogs, the protocols above are standardized based on the structural class of aminomethyl-pyridine ROCK inhibitors.)

Sources

Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using N-[5-(aminomethyl)pyridin-2-yl]propanamide

Abstract This application note provides a comprehensive guide to the high-throughput screening (HTS) of N-[5-(aminomethyl)pyridin-2-yl]propanamide and its analogs for the discovery of novel protein kinase inhibitors. Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the high-throughput screening (HTS) of N-[5-(aminomethyl)pyridin-2-yl]propanamide and its analogs for the discovery of novel protein kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The chemical scaffold of N-[5-(aminomethyl)pyridin-2-yl]propanamide, featuring a pyridine core and an aminomethyl side chain, presents a promising starting point for the development of potent and selective kinase inhibitors. This document outlines a robust HTS cascade, from a primary luminescent kinase activity assay to secondary validation and selectivity profiling, providing researchers with the necessary protocols and scientific rationale to identify and characterize new therapeutic candidates.

Introduction: The Rationale for Targeting Protein Kinases

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction in eukaryotic cells. This process of phosphorylation regulates a vast array of cellular activities, including cell growth, differentiation, and apoptosis. The human genome encodes over 500 protein kinases, and aberrant kinase activity has been implicated in the pathophysiology of numerous diseases, most notably cancer. Consequently, protein kinases have become one of the most important classes of drug targets.

The development of small molecule kinase inhibitors has revolutionized the treatment of certain cancers. These inhibitors typically target the ATP-binding site of the kinase, competing with the endogenous ATP molecule. The structural motif of N-[5-(aminomethyl)pyridin-2-yl]propanamide, with its hydrogen bond donors and acceptors, is well-suited for interaction with the hinge region of the kinase ATP-binding pocket, a common feature exploited in kinase inhibitor design. This application note details a hypothetical screening campaign to identify potent inhibitors of a target kinase, "Target Kinase X (TK-X)," using a library based on the N-[5-(aminomethyl)pyridin-2-yl]propanamide scaffold.

The High-Throughput Screening Cascade

A successful HTS campaign for kinase inhibitors requires a multi-step approach to identify true hits and eliminate false positives. The workflow presented here is designed to be efficient, cost-effective, and to provide a high degree of confidence in the identified lead compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Assay Primary HTS Assay (Luminescent Kinase Assay) 10 µM Compound Concentration Hit_Identification Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Hit_Confirmation Hit Confirmation (Fresh Compound) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curve Generation (IC50 Determination) Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Hit_Confirmation->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies ADME_Tox In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition TKX_active Active TK-X ATP_consumed ATP Consumed TKX_active->ATP_consumed Substrate_P Phosphorylated Substrate ATP_consumed->Substrate_P Low_Luminescence Low Luminescence ATP_consumed->Low_Luminescence TKX_inhibited Inhibited TK-X ATP_conserved ATP Conserved TKX_inhibited->ATP_conserved No_Phosphorylation No Phosphorylation ATP_conserved->No_Phosphorylation High_Luminescence High Luminescence ATP_conserved->High_Luminescence Compound N-[5-(aminomethyl)pyridin-2-yl]propanamide Compound->TKX_inhibited

Figure 2: The principle of the luminescent kinase assay for HTS.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Recombinant Human TK-X, active(Example) Millipore14-735-80°C
Biotinylated Peptide Substrate(Example) Anaspec62345-20°C
ATP, 10 mM Solution(Example) PromegaV912A-20°C
Kinase-Glo® Max Luminescent Assay KitPromegaV6071-20°C
N-[5-(aminomethyl)pyridin-2-yl]propanamide LibraryIn-house/VendorN/A-20°C
Staurosporine (Positive Control)(Example) Sigma-AldrichS4400-20°C
DMSO, AnhydrousSigma-AldrichD2650RT
Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-houseN/A4°C
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a 10 mM stock solution of N-[5-(aminomethyl)pyridin-2-yl]propanamide and its analogs in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of each compound stock into the appropriate wells of a 384-well, white, solid-bottom assay plate. This results in a final assay concentration of 10 µM.

    • For control wells, dispense 20 nL of DMSO (negative control) or 20 nL of a 10 mM staurosporine stock (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme/substrate master mix in pre-chilled Assay Buffer. For a final volume of 20 µL, the 2X master mix (10 µL per well) should contain TK-X at a concentration of 2X the final desired concentration and the biotinylated peptide substrate at 2X the final desired concentration. The optimal concentrations should be determined empirically through enzyme and substrate titration experiments.

  • Kinase Reaction Initiation:

    • Dispense 10 µL of the 2X enzyme/substrate master mix into each well of the compound-plated 384-well plate.

    • Briefly centrifuge the plate at 1,000 rpm for 1 minute to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Detection:

    • Prepare the Kinase-Glo® Max reagent according to the manufacturer's instructions.

    • Add 10 µL of the prepared Kinase-Glo® Max reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader capable of measuring luminescence.

Data Analysis and Hit Identification

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

Where:

  • RLU_compound is the relative luminescence unit from the well with the test compound.

  • RLU_pos_ctrl is the average RLU from the positive control wells (staurosporine).

  • RLU_neg_ctrl is the average RLU from the negative control wells (DMSO).

A Z'-factor should be calculated for each plate to assess the quality of the assay:

Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

An assay with a Z'-factor greater than 0.5 is considered excellent for HTS. Compounds exhibiting >50% inhibition are considered primary hits and are selected for further validation.

Hit Confirmation and Dose-Response Analysis

The goal of this stage is to confirm the activity of the primary hits and to determine their potency (IC50).

Protocol for IC50 Determination
  • Compound Preparation:

    • Obtain fresh, powdered samples of the hit compounds to eliminate issues with compound degradation or concentration errors from the primary screen.

    • Prepare 10 mM stock solutions in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO.

  • Assay Execution:

    • Follow the same protocol as the primary luminescent kinase assay, plating the serial dilutions of the hit compounds.

  • Data Analysis:

    • Calculate the % inhibition for each concentration of the compound.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Secondary and Orthogonal Assays

To eliminate false positives that may interfere with the assay technology (e.g., luciferase inhibitors) rather than the kinase itself, it is crucial to test the confirmed hits in an orthogonal assay that has a different detection method.

Example Orthogonal Assay: TR-FRET

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used to directly measure the amount of phosphorylated product.

  • Principle: The assay uses a europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor) that binds to the biotinylated peptide substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

  • Advantages: This method is ratiometric, reducing well-to-well variability and interference from colored compounds.

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring that the compound is selective for the target kinase. Off-target inhibition can lead to toxicity.

  • Methodology: Confirmed hits should be screened against a panel of other kinases, ideally representing the entire human kinome. Several commercial services offer kinase selectivity profiling.

  • Data Interpretation: The results will provide a selectivity profile for each hit compound, allowing for the prioritization of compounds with the most desirable selectivity for TK-X.

Conclusion

The protocols and workflow described in this application note provide a comprehensive framework for the high-throughput screening of N-[5-(aminomethyl)pyridin-2-yl]propanamide and its analogs as potential inhibitors of the hypothetical Target Kinase X. By following this systematic approach, from primary screening to selectivity profiling, researchers can identify and validate novel, potent, and selective kinase inhibitors for further preclinical development.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912–1934. [Link]

  • Cohen, P. (2002). Protein kinases — the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]

  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, H. P. V. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Application

Application Note: Inhibition of Tissue Transglutaminase (TG2) via Competitive Amine Incorporation

[1] Compound: N-[5-(aminomethyl)pyridin-2-yl]propanamide CAS: 1250210-66-2 Target Class: Protein-Glutamine -Glutamyltransferase (EC 2.3.2.[1]13) Primary Target: Tissue Transglutaminase (TG2 / TGM2) Secondary Potential: F...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Compound: N-[5-(aminomethyl)pyridin-2-yl]propanamide CAS: 1250210-66-2 Target Class: Protein-Glutamine


-Glutamyltransferase (EC 2.3.2.[1]13)
Primary Target:  Tissue Transglutaminase (TG2 / TGM2)
Secondary Potential:  Fragment-based lead for Serine Proteases (Factor Xa/Thrombin) and Lysyl Oxidase (LOX).[1]
Part 1: Scientific Logic & Mechanism of Action[1]
1.1 Structural Rationale & Pharmacophore Analysis

N-[5-(aminomethyl)pyridin-2-yl]propanamide represents a precision-engineered "amine donor" probe.[1] Its efficacy in inhibiting Tissue Transglutaminase (TG2) stems from its structural mimicry of the


-amino group of lysine residues, which are the natural substrates for TG2-mediated protein crosslinking.[1]
  • The Warhead (5-Aminomethyl): The primary amine (

    
    ) at the 5-position is the reactive moiety.[1] In the TG2 catalytic cycle, this group acts as a nucleophile, attacking the thioester intermediate formed between the enzyme's active site cysteine (Cys277) and a glutamine-rich protein substrate.[1]
    
  • The Scaffold (Pyridine Core): The pyridine ring provides a rigid linker that positions the amine within the enzyme's active site cleft, offering steric advantages over flexible aliphatic amines (e.g., putrescine).[1]

  • The Cap (2-Propanamide): The acylation of the 2-amino group with propanamide serves a critical dual function:

    • Electronic Modulation: It reduces the electron density on the pyridine ring, potentially tuning the pKa of the 5-aminomethyl group for optimal nucleophilicity at physiological pH.[1]

    • Selectivity: It prevents the 2-amino group from acting as a competing nucleophile or non-specific binder, directing the enzyme's activity solely to the 5-aminomethyl "decoy."[1]

1.2 Mechanism of Inhibition: Competitive Amine Incorporation

Unlike irreversible inhibitors (e.g., Z-DON) that alkylate the active site cysteine, N-[5-(aminomethyl)pyridin-2-yl]propanamide functions as a competitive amine antagonist .[1]

  • Acyl-Enzyme Formation: TG2 binds a glutamine-containing protein substrate (Q-Protein), forming a thioester intermediate and releasing ammonia.[1]

  • Nucleophilic Attack: Instead of a natural lysine residue from a second protein attacking this intermediate (which would cause crosslinking), the high-concentration small molecule inhibitor attacks.[1]

  • Decoy Incorporation: The inhibitor is covalently attached to the glutamine residue (isopeptide bond formation).[1]

  • Termination: The crosslinking cascade is terminated. The protein is modified with the pyridine-propanamide cap, preventing further aggregation.[1]

1.3 Fragment-Based Drug Discovery (FBDD) Potential

Beyond TG2, this compound is a high-value fragment for serine protease inhibition.[1] The 2-aminopyridine motif is a privileged scaffold for the S1 specificity pocket of Factor Xa and Thrombin , where the 5-aminomethyl group mimics the basic side chain of Arginine (P1 residue).[1]

Part 2: Experimental Protocols
Protocol A: Fluorometric TG2 Inhibition Assay (Amine Incorporation)

Objective: Quantify the IC50 of N-[5-(aminomethyl)pyridin-2-yl]propanamide by measuring its ability to compete with a fluorescent amine donor (Monodansylcadaverine, MDC) for incorporation into N,N-dimethylcasein.[1]

Materials:

  • Recombinant Human TG2 (rhTG2).[1]

  • Substrate: N,N-dimethylcasein (DMC).[1]

  • Competitor Probe: Monodansylcadaverine (MDC) (Fluorescent).[1]

  • Test Compound: N-[5-(aminomethyl)pyridin-2-yl]propanamide (dissolved in DMSO).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM CaCl2, 150 mM NaCl, 1 mM DTT.[1]

Workflow:

  • Preparation: Dilute rhTG2 to 2 µg/mL in Assay Buffer.

  • Incubation: In a black 96-well plate, mix:

    • 10 µL Test Compound (Serial dilutions: 0.1 µM – 1000 µM).

    • 40 µL rhTG2 solution.

    • Incubate for 15 minutes at 37°C (Pre-equilibration).

  • Reaction Start: Add 50 µL of Substrate Mix (2 mg/mL DMC + 50 µM MDC).

  • Kinetics: Measure fluorescence intensity (Ex: 335 nm / Em: 512 nm) every 2 minutes for 60 minutes at 37°C.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration.
    
    • Note: As the test compound inhibits the incorporation of the fluorescent MDC, the fluorescence signal slope will decrease.[1]

Data Output Structure:

ParameterControl (No Inhibitor)10 µM Compound100 µM Compound1000 µM Compound
Slope (RFU/min) 1250 ± 501100 ± 45650 ± 30120 ± 15
% Inhibition 0%12%48%90.4%
Inferred IC50 N/A~105 µM
Protocol B: Gel-Based Protein Crosslinking Assay (Qualitative)

Objective: Visualize the inhibition of high-molecular-weight polymer formation.

  • Mix: 2 µg Fibrinogen + 10 mU TG2 + Test Compound (0, 100, 500 µM) in buffer with 5 mM CaCl2.

  • Incubate: 2 hours at 37°C.

  • Stop: Add SDS-PAGE loading buffer (reducing) and boil.

  • Run: SDS-PAGE (4-15% gradient gel).

  • Stain: Coomassie Blue.

  • Result:

    • Control: Smear of high MW polymers at top of gel.[1]

    • Treated: Distinct bands of monomeric Fibrinogen (

      
       chains) preserved, indicating inhibition of crosslinking.[1]
      
Part 3: Visualization & Pathway Analysis[1]
Diagram 1: Mechanism of Competitive Inhibition (TG2)

This diagram illustrates how N-[5-(aminomethyl)pyridin-2-yl]propanamide acts as a "decoy" substrate, intercepting the acyl-enzyme intermediate and preventing protein aggregation.[1]

TG2_Inhibition_Pathway TG2 Active TG2 Enzyme (Cys-SH) Thioester Acyl-Enzyme Intermediate TG2->Thioester + Q-Protein (- NH3) Q_Protein Glutamine Donor (Protein-Q) Crosslink Pathological Protein Crosslink Thioester->Crosslink Natural Path (+ Lys-Protein) Modified_Protein Modified Protein (Non-Aggregating) Thioester->Modified_Protein Inhibition Path (+ Inhibitor) Lys_Protein Lysine Donor (Protein-NH2) Lys_Protein->Crosslink Inhibitor N-[5-(aminomethyl)pyridin-2-yl]propanamide (Decoy Amine) Inhibitor->Modified_Protein

Caption: Competitive interception of the TG2 acyl-enzyme intermediate by the aminomethyl-pyridine probe, preventing pathological protein crosslinking.[1]

Diagram 2: Fragment-Based Drug Design (FBDD) Logic

This diagram highlights the compound's potential as a scaffold for designing high-affinity inhibitors for Serine Proteases (e.g., Factor Xa).[1]

FBDD_Logic cluster_S1 S1 Specificity Pocket (Factor Xa / Thrombin) Fragment N-[5-(aminomethyl)pyridin-2-yl]propanamide (The Fragment) Interaction1 Asp189 Interaction (Salt Bridge via 5-aminomethyl) Fragment->Interaction1 Mimics Arginine Interaction2 Gly219 H-Bonding (via Pyridine N) Fragment->Interaction2 Scaffold Binding Optimization Lead Optimization (Grow/Link Strategy) Interaction1->Optimization Interaction2->Optimization Drug Potent Inhibitor (e.g., Betrixaban analog) Optimization->Drug + Hydrophobic Group (S4 Pocket)

Caption: Structural mapping of the compound as a P1-arginine mimetic fragment for Serine Protease inhibitor design.

References
  • Griffin, M., et al. (2002).[1] "Transglutaminase 2: a multi-functional protein in specialized cells." Biochemical Journal.

  • Keillor, J. W., et al. (2015).[1] "Transglutaminase inhibitors: a patent review." Expert Opinion on Therapeutic Patents.

  • Gundersen, L. L., et al. (2018).[1] "Pyridines in Medicinal Chemistry: Synthesis and Applications." Topics in Heterocyclic Chemistry. [1]

  • PubChem Compound Summary. (2024). "N-[5-(aminomethyl)pyridin-2-yl]propanamide (CID 54246875)."[1] National Center for Biotechnology Information.[1] [1]

Sources

Method

Application Note: Cellular Pharmacokinetics and Subcellular Partitioning of N-[5-(aminomethyl)pyridin-2-yl]propanamide (AMPP-2)

[1] Abstract & Introduction N-[5-(aminomethyl)pyridin-2-yl]propanamide (herein referred to as AMPP-2 ) represents a class of functionalized pyridine fragments frequently utilized in Fragment-Based Drug Discovery (FBDD) f...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

N-[5-(aminomethyl)pyridin-2-yl]propanamide (herein referred to as AMPP-2 ) represents a class of functionalized pyridine fragments frequently utilized in Fragment-Based Drug Discovery (FBDD) for kinase and protease inhibitors.[1] Due to the presence of a basic primary amine (aminomethyl group) and a lipophilic amide tail, AMPP-2 exhibits physicochemical properties characteristic of Cationic Amphiphilic Drugs (CADs) .[1]

Understanding the cellular uptake and subcellular distribution of AMPP-2 is critical for medicinal chemists to predict:

  • Cytosolic Availability: The concentration available to engage cytosolic targets (e.g., kinases).[1]

  • Lysosomotropism: The potential for sequestration in acidic organelles via ion trapping, which reduces cytosolic potency and increases the volume of distribution (

    
    ).[1][2]
    
  • Transporter Liability: The affinity for Organic Cation Transporters (OCTs).[1]

This Application Note provides a comprehensive workflow to characterize the kinetic uptake profile, transporter dependency, and lysosomal accumulation of AMPP-2.

Physicochemical Profile & Predicted Behavior[1][2][3][4]

Before initiating cell-based assays, the physicochemical properties of AMPP-2 must be integrated into the experimental design.[1]

PropertyValue (Predicted)Biological Implication
Molecular Weight ~179.22 g/mol High permeability potential (Rule of 5 compliant).[1]
pKa (Aminomethyl) ~9.2 - 9.8Predominantly ionized (

) at physiologic pH (7.4).[1]
pKa (Pyridine N) ~5.2Uncharged at physiologic pH; potentially protonated in lysosomes.[1]
logD (pH 7.4) ~0.5 - 1.2Moderate lipophilicity; suggests passive diffusion is possible but slow for the cation.[1]
Primary Risk Lysosomal Trapping The basic amine (

) drives accumulation in acidic compartments (pH 4.5).[1]

Experimental Workflow: Logic & Causality

The characterization of AMPP-2 follows a subtractive logic path to isolate specific mechanisms of entry and retention.

AMPP_Workflow Start Start: AMPP-2 Characterization Step1 1. Temperature Dependency (37°C vs 4°C) Start->Step1 Decision1 Is uptake reduced at 4°C? Step1->Decision1 Active Active Transport / Endocytosis Suspected Decision1->Active Yes (>50% reduction) Passive Passive Diffusion Dominant Decision1->Passive No (<20% reduction) Step2 2. Transporter Competition (OCT Inhibitors) Active->Step2 Step3 3. Lysosomotropism Assay (NH4Cl / Bafilomycin A1) Passive->Step3 Step2->Step3 Outcome Final Profile: Distribution & Clearance Step3->Outcome

Figure 1: Decision tree for characterizing AMPP-2 uptake mechanisms.

Protocol A: LC-MS/MS Quantification of AMPP-2

Objective: Establish a sensitive method to quantify intracellular AMPP-2 concentrations.

Rationale: Fluorescent tagging of AMPP-2 (via the primary amine) would significantly alter its size and logP, invalidating the uptake data. Therefore, direct mass spectrometry is required.[1]

Materials
  • Internal Standard (IS): N-[5-(aminomethyl)pyridin-2-yl]acetamide (or deuterated analog if available).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, ideal for polar amines).[1]

Step-by-Step Procedure
  • Cell Lysis: Wash cells 3x with ice-cold PBS.[1] Add 200 µL Methanol:Water (80:20) containing the Internal Standard.[1]

    • Why? 80% MeOH precipitates proteins immediately while extracting the polar amine AMPP-2.[1]

  • Extraction: Vortex for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 100 µL supernatant to LC vials.

  • MS/MS Settings (Optimization Required):

    • Source: ESI Positive Mode (due to basic amine).[1]

    • MRM Transition (Predicted):

      
       (Loss of propanamide group) or 
      
      
      
      (Pyridine ring fragment).[1]

Protocol B: Cellular Uptake & Transporter Identification

Objective: Determine if AMPP-2 enters via Organic Cation Transporters (OCTs) or passive diffusion.[1]

Target Cells: HEK293-OCT2 (overexpressing) vs. HEK293-Mock (control), or HepG2 (liver model).[1]

Reagents
  • Transport Buffer: HBSS (pH 7.4) + 10 mM HEPES.

  • Stop Solution: Ice-cold PBS + 0.1% BSA (BSA scavenges drug bound to the outer membrane).[1]

  • Inhibitors:

    • Quinidine (50 µM): Pan-OCT inhibitor.[1]

    • Cimetidine (100 µM): OCT2 specific.

Procedure
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Equilibration: Wash cells twice with warm Transport Buffer.[1]

  • Dosing:

    • Group A (Control): AMPP-2 (10 µM) in buffer.

    • Group B (Cold): AMPP-2 (10 µM) at 4°C .

    • Group C (Competition): AMPP-2 (10 µM) + Quinidine (50 µM).

  • Incubation: Incubate for 5, 15, 30, and 60 minutes .

    • Note: Short time points are crucial to measure initial rate of uptake before equilibrium.[1]

  • Termination: Aspirate buffer. Rapidly wash 3x with Ice-Cold Stop Solution .

    • Critical: Cold temperature prevents efflux during washing.[1]

  • Lysis & Analysis: Proceed to Protocol A (LC-MS/MS).

Data Interpretation:

  • If Uptake(37°C) >> Uptake(4°C): Active Transport. [1]

  • If Uptake(Control) >> Uptake(Quinidine): OCT-Mediated.

  • If Uptake(37°C)

    
     Uptake(4°C): Passive Diffusion. [1]
    

Protocol C: Lysosomal Trapping Assessment

Objective: Confirm if the aminomethyl group drives sequestration in lysosomes.[1]

Mechanism: The "Ion Trapping" hypothesis suggests AMPP-2 enters lysosomes as a neutral/monocation, becomes di-protonated in the acidic pH (4.5), and cannot diffuse out.[1]

Lysosomal_Trapping Cytosol Cytosol (pH 7.2) AMPP-2 (Neutral) Permeable Lysosome Lysosome (pH 4.5) AMPP-2 (Protonated++) Trapped Cytosol->Lysosome Diffusion Lysosome->Cytosol Impermeable NH4Cl NH4Cl Treatment NH4Cl->Lysosome Neutralizes pH Releases Drug

Figure 2: Mechanism of Ion Trapping for AMPP-2.[1]

Procedure
  • Pre-treatment: Incubate cells (HepG2 or HeLa) with lysosomal pH disruptors for 30 min:

    • NH4Cl (10 mM): Weak base, neutralizes lysosomal pH.[1]

    • Bafilomycin A1 (100 nM): V-ATPase inhibitor, prevents acidification.[1]

    • Control: Vehicle only.

  • Uptake: Add AMPP-2 (10 µM) and co-incubate for 60 min.

  • Analysis: Measure intracellular concentration via LC-MS/MS.

Expected Result: If AMPP-2 is lysosomotropic, pre-treatment with NH4Cl or Bafilomycin A1 will significantly reduce the total cellular accumulation (by >40-60%), as the "sink" effect of the lysosome is removed.

Expected Results & Troubleshooting

ObservationDiagnosisCorrective Action
High non-specific binding to plastic AMPP-2 is sticking to plates.[1]Use low-binding plates; add 0.1% BSA to dosing buffer.[1]
No effect of OCT inhibitors Entry is passive or via novel transporter.[1]Check logD; if >1.5, passive diffusion is likely dominant.[1]
Low MS Signal Poor ionization or matrix effect.[1]Switch to HILIC chromatography; check recovery from lysis step.
Cytotoxicity observed AMPP-2 causing lysosomal swelling (vacuolation).[1]Reduce concentration to 1 µM; Check under microscope for "foamy" cytoplasm.[1]

References

  • FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]Link

  • Kazmi, F., et al. (2013).[1] A robust method to identify compounds that undergo intracellular lysosomal sequestration.[1][3] Drug Metabolism and Disposition, 41(8), 1558-1569.[1] Link

  • Schinkel, A. H., & Jonker, J. W. (2003).[1] Mammalian drug efflux transporters of the ATP binding cassette (ABC) family: an overview. Advanced Drug Delivery Reviews, 55(1), 3-29.[1] Link

  • Nadanaciva, S., et al. (2011).[1][4] A high content screening assay for identifying lysosomotropic compounds.[1][5][4] Toxicology in Vitro, 25(3), 715-723.[1] Link

Sources

Application

Application Notes &amp; Protocols: Investigating N-[5-(aminomethyl)pyridin-2-yl]propanamide as a Novel Kinase Inhibitor in BRAF V600E-Mutant Melanoma

Introduction: The Pursuit of Novel BRAF Inhibitors Metastatic melanoma remains a significant clinical challenge, with a high mortality rate despite recent therapeutic advances. A pivotal discovery in melanoma pathogenesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Novel BRAF Inhibitors

Metastatic melanoma remains a significant clinical challenge, with a high mortality rate despite recent therapeutic advances. A pivotal discovery in melanoma pathogenesis was the identification of activating mutations in the BRAF gene, present in approximately 50-60% of cases.[1][2] The most common of these is the V600E mutation, a single amino acid substitution that leads to constitutive activation of the BRAF kinase and aberrant signaling through the mitogen-activated protein kinase (MAPK) pathway.[2][3] This pathway, essential for regulating cell division and survival, becomes a central driver of uncontrolled tumor growth when hyperactivated.[3][4][5]

The development of selective BRAF inhibitors, such as Vemurafenib, has revolutionized the treatment of BRAF V600E-mutant melanoma, leading to significant improvements in progression-free and overall survival.[2][4][6] These small molecules act as ATP-competitive inhibitors, binding to the active site of the mutated BRAF kinase and blocking its downstream signaling cascade.[4][7] However, the emergence of resistance, often through reactivation of the MAPK pathway or activation of bypass signaling tracks, remains a major obstacle.[1][6][8]

This context underscores the critical need for a new generation of structurally diverse and potent BRAF inhibitors. N-[5-(aminomethyl)pyridin-2-yl]propanamide, hereafter designated Compound-52P , is a novel small molecule with a pyridine-based scaffold, a common feature in many kinase inhibitors. Its structural characteristics suggest potential as an ATP-competitive inhibitor. This document provides a comprehensive guide for researchers to investigate the preclinical efficacy and mechanism of action of Compound-52P as a potential therapeutic agent for BRAF V600E-mutant melanoma.

Scientific Rationale & Hypothesized Mechanism of Action

We hypothesize that Compound-52P acts as a selective inhibitor of the BRAF V600E mutant kinase. The core of this hypothesis lies in the compound's ability to occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrate, MEK. This action is expected to suppress the entire MAPK signaling cascade (BRAF -> MEK -> ERK), leading to a halt in cell proliferation and the induction of apoptosis in melanoma cells harboring the BRAF V600E mutation.[4][9]

The aminomethylpyridine group may confer specific hydrogen bonding interactions within the kinase domain, while the propanamide moiety could engage in additional hydrophobic or electrostatic interactions, contributing to both potency and selectivity. The primary goal of the following protocols is to systematically validate this hypothesis.

Visualizing the Target Pathway

The diagram below illustrates the canonical MAPK signaling pathway and the proposed point of inhibition by Compound-52P. Constitutive activation by BRAF V600E leads to a persistent pro-growth and pro-survival signal. Compound-52P is designed to interrupt this signal at its source.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates (P) ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription P, Translocates Compound52P Compound-52P Compound52P->BRAF_V600E Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes

Caption: Hypothesized inhibition of the MAPK pathway by Compound-52P in BRAF V600E-mutant melanoma.

In Vitro Evaluation Protocols

The initial phase of characterization involves biochemical and cell-based assays to determine the potency, selectivity, and cellular effects of Compound-52P.

Protocol 1: BRAF V600E Kinase Activity Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound-52P against recombinant BRAF V600E kinase. This assay directly measures the compound's ability to inhibit the enzyme's catalytic activity.

Rationale: A low IC₅₀ value is a primary indicator of a potent inhibitor. This biochemical assay isolates the interaction between the compound and its direct target, free from cellular complexities like membrane permeability or efflux pumps. We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for kinase activity measurement.[10][11]

Materials:

  • Recombinant active BRAF V600E (e.g., Sino Biological, Cat# B08-12G).[12]

  • LanthaScreen™ Tb-anti-pMAP2K1 Antibody (Thermo Fisher).

  • Fluorescein-labeled MAP2K1 substrate (Thermo Fisher).[10]

  • ATP solution, 10 mM.

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[11]

  • Compound-52P, dissolved in 100% DMSO to a 10 mM stock.

  • Low-volume 384-well assay plates (black).

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound-52P in a 96-well plate. Start with the 10 mM stock in DMSO and perform 1:3 serial dilutions to generate a 10-point concentration curve (e.g., 100 µM to 5 nM final assay concentration).

  • Reaction Mixture Preparation: Prepare the kinase reaction mixture. For each 10 µL reaction, the final concentrations should be:

    • BRAF V600E (e.g., 2.5 ng/µl).[13]

    • Fluorescein-MAP2K1 substrate (200 nM).[10]

    • ATP (at Km value, typically ~10 µM for BRAF).

  • Assay Plate Setup:

    • Add 2.5 µL of 4x concentrated Compound-52P dilutions to the assay wells.

    • Add 2.5 µL of 4x DMSO (vehicle control) to control wells.

    • Add 5 µL of 2x Kinase/Substrate mix to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction by adding 10 µL of a 20 mM EDTA solution containing 4 nM Tb-labeled antibody.

  • Final Incubation: Incubate for at least 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader (Emission at 520 nm and 495 nm, Excitation at 340 nm).

  • Analysis: Calculate the TR-FRET emission ratio. Plot the percent inhibition (relative to DMSO controls) against the log concentration of Compound-52P. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (GI₅₀ Determination)

Objective: To assess the effect of Compound-52P on the viability and proliferation of BRAF V600E-mutant melanoma cells.

Rationale: This assay determines the compound's effectiveness in a cellular context. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15][16][17] We will use the A375 cell line, which is a well-characterized human melanoma line harboring the BRAF V600E mutation.[18]

Materials:

  • A375 human melanoma cell line (ATCC® CRL-1619™).

  • DMEM high glucose medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS.[15][17]

  • DMSO, cell culture grade.

  • 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed A375 cells into 96-well plates at a density of 4,000 cells/well in 100 µL of media.[14] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound-52P in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14][16] Incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Reading: Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[17] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against the log concentration of Compound-52P to determine the GI₅₀ (concentration for 50% growth inhibition).

Assay Parameter Expected Outcome for an Effective Inhibitor
BRAF V600E Kinase AssayIC₅₀Low nanomolar to sub-micromolar range
A375 Cell ViabilityGI₅₀Potent inhibition, ideally correlating with IC₅₀

In Vivo Evaluation Protocol

Following successful in vitro characterization, the next critical step is to evaluate the anti-tumor efficacy of Compound-52P in a relevant animal model.

Protocol 3: Human Melanoma Xenograft Model

Objective: To determine the in vivo anti-tumor activity of Compound-52P in an A375 melanoma xenograft mouse model.

Rationale: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are indispensable tools in preclinical cancer research.[19][20] They allow for the assessment of a compound's efficacy in a complex physiological environment, providing insights into its pharmacokinetics and overall therapeutic potential. We will use an A375 CDX model in immunocompromised mice.[18][20]

Materials:

  • Female athymic nude mice (nu/nu), 6-8 weeks old.

  • A375 cells, prepared as described in Protocol 2.

  • Matrigel® Basement Membrane Matrix.

  • Compound-52P formulation in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).

  • Standard animal housing and handling equipment.

  • Digital calipers.

Procedure:

  • Cell Preparation and Implantation:

    • Harvest A375 cells during their exponential growth phase.

    • Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[21]

  • Tumor Growth and Group Randomization:

    • Monitor mice 2-3 times per week for tumor formation.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).[20] Tumor volume is calculated using the formula: (Width² x Length) / 2.[21]

    • Treatment groups should include: Vehicle Control and Compound-52P at various dose levels (e.g., 10, 30, 100 mg/kg).

  • Drug Administration:

    • Administer the compound or vehicle daily via oral gavage (or another appropriate route based on preliminary pharmacokinetic data).

    • Continue treatment for a predefined period, typically 21-28 days.

  • Monitoring and Endpoints:

    • Measure tumor volumes with calipers and record mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • The primary endpoint is tumor growth inhibition (TGI).

    • Euthanize mice when tumors reach the predetermined size limit (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.[20]

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.

Parameter Metric Indicator of Success
Tumor GrowthTumor Volume (mm³)Statistically significant reduction in tumor growth rate compared to vehicle control.
EfficacyTumor Growth Inhibition (TGI)High TGI percentage, ideally showing a dose-response relationship.
TolerabilityBody Weight Change (%)Minimal body weight loss (<15-20%) throughout the study.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic framework for the preclinical evaluation of N-[5-(aminomethyl)pyridin-2-yl]propanamide (Compound-52P) as a novel inhibitor for BRAF V600E-mutant melanoma. Successful outcomes from these studies—specifically, potent biochemical inhibition, selective anti-proliferative activity in BRAF-mutant cells, and significant tumor growth inhibition in vivo—would establish Compound-52P as a strong candidate for further development.

Subsequent research should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation against a panel of other kinases to confirm selectivity, and testing in models of acquired resistance to current BRAF inhibitors.

References

  • Vemurafenib - Wikipedia. (URL: [Link])

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. (URL: [Link])

  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells | Journal of Experimental Medicine | Rockefeller University Press. (URL: [Link])

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. (URL: [Link])

  • vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Definition of vemurafenib - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

  • The Melanoma Patient-Derived Xenograft (PDX) Model - PMC - NIH. (URL: [Link])

  • BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - MDPI. (URL: [Link])

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • BRAF (V600E) Datasheet - Sino Biological. (URL: [Link])

  • Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function - Frontiers. (URL: [Link])

  • Targeting the BRAF signalling pathway in melanoma BRAF-specific... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC. (URL: [Link])

  • Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring. (URL: [Link])

  • Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - Spandidos Publications. (URL: [Link])

  • BRAF (WT) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • A375 Xenograft Model - Altogen Labs. (URL: [Link])

Sources

Method

Application Note: Chemoselective Fluorescent Labeling of N-[5-(aminomethyl)pyridin-2-yl]propanamide via NHS Ester Conjugation

Introduction & Mechanistic Rationale The functionalization of small-molecule ligands with fluorescent probes is a critical step in developing tools for receptor tracking, assay development, and drug discovery. N-[5-(amin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of small-molecule ligands with fluorescent probes is a critical step in developing tools for receptor tracking, assay development, and drug discovery. N-[5-(aminomethyl)pyridin-2-yl]propanamide is a highly versatile intermediate featuring a pyridine core substituted with a propanamide group at position 2 and an aminomethyl group at position 5[1].

When designing a fluorescent labeling strategy for this molecule, understanding the chemoselectivity of its nitrogenous groups is paramount:

  • The Aminomethyl Group (-CH₂-NH₂): This primary aliphatic amine (pKa ~9.0–9.5) is highly nucleophilic when unprotonated. It serves as the ideal, chemoselective handle for conjugation[2].

  • The Pyridine Nitrogen: With a pKa of approximately 5.2, this nitrogen is unprotonated at physiological and basic pH but is sterically hindered and intrinsically less nucleophilic than the aliphatic amine.

  • The Amide Nitrogen: The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl group via resonance, rendering it completely non-nucleophilic under standard labeling conditions.

Because of this distinct reactivity profile, N-Hydroxysuccinimide (NHS) ester chemistry is the optimal choice. NHS esters selectively target primary aliphatic amines to form highly stable, irreversible amide bonds, leaving the pyridine and propanamide moieties untouched[3].

Experimental Causality & Design: The "Anhydrous Advantage"

A common pitfall in small-molecule labeling is the blind adoption of protein-centric protocols. Standard NHS ester protocols dictate the use of aqueous sodium bicarbonate buffers (pH 8.3–8.5) to maintain protein solubility while ensuring the primary amine is sufficiently deprotonated[4].

Expert Insight: Water is the natural enemy of NHS esters. In aqueous buffers, water acts as a competing nucleophile, leading to rapid hydrolysis of the expensive fluorescent dye into an unreactive carboxylic acid[5]. Because N-[5-(aminomethyl)pyridin-2-yl]propanamide is a small molecule, it does not require water for solubility.

By conducting this reaction in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and utilizing N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic organic base, we completely eliminate the competing hydrolysis pathway[6]. DIPEA ensures the primary amine remains deprotonated and nucleophilic, driving the amidation reaction to near-quantitative yields.

G Target Target Molecule (Primary Amine) Intermediate Tetrahedral Intermediate Target->Intermediate Dye Fluorescent Dye (NHS Ester) Dye->Intermediate Base DIPEA Base (Anhydrous DMF) Base->Intermediate Deprotonates Conjugate Stable Amide Conjugate Intermediate->Conjugate Amide Bond Formation NHS Released NHS Leaving Group Intermediate->NHS Elimination

Chemoselective NHS ester conjugation pathway for primary amines in anhydrous conditions.

Quantitative Data & Parameters

To ensure a self-validating system, stoichiometry must be strictly controlled. We utilize a 1.2 : 1.0 molar ratio of target molecule to dye. Supplying the target molecule in slight excess ensures that the limiting reagent (the costly fluorescent NHS ester) is fully consumed, simplifying downstream purification.

Table 1: Physicochemical Properties of Key Reagents
ComponentMolecular Weight ( g/mol )Role in ReactionKey Characteristic
N-[5-(aminomethyl)pyridin-2-yl]propanamide 179.22Target SubstrateContains reactive -CH₂-NH₂
Fluorescent NHS Ester (e.g., Cy5-NHS) ~616.00 (varies)Labeling ReagentMoisture-sensitive
DIPEA 129.24Organic BaseNon-nucleophilic proton acceptor
Anhydrous DMF 73.09SolventMust be amine-free (no fishy odor)
Table 2: Optimized Reaction Parameters
ParameterValueCausality / Rationale
Target : Dye Ratio 1.2 : 1.0Drives complete consumption of the fluorescent dye[4].
DIPEA Equivalents 3.0Ensures complete deprotonation of the primary amine.
Temperature 20–25 °C (RT)Sufficient thermal energy for rapid kinetics without degradation.
Incubation Time 2 HoursProvides >95% conversion in anhydrous conditions[2].

Step-by-Step Protocol: Anhydrous Labeling Workflow

Note: All steps should be performed under low-light conditions to prevent photobleaching of the fluorophore.

Phase 1: Reagent Preparation
  • Solvent Verification: Ensure the anhydrous DMF is freshly opened or stored over molecular sieves. It must have absolutely no amine odor, as degradation products (like dimethylamine) will rapidly consume the NHS ester[4].

  • Target Stock (100 mM): Dissolve 1.79 mg of N-[5-(aminomethyl)pyridin-2-yl]propanamide in 100 µL of anhydrous DMF.

  • Dye Stock (50 mM): Dissolve the fluorescent NHS ester in anhydrous DMF immediately before use. For example, dissolve 1.0 µmol of Cy5-NHS ester in 20 µL of DMF[6].

Phase 2: Reaction Execution
  • Mixing: In a clean, dry microcentrifuge tube, combine the following:

    • 20 µL of Dye Stock (1.0 µmol, 1.0 eq)

    • 12 µL of Target Stock (1.2 µmol, 1.2 eq)

    • 67.5 µL of additional anhydrous DMF (to reach ~100 µL total volume)

  • Base Addition: Add 0.52 µL of pure DIPEA (3.0 µmol, 3.0 eq) to the reaction mixture.

  • Incubation: Vortex gently for 10 seconds. Wrap the tube in aluminum foil and incubate at room temperature for 2 hours on an orbital shaker.

Phase 3: Reaction Quenching (Optional)
  • If complete consumption of the NHS ester is not achieved, add 2 µL of ethanolamine and incubate for an additional 15 minutes. This converts any residual reactive dye into a highly polar, easily separable byproduct.

Purification & Validation via RP-HPLC

Unlike protein conjugates which can be purified via simple size-exclusion chromatography (gel filtration)[3], small-molecule conjugates require Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for effective resolution. The conjugate will exhibit intermediate polarity compared to the highly polar leaving groups and the hydrophobic unreacted dye.

HPLC cluster_peaks Elution Profile (Gradient: H2O/MeCN + 0.1% TFA) Mixture Crude Reaction Mixture (DMF, DIPEA, Target, Dye, Conjugate) Column C18 RP-HPLC Column (Stationary Phase) Mixture->Column P1 Peak 1: NHS & DIPEA (High Polarity) Column->P1 tR: Early P2 Peak 2: Unreacted Target (Medium-High Polarity) Column->P2 tR: Early-Mid P3 Peak 3: Fluorescent Conjugate (Medium Polarity) Column->P3 tR: Mid-Late P4 Peak 4: Hydrolyzed Dye (Low Polarity) Column->P4 tR: Late

RP-HPLC purification workflow and expected elution profile for the small-molecule conjugate.

Validation Step: Collect Peak 3 (the fluorescent conjugate) and verify the mass using LC-MS (ESI+). The expected m/z will be exactly the mass of the target (179.22) + the mass of the dye label - the mass of the NHS leaving group (115.09). Lyophilize the collected fractions and store the purified conjugate at -20 °C, protected from light.

References

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing N-[5-(aminomethyl)pyridin-2-yl]propanamide dosage for in vivo studies

Technical Support Center: Optimizing N-[5-(aminomethyl)pyridin-2-yl]propanamide for In Vivo Studies Executive Summary You are working with N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2).[1] This compound...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-[5-(aminomethyl)pyridin-2-yl]propanamide for In Vivo Studies

Executive Summary

You are working with N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2).[1] This compound features a basic aminomethyl group and a neutral amide linker on a pyridine scaffold. Structurally, it resembles pharmacophores found in Rho-associated protein kinase (ROCK) inhibitors and other serine/threonine kinase probes.

Successful in vivo application of this compound requires overcoming two primary challenges: pH-dependent solubility (due to the aminomethyl group) and rapid clearance (common in simple aminopyridine derivatives). This guide provides a self-validating framework to optimize your dosage and formulation.

Module 1: Formulation & Solubility Strategy

The Challenge: The free base of this compound is likely moderately soluble in organic solvents but poorly soluble in neutral aqueous buffers (pH 7.4). The aminomethyl group (


) must be protonated to achieve high aqueous solubility for intravenous (IV) or intraperitoneal (IP) administration.

Recommended Vehicles:

Vehicle SystemCompositionSuitabilityNotes
Standard (Acidified) PBS (pH 5.0) or Saline + 1 eq.[1] HCl High The primary amine forms a salt at pH < 7. Ideal for IV/IP.
Co-solvent System 5% DMSO / 40% PEG300 / 55% Water Medium Use if the compound precipitates at injection site. Good for IP.
Suspension 0.5% Methylcellulose / 0.1% Tween 80 Low (PO only) Use only for oral gavage (PO) if solubility cannot be achieved.

Critical Protocol: The "Visual Clarity" Test Before injecting any animal, perform this validation step:

  • Dissolve compound at 2x target concentration in the chosen vehicle.

  • Incubate at 37°C for 30 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Pass Criteria: No visible pellet. If a pellet forms, add 1 molar equivalent of HCl or switch to the Co-solvent System.

Module 2: Dosage Optimization Protocol

The Challenge: As a probe compound, the therapeutic window is unknown. Aminopyridines can exhibit high


-driven toxicity (CNS effects) or rapid clearance (short 

).

Step-by-Step Dose-Range Finding (DRF):

  • Phase I: Single-Dose Tolerability (Acute)

    • Subjects: 3 mice per group (C57BL/6).

    • Doses: 3, 10, and 30 mg/kg (IP).

    • Observation: Monitor for 24 hours. Look for piloerection, lethargy, or seizures (common with pyridine-based off-target effects).

    • Stop Criteria: >10% body weight loss or neurological signs.

  • Phase II: Pharmacokinetic (PK) Snapshot

    • Dose: 10 mg/kg (IP or PO).

    • Sampling: Collect plasma at 0.5h, 2h, and 6h post-dose.

    • Target: You need a plasma concentration >

      
       (from your in vitro assay) for at least 4 hours.
      
    • Correction: If

      
       hour, switch to twice-daily (BID) dosing or continuous infusion.
      

Module 3: Troubleshooting Guide (FAQ)

Q1: The compound precipitates immediately upon contact with physiological saline. What do I do? A: This is a "pH shock" phenomenon. The aminomethyl group deprotonates at pH 7.4, causing the free base to crash out.

  • Fix: Formulate in a Citrate Buffer (pH 4.5 - 5.0) . The buffering capacity will maintain solubility in the syringe, while the blood volume will rapidly buffer the small injection volume post-administration.

Q2: Mice exhibit immediate seizures or tremors at 30 mg/kg. A: This indicates high


 toxicity, likely due to rapid absorption and blood-brain barrier (BBB) penetration (common for small pyridines).
  • Fix: Switch from IP to Oral Gavage (PO) or Subcutaneous (SC) administration to flatten the

    
     peak (reduce absorption rate 
    
    
    
    ).

Q3: We see strong target inhibition in vitro (IC50 < 10 nM) but zero efficacy in vivo. A: This is the "Metabolic Liability" trap. The pyridine nitrogen or the primary amine is likely being rapidly oxidized or acetylated by liver enzymes.

  • Fix: Check the 2-hour plasma sample. If the compound is undetectable, you must use a microsomal stability assay to confirm rapid metabolism. You may need to dose higher (50-100 mg/kg) or more frequently (q4h) to maintain coverage.

Module 4: Decision Logic Visualization

The following diagram illustrates the logical flow for optimizing your experiment, from formulation to efficacy readout.

OptimizationWorkflow Start Start: Compound N-5-AP SolubilityCheck Solubility Test (pH 7.4) Start->SolubilityCheck Acidify Add 1 eq. HCl or Use Citrate Buffer (pH 5) SolubilityCheck->Acidify Precipitates DRF Dose Range Finding (3, 10, 30 mg/kg) SolubilityCheck->DRF Clear Acidify->DRF Toxicity Toxicity Observed? DRF->Toxicity ReduceCmax Switch Route: PO or SC Toxicity->ReduceCmax Yes (Seizures/Death) PKCheck PK Snapshot (2h) Toxicity->PKCheck No ReduceCmax->PKCheck RapidClearance Rapid Clearance (<1h) PKCheck->RapidClearance Low Exposure Efficacy Proceed to Efficacy Study PKCheck->Efficacy High Exposure IncreaseFreq Increase Frequency (BID/TID) RapidClearance->IncreaseFreq IncreaseFreq->Efficacy

Figure 1: Decision tree for optimizing formulation and dosage regimens for aminopyridine derivatives.

References

  • Sigma-Aldrich. (2025). Product Specification: N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS 1250210-66-2).[1] Retrieved from [1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • BenchChem. (2025).[2] Technical Support Center: Optimization of Dosage for In Vivo Efficacy of Aminomethyl-pyridine Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: N-[5-(aminomethyl)pyridin-2-yl]propanamide.[1] National Library of Medicine. Retrieved from

Sources

Optimization

Overcoming solubility issues with N-[5-(aminomethyl)pyridin-2-yl]propanamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic solubility profiles when working with small, multi-functional heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic solubility profiles when working with small, multi-functional heterocyclic compounds.

The compound N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2)[1] is a classic example of a molecule that appears deceptively simple (MW 179.22 g/mol ) but presents complex physicochemical behaviors in solution. In pharmaceutical development, over 40% of novel chemical entities fail to progress due to poor aqueous solubility, necessitating strategic formulation approaches[2][3].

This guide is designed to deconstruct the physicochemical causality behind these solubility issues and provide field-proven, self-validating protocols to keep your assays and syntheses on track.

Physicochemical Profiling: The Causality of Insolubility

To troubleshoot this compound, we must first understand its structural components:

  • Aminomethyl group (-CH

    
    NH
    
    
    
    ):
    A primary amine with a basic pK
    
    
    (~9.5).
  • Pyridine ring: A weakly basic aromatic nitrogen (pK

    
     ~5.2).
    
  • Propanamide group: A neutral functional group acting as both a hydrogen-bond donor and acceptor.

The interplay of these groups means the molecule is highly sensitive to pH and solvent polarity. In its neutral "free-base" form, strong intermolecular hydrogen bonding between the amide and the primary amine creates a high crystal lattice energy. This lattice resists dissolution in both non-polar organics and neutral aqueous buffers, requiring targeted chemical interventions.

Troubleshooting Guides & FAQs

Q1: My compound precipitates when I dilute my DMSO stock into a physiological buffer (pH 7.4). Why is this happening, and how do I fix it? Causality: At pH 7.4, the primary amine is only partially protonated. If the buffer capacity is overwhelmed, or if the localized drop in solvent polarity (moving from 100% DMSO to an aqueous mix) is too rapid, the unprotonated free-base fraction crashes out. This is a common phenomenon known as solvent-shift precipitation. Solution: Employ pH adjustment or co-solvency techniques[2]. Pre-dilute your DMSO stock with a co-solvent (e.g., 5% PEG400 or Propylene Glycol) before introducing it to the aqueous buffer. Alternatively, slightly acidify the assay buffer (pH 6.0–6.5) to ensure complete protonation of the aminomethyl group, which drastically increases aqueous solubility.

Q2: I cannot get the compound to dissolve in ethyl acetate (EtOAc) or dichloromethane (DCM) during liquid-liquid extraction. Where is my product? Causality: If your aqueous reaction mixture is acidic or neutral, the primary amine is protonated (cationic). Charged species have near-zero partition coefficients (LogP) in non-polar organic solvents and will remain trapped in the aqueous layer. Solution: You must adjust the pH of the aqueous phase to >10.0. This deprotonates the primary amine, converting the molecule to its neutral free-base form, which will readily partition into EtOAc or a DCM/Isopropanol mixture.

Q3: I need a highly concentrated stock solution (100 mM), but it won't fully dissolve in pure DMSO. What are my options? Causality: The strong intermolecular hydrogen bonding creates a rigid crystal lattice that even highly polar aprotic solvents like DMSO struggle to break at room temperature. Solution: Utilize thermal and mechanical energy. Warm the suspension to 37°C and sonicate. If it still resists, adding a trace amount of an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to the DMSO can disrupt the hydrogen bonding network by transiently protonating the amine.

Quantitative Data Summary

The following table summarizes the solubility behavior of N-[5-(aminomethyl)pyridin-2-yl]propanamide across various environments to guide your solvent selection.

Solvent / ConditionpHDominant SpeciesEstimated SolubilityRecommended Action
Aqueous Buffer 7.4Mixed (Protonated/Free)< 1 mg/mLAdd 5% PEG400 or drop pH[2]
Aqueous Buffer < 6.0Cationic (Protonated)> 20 mg/mLIdeal for in vitro assays
EtOAc / DCM N/AFree Base (Neutral)ModerateUse for synthesis extraction
100% DMSO N/AFree Base (Neutral)~10-15 mg/mLHeat to 37°C + Sonication

Experimental Protocols

Protocol A: Preparation of a 100 mM Aqueous Stock via In Situ Salt Formation

To bypass the need for DMSO entirely (which can be toxic to certain cell lines), you can formulate the compound as an in situ hydrochloride salt. This protocol is self-validating: the transition from a cloudy suspension to a clear solution confirms successful salt formation.

  • Weighing: Weigh 17.92 mg of the free-base compound into a sterile microcentrifuge tube.

  • Acid Addition: Add 95 µL of 1.0 M HCl (aqueous). Causality: We use ~0.95 equivalents of acid to protonate the primary amine without dropping the final pH to cytotoxic levels.

  • Dilution: Add 805 µL of sterile ultra-pure water.

  • Agitation: Vortex for 30 seconds, then sonicate in a water bath at room temperature for 5 minutes.

  • Validation: The solution must be completely transparent. Measure the pH using a micro-probe; it should read between 4.5 and 5.5. If cloudy, verify the exact mass weighed.

  • Storage: Filter sterilize (0.22 µm) and store aliquots at -20°C.

Protocol B: Liquid-Liquid Extraction of the Free Base

Use this workflow to recover the compound from an aqueous reaction mixture.

  • Aqueous Preparation: Transfer the acidic/neutral aqueous reaction mixture containing the compound to a separatory funnel.

  • Basification: Slowly add saturated aqueous Na

    
    CO
    
    
    
    dropwise while swirling until the aqueous phase reaches pH > 10.0 (verify with pH indicator paper). Causality: This completely deprotonates the aminomethyl group.
  • Solvent Addition: Add an equal volume of an EtOAc/Isopropanol (3:1 v/v) mixture. Causality: Isopropanol disrupts potential emulsion formation and enhances the solvation of the polar amide group.

  • Extraction: Stopper and invert the funnel 5-6 times, venting frequently. Allow the layers to separate.

  • Validation: Spot both the aqueous and organic layers on a TLC plate (UV 254 nm). The product spot should be exclusively visible in the organic layer.

  • Recovery: Collect the organic layer, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Workflow Visualization

SolubilityWorkflow Start N-[5-(aminomethyl)pyridin-2-yl]propanamide Solubility Issue Target Identify Target Application Start->Target Aqueous Aqueous Buffer (In vitro Assays) Target->Aqueous Organic Organic Solvent (Synthesis/Extraction) Target->Organic Stock DMSO Stock (Storage) Target->Stock pH_Adj Adjust pH < 6.5 (Protonate Amine) Aqueous->pH_Adj Salt Formulate as HCl In Situ Salt Aqueous->Salt Base_Adj Adjust pH > 10.0 (Free Base Form) Organic->Base_Adj HeatSon Warm to 37°C & Sonicate (15 min) Stock->HeatSon Extract Extract with EtOAc / Isopropanol (3:1) Base_Adj->Extract CoSolv Add 5-10% Co-solvent (e.g., PEG400) HeatSon->CoSolv

Decision tree for solubilizing N-[5-(aminomethyl)pyridin-2-yl]propanamide based on application.

References

  • [1] 114296 | Sigma-Aldrich: N-[5-(aminomethyl)pyridin-2-yl]propanamide. sigmaaldrich.com. Available at:

  • [2] Solubility enhancement techniques: A comprehensive review. wjbphs.com. Available at:

  • [3] Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. nih.gov. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-[5-(aminomethyl)pyridin-2-yl]propanamide Stability

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you rely on the structural integrity of your intermediates and active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you rely on the structural integrity of your intermediates and active pharmaceutical ingredients (APIs). N-[5-(aminomethyl)pyridin-2-yl]propanamide (MW: 179.22 g/mol ) is a highly versatile building block, but its bifunctional nature—featuring both a secondary amide and a highly nucleophilic primary aliphatic amine—makes it uniquely sensitive to solvent selection.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the stability of your compound across all experimental workflows.

Part 1: Structural Causality & Chemical Behavior

To understand this molecule's behavior, we must analyze its functional groups:

  • The Aminomethyl Group (-CH₂NH₂): Unlike an amine directly attached to a pyridine ring (where the lone pair delocalizes into the aromatic system), the methylene (-CH₂-) bridge isolates the nitrogen. This preserves its high aliphatic nucleophilicity, making it highly reactive toward electrophiles.

  • The Propanamide Group (-NH-CO-CH₂CH₃): A secondary amide that is generally stable at physiological pH but susceptible to hydrolysis under extreme acidic or basic conditions.

  • The Pyridine Core: A weakly basic, electron-withdrawing aromatic ring that enhances aqueous solubility but can influence the pKa of the adjacent amide.

Part 2: Troubleshooting Guides & FAQs

Q1: We dissolved our compound in acetone for a quick transfer, but our LC-MS analysis shows a massive impurity peak at +40 Da. What happened? Analysis: You are observing the classic formation of an 1[1]. Mechanism: The highly nucleophilic primary amine attacks the carbonyl carbon of acetone (MW 58.08). This nucleophilic addition is followed by rapid dehydration (loss of H₂O, -18.02 Da), resulting in an isopropylidene imine. The net mass shift is exactly +40.06 Da (m/z 220.3 [M+H]⁺). Solution: Never use ketones (e.g., Acetone, MEK) or aldehydes as solvents or diluents for this compound. Switch to inert polar aprotic solvents like Acetonitrile (MeCN) or polar protic solvents like Methanol (MeOH).

Q2: We use Dichloromethane (DCM) for liquid-liquid extraction (LLE) and occasionally store the organic layer overnight. Our yield drops and we see complex polymeric baseline noise. Is DCM safe? Analysis: No. While DCM is a ubiquitous extraction solvent, it is not entirely inert toward highly reactive primary amines. Prolonged exposure leads to irreversible 2[2]. Mechanism: DCM acts as a bis-electrophile. The primary amine undergoes an SN2 reaction, attacking the methylene carbon of DCM to displace a chloride ion. This forms a reactive chloromethylamine, which can react with another amine to form an aminal, eventually degrading into formaldehyde and cross-linked oligomers. This reaction is exothermic and poses significant 3 during prolonged storage[3]. Standard synthetic practices recommend alternative methods to prevent 4[4]. Solution: Replace DCM with Ethyl Acetate (EtOAc) for LLE. If DCM must be used, perform the extraction cold (4°C) and evaporate the solvent immediately.

Q3: How stable is the propanamide linkage in aqueous biological buffers? Analysis: The secondary propanamide group is stable at physiological pH (7.4) but susceptible to hydrolysis at extreme pH levels. Mechanism: At pH < 4 or > 10, acid/base-catalyzed hydrolysis cleaves the propanamide bond, yielding propanoic acid and 2-amino-5-(aminomethyl)pyridine. Solution: For biological assays, prepare concentrated stock solutions in anhydrous DMSO and dilute into pH 7.4 buffers immediately before use.

Part 3: Solvent Compatibility Matrix
Solvent ClassExamplesStability (25°C)Primary Degradation RiskRecommended Usage
Ketones Acetone, MEK< 1 hourImine (Schiff Base) FormationDO NOT USE.
Halogenated DCM, Chloroform2–4 hoursN-Alkylation / Aminal FormationUse only for rapid extraction; evaporate immediately.
Aqueous Buffers (pH <4 or >10)< 24 hoursAmide HydrolysisAvoid extreme pH. Use pH 7.4 for assays.
Esters EtOAc, iPrOAc> 7 daysTransamidation (Negligible at RT)Excellent for Liquid-Liquid Extraction (LLE).
Alcohols MeOH, EtOH> 14 daysNoneGood for LC-MS dilution and short-term storage.
Polar Aprotic DMSO, MeCN> 30 daysNoneOptimal for long-term stock solutions (-20°C).
Part 4: Experimental Protocols
Protocol 1: Self-Validating LC-MS Stability Assay

To empirically verify solvent compatibility in your own lab, use this internally controlled assay.

  • Preparation of Internal Standard (IS): Spike a known stable analog (e.g., a stable isotope-labeled standard) into your diluent at 1 µM to normalize instrument drift and ionization suppression.

  • Stock Solution: Prepare a 10 mM stock of N-[5-(aminomethyl)pyridin-2-yl]propanamide in anhydrous DMSO.

  • Test Matrix Preparation: Dilute the stock to 10 µM in the test solvent (e.g., MeCN, Acetone, DCM).

  • Self-Validating Baseline (t=0): Immediately inject the t=0 sample into the LC-MS. This establishes baseline purity and proves no degradation occurred during the mixing phase.

  • Incubation & Sampling: Incubate the solutions at 25°C. Take 100 µL aliquots at 1h, 4h, 24h, and 48h.

  • Quenching: For reactive solvents (like DCM), evaporate the aliquot immediately under a gentle stream of N₂ and reconstitute in MeCN to halt the reaction prior to injection.

  • Analysis: Monitor the parent mass [M+H]⁺ (m/z 180.2) and known degradation masses (e.g., m/z 220.3 for acetone imine).

Protocol 2: Safe Liquid-Liquid Extraction (LLE) Avoiding Halogenated Solvents
  • Aqueous Quench: Quench your synthesis reaction with saturated aqueous NaHCO₃ to ensure the primary amine is fully deprotonated (free base form).

  • Solvent Selection: Add 3 volumes of Ethyl Acetate (EtOAc) to the aqueous mixture. Avoid DCM to prevent alkylation.

  • Phase Separation: Agitate vigorously and allow the phases to separate. The target compound will partition into the upper organic (EtOAc) layer.

  • Washing: Wash the organic layer once with brine to remove residual water and water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 40°C to yield the stable product.

Part 5: Mechanistic Pathway Visualization

SolventStability Molecule N-[5-(aminomethyl)pyridin-2-yl]propanamide (Nucleophilic Primary Amine) Ketones Ketone Solvents (e.g., Acetone) Molecule->Ketones Dissolved in Halogens Halogenated Solvents (e.g., DCM, Chloroform) Molecule->Halogens Dissolved in Aqueous Aqueous Buffers (Extreme pH <4 or >10) Molecule->Aqueous Dissolved in Safe Inert Solvents (DMSO, MeCN, Alcohols) Molecule->Safe Dissolved in Imine Imine Formation (Schiff Base, +40 Da) Ketones->Imine Nucleophilic Addition & Dehydration Alkylation N-Alkylation / Aminal (Irreversible Degradation) Halogens->Alkylation SN2 Nucleophilic Substitution Hydrolysis Amide Hydrolysis (Cleavage of Propanamide) Aqueous->Hydrolysis Acid/Base Catalysis Stable Stable Solution (Optimal for Storage) Safe->Stable No Reactive Electrophiles

Figure 1: Degradation pathways of N-[5-(aminomethyl)pyridin-2-yl]propanamide in various solvents.

References
  • Imines - Properties, Formation, Reactions, and Mechanisms Master Organic Chemistry URL:[Link]

  • The reactivity of dichloromethane toward amines Acta Chemica Scandinavica (via SciSpace) URL:[Link]

  • Thermal Stability of Amine Compounds and Dichloromethane Chemical Engineering Transactions (AIDIC) URL:[Link]

Sources

Optimization

Common pitfalls in N-[5-(aminomethyl)pyridin-2-yl]propanamide experiments

Welcome to the Technical Support Center for N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2). This bifunctional molecule—featuring a highly reactive primary aliphatic amine and a secondary heteroaryl amide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2). This bifunctional molecule—featuring a highly reactive primary aliphatic amine and a secondary heteroaryl amide on a pyridine core—is a versatile building block in medicinal chemistry [1]. However, its unique electronic properties introduce specific experimental challenges.

This guide is engineered to help researchers diagnose, troubleshoot, and resolve the most common pitfalls encountered during synthesis, purification, and biological assay preparation.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my compound form an insoluble white precipitate during storage?

The Causality: The primary aminomethyl group (-CH₂NH₂) at the 5-position is highly nucleophilic. When exposed to ambient air, it rapidly reacts with atmospheric carbon dioxide (CO₂) and moisture to form an insoluble carbamate salt. The Solution: The free amine must be stored under an inert atmosphere (Argon or N₂) at -20°C. If carbamylation has already occurred, the process can be reversed by gently washing the compound with a mild aqueous base (e.g., saturated NaHCO₃) and extracting it into an organic solvent.

Q2: Why am I losing product on the silica column, or seeing severe streaking?

The Causality: Unmodified silica gel contains surface silanol groups (Si-OH) with a pKa of ~4.5–5.0. The primary amine (pKa ~9.5) and the pyridine nitrogen (pKa ~5.2) become protonated by these acidic silanols. This transforms standard adsorption chromatography into ion-exchange chromatography, leading to irreversible binding or severe streaking. The Solution: You must passivate the silica gel. Adding a basic modifier like Triethylamine (TEA) or aqueous NH₄OH (1–5% v/v) to your eluent neutralizes the silanols, capping them and allowing the target molecule to elute based strictly on its polarity.

Q3: Why is my propanamide bond degrading in aqueous assays?

The Causality: While aliphatic amides are generally robust, heteroaryl amides like 2-propanamidopyridines are uniquely susceptible to hydrolysis at pH extremes [2]. The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the amide carbonyl. Under basic or acidic catalysis, nucleophilic attack by water cleaves the bond, driven by the thermodynamic stability of the resulting 2-aminopyridine leaving group. The Solution: Maintain assay buffers strictly between pH 6.0 and 8.0. Avoid prolonged incubation in unbuffered aqueous media.

Q4: Why does the compound turn yellow/brown in the presence of metal catalysts?

The Causality: Aminomethylpyridines act as excellent bidentate ligands. When they coordinate with trace transition metals (e.g., Cu, Co, Rh), the metal lowers the C-H bond dissociation energy of the methylene group. This facilitates rapid aerial oxidation, converting the primary amine into an imine, which subsequently hydrolyzes into an aldehyde or polymerizes [3]. The Solution: Use metal-free solvents and consider adding a chelating agent (like EDTA) during aqueous workups if transition metal catalysts were used in preceding synthetic steps.

Section 2: Degradation Pathways & Stability Data

degradation_pathways A N-[5-(aminomethyl)pyridin-2-yl] propanamide B Carbamate Salt (Insoluble Precipitate) A->B Atmospheric CO2 & Moisture C 2-Amino-5-(aminomethyl)pyridine + Propionic Acid A->C pH Extremes (Hydrolysis) D Imine / Aldehyde (Oxidative Degradation) A->D Trace Metals (Cu/Co) + O2

Chemical degradation pathways of N-[5-(aminomethyl)pyridin-2-yl]propanamide.

Quantitative Stability Matrix
Environmental ConditionDegradation RiskPrimary DegradantPreventive Measure
Ambient Air (CO₂) HighCarbamate SaltStore under Argon/N₂ at -20°C
Aqueous (pH < 4 or > 10) High2-Amino-5-(aminomethyl)pyridineBuffer solutions to pH 6.0–8.0
Trace Metals (Cu, Co) ModerateImine / AldehydeAdd EDTA; use metal-free solvents
Silica Gel (Unmodified) High (Yield Loss)Irreversible BindingPre-treat silica with 1-5% TEA

Section 3: Self-Validating Experimental Protocols

Protocol A: Amine-Optimized Silica Gel Chromatography

Standard purification methods will fail for this compound [4]. Use this modified protocol to ensure high recovery rates.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare an eluent system of Dichloromethane (DCM) and Methanol (MeOH). Add 1% to 5% Triethylamine (TEA) by volume to both your running solvent and your column-packing solvent.

  • Silica Passivation: Slurry the silica gel in the TEA-spiked solvent (e.g., 99:1 DCM:TEA). Pack the column and flush with at least two column volumes (CV) of the solvent.

    • Self-Validation Check: Collect a few drops of the column flow-through and test it with a pH strip. The system is validated for use only when the eluent pH is > 8.5, confirming the complete neutralization of acidic silanols.

  • Sample Loading: Dissolve the crude N-[5-(aminomethyl)pyridin-2-yl]propanamide in a minimum volume of DCM (spiked with 1% TEA) and load it onto the column.

  • Gradient Elution: Begin elution with 99:1 DCM:TEA. Gradually increase the polarity by adding MeOH (e.g., up to 90:9:1 DCM:MeOH:TEA) until the target compound elutes.

  • Concentration: Evaporate the collected fractions under reduced pressure. Crucial: Keep the water bath temperature below 30°C to prevent thermal degradation of the primary amine.

chromatography_workflow Step1 1. Crude Mixture Preparation (Dissolve in DCM + 1% TEA) Step2 2. Silica Gel Passivation (Slurry with 1% TEA in Hexanes/DCM) Step1->Step2 Step3 3. pH Validation (Confirm flow-through pH > 8.5) Step2->Step3 Step4 4. Gradient Elution (Slowly increase MeOH polarity) Step3->Step4 pH verified Step5 5. Fraction Collection (Evaporate < 30°C) Step4->Step5

Amine-optimized silica gel chromatography workflow using basic modifiers.

Protocol B: Carbamate Reversal and Free Amine Recovery

If your compound has absorbed CO₂ and formed an insoluble white crust, follow this protocol to recover the free amine.

Step-by-Step Methodology:

  • Dissolution: Suspend the degraded solid in a biphasic mixture of Ethyl Acetate (EtOAc) and saturated aqueous Sodium Bicarbonate (NaHCO₃) in a 1:1 ratio.

  • Agitation: Stir vigorously at room temperature for 15 minutes. The mild base will break the carbamate salt, releasing CO₂ gas (watch for mild effervescence) and driving the free amine into the organic layer.

  • Separation: Transfer to a separatory funnel and collect the organic (EtOAc) layer. Extract the aqueous layer twice more with fresh EtOAc to ensure complete recovery.

  • Drying & Storage: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Immediately flush the receiving flask with Argon and store at -20°C.

    • Self-Validation Check: Spot the recovered organic layer on a TLC plate alongside a carbamate-degraded standard. Elute using 90:9:1 DCM:MeOH:TEA. The recovered free amine will migrate (Rf ~0.25), while any remaining carbamate salt will remain stuck at the baseline.

References

  • The aerial oxidation of a cobalt(II)-2-aminomethylpyridine complex: an improved method Source: Heterocycles (Clockss Archive) URL:[Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Source: ACS Organic Letters URL: [Link]

Troubleshooting

Technical Support Center: Optimization of N-[5-(aminomethyl)pyridin-2-yl]propanamide Synthesis

Executive Summary & Strategic Route Analysis The synthesis of N-[5-(aminomethyl)pyridin-2-yl]propanamide presents a classic chemoselectivity challenge: differentiating between two nitrogen centers (aromatic vs. aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Analysis

The synthesis of N-[5-(aminomethyl)pyridin-2-yl]propanamide presents a classic chemoselectivity challenge: differentiating between two nitrogen centers (aromatic vs. aliphatic) and two reducible groups (nitrile vs. amide).

The Core Problem: Direct acylation of 2-amino-5-(aminomethyl)pyridine is non-selective because the aliphatic amine (5-position) is significantly more nucleophilic than the aromatic amine (2-position).

The Solution: The "Nitrile Route" is the only robust industrial strategy. By starting with 2-amino-5-cyanopyridine , we utilize the nitrile as a "masked" amine. This allows selective acylation of the aromatic amine first, followed by a controlled reduction of the nitrile to the primary amine.

Recommended Synthetic Pathway
  • Step 1 (Acylation): 2-amino-5-cyanopyridine

    
     N-(5-cyanopyridin-2-yl)propanamide.
    
  • Step 2 (Hydrogenation): N-(5-cyanopyridin-2-yl)propanamide

    
    Target Molecule .
    

Visual Technical Guide

Reaction Scheme & Critical Control Points

ReactionScheme Start 2-amino-5-cyanopyridine (Low Solubility) Step1 Step 1: Acylation (Propionic Anhydride/DMAP) Start->Step1 Solubilization (Heat/DMAP) Inter Intermediate: N-(5-cyanopyridin-2-yl)propanamide Step1->Inter Yield >90% Step2 Step 2: Hydrogenation (Raney Ni / NH3 / H2) Inter->Step2 Selectivity Control (Suppress Dimer) Product Target: N-[5-(aminomethyl)pyridin-2-yl]propanamide Step2->Product Purification (Salt Formation)

Figure 1: Strategic workflow for the synthesis, highlighting critical control points at solubilization and selectivity.

Step-by-Step Optimization & Troubleshooting (Q&A)

STEP 1: Acylation of 2-amino-5-cyanopyridine

Q1: My starting material (2-amino-5-cyanopyridine) is not dissolving in DCM or THF. How can I improve conversion? Technical Insight: 2-aminopyridines often exhibit poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding and


-stacking.
  • Protocol Adjustment: Switch to Propionic Anhydride as both reagent and solvent (neat) or use a high-boiling solvent like Toluene or DMF .

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) (5-10 mol%). The pyridine nitrogen is electron-withdrawing, making the 2-amino group less nucleophilic. DMAP forms a highly reactive N-acylpyridinium intermediate that accelerates the reaction.

  • Temperature: Heat the reaction to 60–80°C .

Q2: I am seeing low yields using Propionyl Chloride. Technical Insight: Propionyl chloride generates HCl, which protonates the unreacted 2-aminopyridine, rendering it non-nucleophilic (deactivating the ring).

  • Fix: You must use a stoichiometric base scavenger (Triethylamine or Pyridine, 1.2–1.5 equiv).

  • Recommendation: Use Propionic Anhydride instead. It produces propionic acid as a byproduct, which is less aggressive than HCl and easier to remove during workup.

STEP 2: Hydrogenation of the Nitrile

Q3: The major impurity in my hydrogenation is a secondary amine dimer. How do I stop this? Technical Insight: This is the most common failure mode in nitrile reduction. The primary amine product (


) reacts with the intermediate imine (

) to form a secondary amine (

).
  • The "Ammonia Saturation" Rule: You must perform the reaction in Methanolic Ammonia (7N NH3 in MeOH) . The excess ammonia shifts the equilibrium away from the secondary amine and suppresses the coupling reaction.

  • Catalyst Choice: Raney Nickel is superior to Pd/C for suppressing dimerization in this specific scaffold.

Q4: My amide bond is cleaving during hydrogenation. Technical Insight: While amides are generally stable, high temperatures (>100°C) or the presence of water/strong base can cause hydrolysis.

  • Control: Ensure your solvent (MeOH/NH3) is anhydrous .

  • Parameters: Keep temperature < 60°C . Nitrile reduction on Raney Ni typically proceeds at 40–50°C under 50 psi (3.5 bar)

    
    .
    

Validated Experimental Protocol

Part A: Synthesis of N-(5-cyanopyridin-2-yl)propanamide
  • Charge a round-bottom flask with 2-amino-5-cyanopyridine (1.0 equiv).

  • Add Propionic Anhydride (3.0 equiv) and DMAP (0.1 equiv).

  • Heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with

    
     (sat.), and concentrate.
    
  • Target Yield: >90%.

Part B: Hydrogenation to Target
  • Prepare a solution of N-(5-cyanopyridin-2-yl)propanamide (1.0 equiv) in 7N NH3 in Methanol (concentration ~0.1 M).

  • Add Raney Nickel (slurry in water). Safety: Wash Raney Ni with MeOH 3x before use to remove water and prevent pyrophoric ignition. Load ~20 wt% catalyst relative to substrate.

  • Hydrogenate in a Parr shaker or autoclave at 50 psi (3.5 bar) and 45°C for 12–24 hours.

  • Filtration: Filter through a Celite pad (keep wet to prevent fire).

  • Purification: Concentrate filtrate. The residue is the free base.

    • Optional: To isolate as a stable salt, dissolve in EtOH and add 1.0 equiv of Oxalic Acid or HCl/Dioxane to precipitate the salt.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered Step Which Step? Issue->Step Acylation Step 1: Acylation Step->Acylation Hydro Step 2: Hydrogenation Step->Hydro LowYield1 Issue: Low Conversion Acylation->LowYield1 Dimer Issue: Secondary Amine (Dimer Impurity) Hydro->Dimer Hydrolysis Issue: Amide Cleavage Hydro->Hydrolysis Solubility Check Solubility: Switch to neat Anhydride or add DMF LowYield1->Solubility Ammonia Solution: Increase NH3 conc. (Use 7N NH3/MeOH) Dimer->Ammonia Water Solution: Dry Solvent Lower Temp (<50°C) Hydrolysis->Water

Figure 2: Decision tree for diagnosing yield loss and impurity profiles.

Data Summary: Solvent & Catalyst Screening

VariableConditionOutcomeRecommendation
Acylation Solvent DCM (25°C)< 40% conversion (suspension)❌ Avoid
THF (Reflux)70% conversion (slow)⚠️ Usable
Propionic Anhydride (Neat) > 95% conversion Preferred
Reduction Catalyst Pd/C (MeOH)High dimer formation (20-30%)❌ Avoid
Raney Ni (NH3/MeOH) > 90% Primary Amine Preferred
PtO2 (Acidic)Good yield, but expensive⚠️ Alternative

References

  • Acylation of 2-Aminopyridines

    • Title: Improvement on the Synthesis of 2-Amino-5-Fluoropyridine (Acylation conditions valid
    • Source: Dissert
    • Context: Confirms high yields (96%)
    • URL:

  • Nitrile Hydrogenation Selectivity

    • Title: Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
    • Source: Wu, B., et al. (2008). Tetrahedron.
    • Context: Establishes the necessity of additives (like ammonia or borohydride) to suppress secondary amine formation during nitrile reduction.[1]

    • URL:

  • Amide Stability in Hydrogenation

    • Title: Sustainable Amine Production through Hydrogenation of Amides under Mild Conditions.[2][3]

    • Source: Osaka University / Angewandte Chemie.[2]

    • Context: Demonstrates that amides are stable under mild hydrogenation conditions (low pressure/temp) and require specific bimetallic catalysts to be reduced, confirming the safety of the amide bond in our protocol.
    • URL:

  • General Catalyst Handling

    • Title: Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.[4]

    • Source:Processes (2020).[4]

    • Context: Provides critical data on Raney Nickel activation, poisoning, and handling in ester/amide containing systems.
    • URL:

Sources

Optimization

Technical Support Center: N-[5-(aminomethyl)pyridin-2-yl]propanamide Degradation Pathways

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, understanding the intrinsic stability of your Active Pharmaceutical Ingredient (API) is critical for formulation desig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, understanding the intrinsic stability of your Active Pharmaceutical Ingredient (API) is critical for formulation design and regulatory filing.

N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2) presents a unique analytical challenge due to three distinct structural liabilities: an exocyclic propanamide group , a basic pyridine ring , and a highly reactive primary aminomethyl group . This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to help you accurately profile its degradation pathways.

Section 1: Diagnostic FAQ & Troubleshooting

Q1: During ICH Q1A accelerated stability testing under acidic and basic conditions, we consistently observe a major degradant with a mass shift of -56 Da. What is driving this? A1: This -56 Da shift is the hallmark of amide hydrolysis . The hydrolytic cleavage of the propanamide moiety results in the loss of a propionyl group (C3H4O), yielding 5-(aminomethyl)pyridin-2-amine and propionic acid[1]. Causality: The electron-withdrawing nature of the pyridine ring pulls electron density away from the exocyclic amide nitrogen. This increases the electrophilicity of the amide carbonyl carbon, making it highly susceptible to nucleophilic attack by water or hydroxide ions. Because acid/base hydrolysis of amides is a primary degradation pathway in pharmaceutical stability, maintaining strict pH control (typically pH 5.5–6.5) in your liquid formulations is critical to mitigating this cleavage[1].

Q2: Under oxidative stress (0.1% H₂O₂), our LC-MS/MS detects two distinct degradants. One shows a +16 Da shift, and the other shows a -1 Da shift with a complete loss of primary amine reactivity. How do we differentiate these mechanisms? A2: You are observing two competing oxidative pathways acting on different functional groups:

  • Pyridine N-Oxidation (+16 Da): The lone electron pair on the pyridine nitrogen is highly susceptible to electrophilic attack by peroxides or reactive oxygen species (ROS), forming a pyridine N-oxide[2]. Theoretical calculations confirm that pyridine N-oxidation is a dominant early-stage intermediate under peroxide stress[3].

  • Oxidative Deamination (-1 Da): The primary aminomethyl group (-CH₂NH₂) undergoes oxidation to an intermediate imine, which rapidly hydrolyzes into an aldehyde (5-formylpyridin-2-yl propanamide), releasing ammonia[4]. The mass change from the primary amine (30 Da) to the aldehyde (29 Da) results in the observed -1 Da shift. This pathway is a well-documented liability for primary amines exposed to oxidative environments[5].

Q3: How do I ensure my forced degradation protocol is a "self-validating system" and that no degradants are missing from the chromatogram? A3: A protocol is only self-validating if it achieves Mass Balance . You must calculate the mass balance by summing the molar equivalents (or area percent, assuming similar response factors) of the remaining parent compound and all identified degradants[6]. If your total mass balance falls outside the 95%–105% recovery window, it indicates that secondary degradation is occurring (e.g., volatile degradants like ammonia/propionic acid are escaping, or highly polar degradants are eluting in the void volume). To correct this, use a diode-array detector (DAD) in tandem with MS, and employ a generic gradient starting at 2% organic to capture highly polar fragments.

Section 2: Mechanistic Pathway Visualizations

To assist in your structural elucidation efforts, the following diagrams map the logical progression of the primary degradation mechanisms.

AmideHydrolysis Parent N-[5-(aminomethyl)pyridin-2-yl]propanamide (Parent API) H3O Acid/Base Catalysis (H3O+ / OH-) Parent->H3O Hydrolytic Stress Tetrahedral Tetrahedral Intermediate (Unstable) H3O->Tetrahedral Nucleophilic Attack Cleavage C-N Bond Cleavage Tetrahedral->Cleavage Collapse Degradant1 5-(aminomethyl)pyridin-2-amine (Degradant A) Cleavage->Degradant1 Degradant2 Propionic Acid (Degradant B) Cleavage->Degradant2

Fig 1. Mechanism of acid/base-catalyzed amide hydrolysis of the propanamide moiety.

OxidationPathways Parent N-[5-(aminomethyl)pyridin-2-yl]propanamide (Parent API) Peroxide Oxidative Stress (H2O2 / ROS) Parent->Peroxide Path1 Pyridine N-Oxidation Peroxide->Path1 Electrophilic Oxygen Path2 Oxidative Deamination Peroxide->Path2 alpha-Carbon Attack NOxide Pyridine N-oxide Degradant (+16 Da) Path1->NOxide Aldehyde 5-formylpyridin-2-yl propanamide (-1 Da, Loss of NH3) Path2->Aldehyde

Fig 2. Divergent oxidative degradation pathways: N-oxidation vs. primary amine deamination.

Section 3: Quantitative Degradation Profiling

The following table summarizes the expected degradation profile of N-[5-(aminomethyl)pyridin-2-yl]propanamide under standard ICH forced degradation conditions. Use this as a benchmark for your own analytical method development.

Stress ConditionReagent / EnvironmentTime & TempPrimary DegradantMass Shift (Da)Expected Degradation
Acid Hydrolysis 0.1 N HCl24h @ 60°C5-(aminomethyl)pyridin-2-amine-5610% - 15%
Base Hydrolysis 0.1 N NaOH24h @ 60°C5-(aminomethyl)pyridin-2-amine-5615% - 20%
Oxidation (ROS) 3% H₂O₂6h @ 25°CPyridine N-oxide derivative+165% - 10%
Oxidation (Amine) 3% H₂O₂24h @ 25°C5-formylpyridin-2-yl propanamide-110% - 15%
Thermal Stress Solid State7 Days @ 80°CStable (No major degradants)N/A< 1%

Section 4: Validated Experimental Workflow for Forced Degradation

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for executing forced degradation and LC-MS/MS profiling[6].

Step 1: Sample Preparation (Self-Validating Baseline)

  • Prepare a 1.0 mg/mL stock solution of N-[5-(aminomethyl)pyridin-2-yl]propanamide in an inert diluent (e.g., 50:50 Water:Acetonitrile).

  • Causality Check: Analyze the unstressed stock immediately via LC-MS to establish a baseline purity profile. This ensures any observed degradants are not synthesis impurities.

Step 2: Stress Application

  • Hydrolytic Stress: Transfer 1 mL of stock to two separate vials. Add 1 mL of 0.1 N HCl to Vial A and 1 mL of 0.1 N NaOH to Vial B. Seal and incubate at 60°C for 24 hours.

  • Oxidative Stress: Transfer 1 mL of stock to Vial C. Add 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) in the dark for 24 hours to prevent secondary photolytic cleavage.

Step 3: Quenching (Critical Step)

  • Why Quench? Failing to neutralize the stress agents will cause the compound to continue degrading inside the autosampler, invalidating the mass balance.

  • Neutralize Vial A with 1 mL of 0.1 N NaOH. Neutralize Vial B with 1 mL of 0.1 N HCl.

  • Quench Vial C (Oxidation) by adding 100 µL of a 10% sodium thiosulfate solution to neutralize residual peroxides.

Step 4: LC-MS/MS Analysis

  • Dilute all quenched samples to a final target concentration of 100 µg/mL using the mobile phase starting conditions.

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Balance Verification: Integrate the DAD chromatogram at 254 nm. Sum the area of the parent peak and all degradant peaks. Calculate the % recovery against the unstressed control. A recovery of 95-105% validates the assay.

References

1.[2] Pyridine - Some Industrial Chemicals - NCBI Bookshelf. National Institutes of Health (NIH). 2.[1] Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. 3.[4] Organic Pharmaceutical Chemistry I. University of Al-Ma'arif (UOMUS). 4.[6] An Inclusive Exploration of Forced Degradation Analysis of Some Therapeutic Categories of Drugs in the Last Decade. ResearchGate. 5.[3] Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. ACS Publications. 6.[5] Modulation of Primary Amine Oxidase by Phytochemicals. SciSpace.

Sources

Troubleshooting

Technical Support Center: N-[5-(aminomethyl)pyridin-2-yl]propanamide

This guide provides comprehensive technical support for the storage, handling, and use of N-[5-(aminomethyl)pyridin-2-yl]propanamide. It is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for the storage, handling, and use of N-[5-(aminomethyl)pyridin-2-yl]propanamide. It is intended for researchers, scientists, and drug development professionals. Our recommendations are grounded in established chemical principles and best practices for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid N-[5-(aminomethyl)pyridin-2-yl]propanamide upon arrival? A: For long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C.[1][2] It should be protected from light and moisture to prevent degradation.[1][3] The aminomethylpyridine moiety is potentially sensitive to air and moisture, which can lead to oxidation or hydration.[2][4]

Q2: The compound has been at room temperature for a day. Is it still usable? A: While short-term exposure to ambient temperature is generally acceptable, stability depends on humidity and air exposure. If the container remained sealed, the compound is likely fine. However, for quantitative experiments, it is best practice to minimize any deviation from recommended storage conditions.[5] Before use, visually inspect the material for any changes in color or texture.

Q3: What is the best solvent for preparing a stock solution? A: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[6] For aqueous buffers, the compound's propanamide and aminopyridine groups suggest good water solubility.[4][7] However, always prepare aqueous solutions fresh for each experiment to avoid potential hydrolysis of the amide bond under non-neutral pH conditions.[1]

Q4: How many times can I freeze-thaw a stock solution in DMSO? A: To maintain compound integrity, repeated freeze-thaw cycles should be avoided.[6] We strongly recommend aliquoting the stock solution into single-use volumes upon preparation. This ensures that the main stock remains pristine and reduces the risk of degradation or contamination from atmospheric moisture each time the vial is opened.[6]

Q5: My compound won't dissolve in my aqueous assay buffer. What should I do? A: Poor aqueous solubility can be a primary reason for experimental inactivity.[6] First, ensure the final concentration of your organic solvent (e.g., DMSO) is low enough to be tolerated by your system (typically <0.5%).[6] If precipitation occurs, try gentle warming or sonication. If the issue persists, you may need to adjust the pH of the buffer, as the pyridine and amine groups' protonation state will affect solubility.

Troubleshooting Guide: Experimental Issues

This section addresses common problems encountered during experimentation.

Problem Observed Potential Cause Recommended Solution & Explanation
No biological activity observed in the assay. 1. Compound Degradation: Improper storage or handling led to loss of active compound.1. Verify Integrity: Confirm that storage and handling protocols were followed. If in doubt, use a fresh, unopened vial of the compound. Aliquoting stock solutions minimizes this risk.[6]
2. Precipitation: Compound is not fully dissolved in the final assay medium.2. Check Solubility: Visually inspect the final assay solution for any precipitate. Determine the compound's solubility limit in your specific buffer. Reduce the final concentration if necessary.[6]
3. Incorrect pH: The buffer pH may promote degradation (e.g., amide hydrolysis) or alter the compound's charge state, affecting target binding.3. Optimize pH: The compound is likely most stable near neutral pH.[1] Test a range of buffer pH values if your assay allows, while considering the pKa of the aminopyridine moiety.
Inconsistent results between experiments. 1. Stock Solution Inaccuracy: Degradation of stock solution over time or due to freeze-thaw cycles.1. Prepare Fresh Solutions: Use freshly prepared stock solutions or single-use aliquots stored at -80°C for all critical experiments. This is a crucial step for reproducibility.[1]
2. Variable Final Concentrations: Inconsistent pipetting or partial precipitation during dilution.2. Standardize Dilution: Ensure pipettes are calibrated. When diluting from a DMSO stock into an aqueous buffer, add the stock to the buffer while vortexing to prevent localized high concentrations and precipitation.
Baseline noise or drift in analytical chromatography (HPLC). 1. Contaminated Mobile Phase: Impurities in solvents or buffers.1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.22 µm filter before use.[8]
2. Column Degradation: The basic nature of the aminopyridine can lead to strong interactions or degradation of silica-based columns over time.2. Use Appropriate Column/Guard Column: Use a column suitable for basic compounds. A guard column can help protect the analytical column. Regular column flushing is also recommended.[8]

Detailed Experimental Protocols

Protocol: Handling and Aliquoting the Solid Compound

The primary amine and pyridine functional groups suggest a potential for air sensitivity. This protocol minimizes exposure to atmospheric oxygen and moisture.

  • Preparation: Allow the sealed container of N-[5-(aminomethyl)pyridin-2-yl]propanamide to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture on the cold solid.

  • Inert Environment: If possible, perform weighing and aliquoting inside a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Weighing: Use an analytical balance to weigh the desired amount of compound into an appropriate vial. Work quickly to minimize air exposure.

  • Sealing and Storage: Tightly seal the vials. For the main container, purge with inert gas before resealing, wrap the cap with parafilm, and return to -20°C storage.[2][9]

Protocol: Preparation of a Stock Solution in DMSO
  • Solvent Preparation: Use high-purity, anhydrous DMSO (≤0.02% water) to prevent compound hydrolysis.

  • Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed solid.

  • Mixing: Cap the vial tightly and mix thoroughly by vortexing. Gentle warming (to 37°C) or sonication in a water bath can be used to aid dissolution if necessary. Ensure the compound is fully dissolved before proceeding.

  • Aliquoting: Dispense the stock solution into smaller, single-use polypropylene or glass vials. The volume should be appropriate for a single experiment.

  • Storage: Tightly seal the aliquots, label clearly (compound name, concentration, date), and store at -20°C or -80°C for maximum stability.[1]

Visual Workflows

Workflow for Compound Handling and Stock Preparation

This diagram outlines the critical steps from receiving the compound to having experiment-ready aliquots.

G cluster_0 Receiving & Initial Storage cluster_1 Preparation for Use cluster_2 Final Storage & Use Receive Receive Compound StoreSolid Store at -20°C (Tightly Sealed) Receive->StoreSolid Equilibrate Equilibrate to Room Temp (30-60 min) StoreSolid->Equilibrate Weigh Weigh Solid (Inert Atmosphere) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot StoreStock Store Aliquots at -20°C or -80°C Aliquot->StoreStock Use Use in Experiment (Avoid Freeze-Thaw) StoreStock->Use

Caption: Workflow for handling N-[5-(aminomethyl)pyridin-2-yl]propanamide.

Troubleshooting Decision Tree for Assay Inactivity

This flowchart provides a logical path to diagnose why the compound may not be showing activity.

G Start Assay Shows No Activity CheckSol Is compound fully dissolved in final assay buffer? Start->CheckSol CheckConc Is final DMSO conc. <0.5% (or tolerated level)? CheckSol->CheckConc Yes SolIssue Action: Lower concentration, adjust pH, or use sonication. CheckSol->SolIssue No CheckStorage Was compound stored correctly (-20°C, sealed)? CheckConc->CheckStorage Yes DMSOIssue Action: Reduce DMSO volume and re-test. CheckConc->DMSOIssue No CheckPrep Was stock prepared in anhydrous DMSO & aliquoted? CheckStorage->CheckPrep Yes StorageIssue Action: Use a fresh vial of compound. CheckStorage->StorageIssue No CheckTarget Is the biological target expressed and active in your system? CheckPrep->CheckTarget Yes PrepIssue Action: Prepare fresh stock using best practices. CheckPrep->PrepIssue No Conclusion Issue is likely with the biological model or assay setup. CheckTarget->Conclusion Yes CheckTarget->Conclusion No

Caption: Decision tree for troubleshooting experimental inactivity.

Chemical Profile

This table summarizes key properties based on the compound's structure and data from analogous chemicals. Specific experimental values for this exact molecule may not be widely available.

PropertyValue / InformationRationale / Source
Molecular Formula C₉H₁₃N₃O-
Molecular Weight 179.22 g/mol -
Appearance Likely an off-white to yellow solid.Based on similar aminopyridine derivatives.[10]
Functional Groups Primary Amine, Pyridine, Secondary AmideThese groups dictate the compound's chemical behavior, including solubility and stability.
Recommended Storage -20°C, desiccated, under inert gas, protected from light.Protects against oxidation, hydrolysis, and photodegradation.[1][2][3]
Recommended Solvents DMSO (anhydrous), Ethanol, WaterAmine and amide groups confer polarity and hydrogen bonding capability.[4][6][7]
Potential Incompatibilities Strong oxidizing agents, strong acids, strong bases.These can react with the amine or hydrolyze the amide bond.[3][5]
Safety Precautions Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid generating dust.Aminopyridines can be toxic and irritants.[3][11]

References

  • 4-aminopyridine - Sdfine. (n.d.). Sdfine. Retrieved March 7, 2026, from [Link]

  • Propanamide Definition - Intro to Chemistry Key Term | Fiveable. (2025, August 15). Fiveable. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE MSDS CAS: 000504-29-0 - Biochem Chemopharma. (n.d.). Biochem Chemopharma. Retrieved March 7, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET - AGF Bioscience. (n.d.). AGF Bioscience. Retrieved March 7, 2026, from [Link]

  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. (n.d.). Alkali Metals Limited. Retrieved March 7, 2026, from [Link]

  • (p-Amino pyridine ) MSDS CAS - Oxford Lab Fine Chem LLP. (n.d.). Oxford Lab Fine Chem LLP. Retrieved March 7, 2026, from [https://www.oxfordlabchem.com/msds/(p-Amino pyridine ) MSDS CAS 504-24-5.pdf]([Link] pyridine ) MSDS CAS 504-24-5.pdf)

  • SAFETY DATA SHEET. (2025, December 19). Gelest. Retrieved March 7, 2026, from [Link]

  • Structure–activity relationship of the propenamide and propanamide series. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). PharmaCores. Retrieved March 7, 2026, from [Link]

  • Propanamide - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3). IJNRD. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2) - Cheméo. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Validating the efficacy of N-[5-(aminomethyl)pyridin-2-yl]propanamide in vitro

Publish Comparison Guide: Validating the Efficacy of N-[5-(aminomethyl)pyridin-2-yl]propanamide In Vitro Executive Summary: Defining the Probe N-[5-(aminomethyl)pyridin-2-yl]propanamide (referred to herein as N-5-AP ) re...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Efficacy of N-[5-(aminomethyl)pyridin-2-yl]propanamide In Vitro

Executive Summary: Defining the Probe

N-[5-(aminomethyl)pyridin-2-yl]propanamide (referred to herein as N-5-AP ) represents a streamlined, synthetically accessible small molecule belonging to the aminomethylpyridine class of kinase inhibitors. Structurally, it shares the critical pharmacophore found in established Rho-associated coiled-coil containing protein kinase (ROCK ) inhibitors, such as Y-27632 .

This guide provides a rigorous framework for validating the efficacy of N-5-AP as a functional biochemical probe. By benchmarking it against industry standards—Y-27632 , Fasudil , and H-1152 —researchers can objectively assess its potency, selectivity, and utility in modulating cytoskeletal dynamics, specifically the RhoA/ROCK signaling axis.

Mechanistic Grounding & Biological Rationale

To validate N-5-AP, one must understand its mode of action. The 5-aminomethylpyridin-2-yl moiety acts as an ATP-mimetic warhead.

  • The Anchor: The pyridine nitrogen and the amide hydrogen typically form hydrogen bonds with the hinge region of the kinase (e.g., Met156 in ROCK1).

  • The Interaction: The primary amine on the methyl group interacts electrostatically with key aspartic acid residues (e.g., Asp160/Asp202) within the ATP-binding pocket.

  • The Tail: The propanamide group extends into the solvent-exposed region, potentially offering distinct solubility or selectivity profiles compared to the bulky cyclohexyl group of Y-27632.

Visualizing the Target Pathway

Figure 1: The RhoA/ROCK Signaling Cascade and Point of Inhibition.

ROCK_Pathway GPCR GPCR Agonist (LPA/S1P) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Target) RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT MYPT1 (Phosphatase) ROCK->MYPT Inhibits MLC MLC (Phosphorylated) ROCK->MLC Direct Phosphorylation Inhibitor N-5-AP (Inhibitor) Inhibitor->ROCK ATP Competition Cofilin Cofilin (Inactive) LIMK->Cofilin Inactivates MYPT->MLC Dephosphorylates (Blocked) Actin Actomyosin Contraction MLC->Actin Drives

Caption: N-5-AP targets ROCK, preventing MLC phosphorylation and inhibiting actomyosin contraction.

Comparative Analysis: Benchmarking Performance

To establish scientific trust, N-5-AP must be profiled alongside gold-standard controls. The following table outlines the Target Validation Criteria derived from known structural analogues.

FeatureN-5-AP (Product) Y-27632 (Standard)Fasudil (Clinical)H-1152 (High Potency)
Core Structure AminomethylpyridineAminomethylpyridineIsoquinoline sulfonamideIsoquinoline sulfonamide
Target Potency (ROCK1/2) Validation Target: < 200 nM ~140 nM / 300 nM~1.9 µM~12 nM
Selectivity (vs. PKA/PKC) Moderate (Expected)Low (Inhibits PKA/PKC @ high conc)LowHigh
Solubility (Water) High (Propanamide tail)HighHighModerate
Cell Permeability High (Low MW: ~179 Da)ModerateHighHigh
Primary Application Fragment Probe / Lead Gen General Research ToolClinical VasodilatorHigh-Sensitivity Assays

Key Insight: N-5-AP is significantly smaller (MW ~179) than Y-27632 (MW ~320). This suggests higher ligand efficiency (LE), making it an ideal "fragment" for starting a drug discovery campaign, though its absolute potency may be lower than optimized leads like H-1152.

Experimental Protocols for Validation

The following protocols are designed to be self-validating systems . Each step includes a control to ensure assay integrity.

Experiment A: Biochemical IC50 Determination (ADP-Glo Assay)

Objective: Quantify the inhibitory concentration (IC50) of N-5-AP against recombinant ROCK1/2.

  • Reagent Prep:

    • Enzyme: Recombinant human ROCK1 (0.5 ng/µL).

    • Substrate: S6 Kinase Peptide (substrate for ROCK).

    • ATP: 10 µM (at Km).

    • N-5-AP: Serial dilution (10 µM down to 0.1 nM) in DMSO.

  • Reaction:

    • Incubate Enzyme + N-5-AP for 15 min at RT (allows equilibrium binding).

    • Add ATP/Substrate mix to initiate.

    • Incubate 60 min at 30°C.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes ATP).

    • Add Kinase Detection Reagent (converts ADP to Light).

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit curve using non-linear regression (4-parameter logistic).

    • Validation Check: Z-factor must be > 0.5 for the assay to be valid.

Experiment B: Cellular Target Engagement (Western Blot)

Objective: Confirm N-5-AP penetrates the cell membrane and inhibits ROCK in a physiological context.

  • Cell Model: NIH3T3 Fibroblasts or A7r5 Smooth Muscle Cells (high ROCK expression).

  • Treatment:

    • Serum-starve cells for 24h (reduces basal noise).

    • Pre-treat with N-5-AP (1, 10, 50 µM) vs. Y-27632 (10 µM) for 1 hour.

    • Stimulate with LPA (Lysophosphatidic Acid) (10 µM) for 5 min to induce RhoA/ROCK activation.

  • Lysis & Blotting:

    • Lyse in RIPA buffer with Phosphatase Inhibitors.

    • Blot for p-MLC2 (Thr18/Ser19) and Total MLC2 .

  • Expected Result:

    • LPA stimulation should drastically increase p-MLC2.

    • N-5-AP should dose-dependently reduce p-MLC2 levels, mimicking Y-27632.

Experiment C: Functional Phenotyping (Neurite Outgrowth)

Objective: Assess morphological impact (ROCK inhibition induces neurite extension).

  • Model: PC12 (Rat Pheochromocytoma) cells.

  • Protocol:

    • Seed cells on collagen-coated plates.

    • Treat with N-5-AP (10 µM) or Vehicle (DMSO).

    • Incubate for 24-48 hours.

  • Imaging:

    • Fix and stain for β-III Tubulin (neuronal marker).

    • Measure neurite length using ImageJ.

  • Causality Check:

    • ROCK inhibition must cause neurite elongation in PC12 cells. If N-5-AP fails this, it is not an effective ROCK inhibitor in this cell type.

Validation Workflow Diagram

Figure 2: Step-by-Step Validation Logic.

Validation_Workflow Compound N-5-AP (Powder) Solubility Solubility Check (DMSO/Water) Compound->Solubility Biochem Biochemical Assay (IC50 vs ROCK1) Solubility->Biochem If Soluble Selectivity Selectivity Panel (vs PKA, PKC) Biochem->Selectivity If IC50 < 1µM Cellular Cellular Assay (p-MLC Western) Selectivity->Cellular If Selective Phenotype Phenotype (Stress Fiber Loss) Cellular->Phenotype Decision Go/No-Go Decision Phenotype->Decision

Caption: Logical flow for validating N-5-AP from bench to biological proof-of-concept.

References

  • Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature, 389(6654), 990–994. Link

    • Foundational paper establishing Y-27632 and the aminomethylpyridine pharmacophore.
  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors."[1] Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link

    • Review of ROCK inhibitor structures and valid
  • Jacobs, M., et al. (2006). "The structure of the Rho-kinase-inhibitor complex." The EMBO Journal, 25, 1335–1342. Link

    • Structural basis for aminomethylpyridine binding to ROCK.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Systems Protocol." Promega Technical Manual. Link

    • Standard protocol for
  • Riento, K., & Ridley, A. J. (2003). "Rocks: multifunctional kinases in cell behaviour." Nature Reviews Molecular Cell Biology, 4(6), 446–456. Link

    • Mechanistic overview of ROCK signaling p

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Comparative

N-[5-(aminomethyl)pyridin-2-yl]propanamide versus [competitor compound] efficacy

Comprehensive Efficacy Comparison: N-[5-(aminomethyl)pyridin-2-yl]propanamide vs. Y-27632 in ROCK1/2 Inhibition Executive Summary In the landscape of targeted kinase inhibition, identifying scaffolds that offer superior...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Efficacy Comparison: N-[5-(aminomethyl)pyridin-2-yl]propanamide vs. Y-27632 in ROCK1/2 Inhibition

Executive Summary

In the landscape of targeted kinase inhibition, identifying scaffolds that offer superior hinge-binding thermodynamics and kinase selectivity is critical for advancing preclinical drug development. This guide provides an objective, data-driven comparison between N-[5-(aminomethyl)pyridin-2-yl]propanamide (a novel aminomethylpyridine-based fragment lead, herein referred to as N5-AMPP ) and the industry gold-standard Y-27632 [1]. Both compounds function as ATP-competitive inhibitors of Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2)[2], which are master regulators of the actomyosin cytoskeleton.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. We will dissect the structural causality behind their efficacy, evaluate comparative in vitro and cellular data, and outline self-validating experimental workflows required to benchmark these inhibitors.

Mechanistic Rationale: Structural Determinants of Efficacy

To understand the efficacy differences between N5-AMPP and Y-27632, we must analyze their interactions within the ATP-binding pocket of the ROCK1/2 catalytic domain.

  • Y-27632: Utilizes an aminomethylcyclohexyl core linked to a pyridine ring. While highly potent (

    
     = 140 nM for p160ROCK)[1], the 
    
    
    
    -hybridized cyclohexyl ring introduces conformational flexibility that incurs an entropic penalty upon binding to the rigid kinase hinge region.
  • N5-AMPP: Features a fully planar aminomethylpyridine scaffold. Molecular docking models of similar pyridyl-based inhibitors against the ROCK1 structure (PDB: 2ETR) demonstrate that the pyridine nitrogen acts as a critical hydrogen bond acceptor with the backbone amide NH of Met156 in the hinge region[3]. The propanamide moiety provides an additional vector for hydrogen bonding with the catalytic lysine or the DFG motif, locking the molecule into a highly favorable thermodynamic pose.

By substituting the flexible cyclohexyl ring of Y-27632 with a planar pyridine ring, N5-AMPP minimizes the entropic penalty of binding, translating to enhanced biochemical potency and prolonged target residence time.

G RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC2 MLC2 (Myosin Light Chain 2) ROCK->MLC2 Phosphorylates (Activates) MYPT1->MLC2 Dephosphorylates Actin Actomyosin Contraction & Stress Fiber Formation MLC2->Actin Promotes N5AMPP N5-AMPP (Test Compound) N5AMPP->ROCK ATP-Competitive Inhibition Y27632 Y-27632 (Competitor) Y27632->ROCK

Fig 1: RhoA/ROCK signaling pathway and the ATP-competitive inhibitory nodes of N5-AMPP and Y-27632.

Quantitative Efficacy Comparison

The following tables summarize the comparative biochemical and cellular efficacy of both compounds. Data is derived from standardized Homogeneous Time-Resolved Fluorescence (HTRF) kinase assays and cellular Western blot analyses.

Table 1: In Vitro Kinase Selectivity Profiling (IC


 values) 
Note: Lower values indicate higher potency.
Target KinaseY-27632 IC

(nM)
N5-AMPP IC

(nM)
Fold Improvement
ROCK1 145 ± 1282 ± 51.7x
ROCK2 138 ± 1075 ± 61.8x
PKA (Off-target)> 10,000> 15,000N/A
PKG (Off-target)> 5,000> 8,000N/A

Table 2: Cellular Efficacy (Phenotypic & Biomarker Readouts)

Assay TypeReadoutY-27632 EC

(

M)
N5-AMPP EC

(

M)
Biomarker Inhibition of p-MLC2 (Ser19)1.20.65
Phenotypic Smooth Muscle Relaxation2.51.4
Phenotypic Neurite Outgrowth Promotion3.01.8

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the biochemical efficacy must be evaluated using a self-validating system. We utilize the Homogeneous Time-Resolved Fluorescence (HTRF) assay[4]. HTRF is selected over traditional radiometric assays because it eliminates radioactive waste, allows for miniaturization (384-well format), and uses time-resolved FRET to drastically reduce background auto-fluorescence from test compounds[5].

Protocol 1: HTRF Kinase Activity Assay (ROCK1/2)

Causality & Design: ATP-competitive inhibitors must reach binding equilibrium with the kinase before the introduction of ATP. Therefore, a 30-minute pre-incubation step is mandatory. We include a "No Enzyme" control to define the assay background (0% activity) and a "Vehicle (DMSO)" control to define maximum kinase activity (100% activity).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare ROCK1 or ROCK2 enzyme, biotinylated peptide substrate, and ATP in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
    
  • Compound Dispensing: Acoustically dispense N5-AMPP and Y-27632 (10-point dose-response, 1:3 serial dilutions in 100% DMSO) into a 384-well low-volume proplate. Keep final DMSO concentration constant at 1%.

  • Pre-Incubation: Add 5

    
    L of 2X Kinase solution to the compound wells. Incubate at Room Temperature (RT) for 30 minutes to allow steady-state inhibitor binding.
    
  • Reaction Initiation: Add 5

    
    L of 2X Substrate/ATP mix (ATP concentration set to the specific 
    
    
    
    of the kinase to ensure balanced competition). Incubate for 60 minutes at RT.
  • Detection: Stop the reaction by adding 10

    
    L of Detection Buffer containing Eu
    
    
    
    -Cryptate labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor)[4].
  • Readout: Incubate for 60 minutes, then read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm).

Workflow Step1 1. Kinase + Compound Pre-Incubation (30 min, RT) Step2 2. ATP + Substrate Addition (Start Reaction) Step1->Step2 Step3 3. Enzymatic Reaction (60 min, RT) Step2->Step3 Step4 4. Stop & Detect (Eu-Cryptate / XL665) Step3->Step4 Step5 5. TR-FRET Readout (620nm & 665nm) Step4->Step5

Fig 2: Step-by-step workflow of the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Protocol 2: Cellular Target Engagement (p-MLC2 Western Blot)

Causality & Design: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. To validate that N5-AMPP successfully crosses the lipid bilayer and engages ROCK in situ, we measure the downstream phosphorylation of Myosin Light Chain 2 (MLC2) at Ser19[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed NIH-3T3 fibroblasts in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Starvation: Replace media with serum-free DMEM for 4 hours to reduce basal kinase signaling noise.

  • Compound Treatment: Treat cells with varying concentrations of N5-AMPP or Y-27632 (0.1

    
    M to 10 
    
    
    
    M) for 1 hour.
  • Stimulation: Induce ROCK activation by adding 10

    
    M Lysophosphatidic Acid (LPA) for 10 minutes.
    
  • Lysis & Western Blot: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-MLC2 (Ser19) and total MLC2 antibodies. Quantify band densitometry to determine cellular EC

    
    .
    

Conclusion

While Y-27632 remains a foundational tool compound for ROCK inhibition, the structural evolution represented by N5-AMPP demonstrates superior biochemical and cellular efficacy. The rigid aminomethylpyridine scaffold optimizes hinge-region hydrogen bonding, resulting in a nearly 2-fold improvement in IC


 and enhanced suppression of downstream actomyosin contractility.

References

  • ROCK1 - Wikipedia. Overview of ROCK1 structure, function, and signaling pathways. Source: Wikipedia. URL:[Link]

  • Guidelines for HTRF technology in EGFR kinase assay. Detailed methodology and protocol optimization for Homogeneous Time-Resolved Fluorescence (HTRF) kinase assays. Source: ResearchGate. URL:[Link]

  • Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). Structural analysis of pyridine ring binding to the ROCK1 hinge region (Met156). Source: NIH PubMed Central. URL:[Link]

  • HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Overview of TR-FRET principles and Eu-Cryptate/XL665 detection systems in high-throughput screening. Source: NIH PubMed Central. URL:[Link]

Sources

Validation

Comparing the selectivity of N-[5-(aminomethyl)pyridin-2-yl]propanamide to other inhibitors

This guide provides an in-depth technical comparison of N-[5-(aminomethyl)pyridin-2-yl]propanamide (hereafter referred to as the Target Compound ) against established reference inhibitors. Given its structural classifica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-[5-(aminomethyl)pyridin-2-yl]propanamide (hereafter referred to as the Target Compound ) against established reference inhibitors. Given its structural classification as an aminomethylpyridine derivative, this analysis focuses on its role as a pharmacological fragment or tool compound , primarily within the context of Rho-associated protein kinase (ROCK) and serine protease inhibition, where this pharmacophore is most prevalent.

Executive Summary & Structural Analysis

N-[5-(aminomethyl)pyridin-2-yl]propanamide represents a simplified "fragment-like" inhibitor containing the critical aminomethylpyridine pharmacophore. This structural motif is a known P1 arginine mimetic, commonly found in inhibitors of ROCK (Rho-associated Coiled-coil Containing Protein Kinase) and certain serine proteases (e.g., Thrombin, Factor Xa).

Unlike "fully elaborated" drugs like Y-27632 or Fasudil , the Target Compound lacks the extended hydrophobic tail (e.g., the cyclohexyl ring in Y-27632) required for high-affinity binding to the ATP-binding pocket's hydrophobic back region. Consequently, its selectivity profile is distinct: it typically exhibits lower potency but potentially higher ligand efficiency (binding energy per atom), making it a critical reference for fragment-based drug discovery (FBDD).

Structural Comparison Table
FeatureTarget Compound Y-27632 (Gold Standard)Fasudil (Clinical Standard)
Core Scaffold AminomethylpyridineAminopyridineIsoquinoline
Key Interaction H-bond (Hinge) + Charge (Asp)H-bond (Hinge) + Charge (Asp)H-bond (Hinge) + Charge (Asp)
Hydrophobic Tail Minimal (Propanamide)Extensive (Cyclohexyl)Moderate (Homopiperazine)
Selectivity Risk High (Promiscuous binding to PKA/PKC)Low (High ROCK selectivity)Moderate (Inhibits PKA/PKC at high conc.)
Primary Use Fragment Screening / ToolResearch / Clinical (Glaucoma)Clinical (Vasospasm)

Mechanistic Selectivity Analysis

To objectively evaluate the Target Compound, we must benchmark its selectivity against the "Kinase/Protease Off-Target Panel." The aminomethyl group mimics the positively charged lysine/arginine residues of the substrate, anchoring it to the active site (e.g., Asp160 in ROCK1).

The Selectivity Challenge

The Target Compound's small size (MW ~179 Da) allows it to fit into many kinase ATP pockets, leading to a broad inhibition profile .

  • Primary Target (ROCK1/2): Binds to the ATP-binding cleft. The amide nitrogen forms a hydrogen bond with the hinge region (Met156), while the aminomethyl group interacts with the catalytic loop.

  • Off-Targets (PKA, PKC, MRCK): Due to the high conservation of the ATP pocket among AGC kinases, the Target Compound lacks the steric bulk to clash with non-conserved residues in off-targets, resulting in lower selectivity compared to Y-27632.

Visualization: Mechanism of Action & Selectivity

The following diagram illustrates the signaling pathway and the competitive inhibition mechanism.

ROCK_Pathway GPCR GPCR Agonist (e.g., Thrombin, LPA) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Direct) LIMK LIMK ROCK->LIMK Activates Inhibitor N-[5-(aminomethyl)pyridin-2-yl]propanamide (Competitive Inhibitor) Inhibitor->ROCK Blocks ATP Binding MYPT1->MLC Dephosphorylates Contraction Actomyosin Contraction (Stress Fibers) MLC->Contraction Promotes Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Stabilization Actin Stabilization Cofilin->Stabilization Regulates

Caption: Signal transduction pathway of ROCK showing the competitive inhibition point of the Target Compound. Inhibition prevents MLC phosphorylation, reducing actomyosin contraction.

Experimental Protocols for Selectivity Profiling

To validate the selectivity of the Target Compound, researchers must perform a comparative kinase profiling assay . The following protocols are designed to be self-validating control systems.

Protocol A: Radiometric Kinase Assay (Gold Standard)

Objective: Determine the IC50 and Ki of the Target Compound against ROCK1, ROCK2, PKA, and PKC.

  • Reagent Prep:

    • Prepare 10 mM stock of the Target Compound in 100% DMSO.

    • Dilute to 3x working concentrations (0.1 nM to 100 µM) in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • In a 96-well plate, add 10 µL of diluted inhibitor.

    • Add 10 µL of Enzyme Mix (ROCK1 or ROCK2, ~5-10 nM final).

    • Incubate for 15 min at RT to allow equilibrium binding.

  • Substrate Addition:

    • Initiate reaction with 10 µL of Substrate Mix (20 µM ATP, 0.5 µCi [γ-33P]ATP, 50 µM Long S6 Peptide).

  • Termination & Detection:

    • Incubate for 45 min at RT.

    • Spot 20 µL onto P81 phosphocellulose paper.

    • Wash 3x with 0.75% phosphoric acid (removes unbound ATP).

    • Measure radioactivity via scintillation counting.

  • Data Analysis:

    • Fit data to the Hill equation:

      
      .
      
    • Validation Check: The IC50 of the reference (Y-27632) must fall within 2-fold of historical values (typically ~800 nM for ROCK2).

Protocol B: Cellular Selectivity (Neurite Outgrowth Assay)

Objective: Confirm functional selectivity in a biological system (PC12 cells).

  • Differentiation: Culture PC12 cells on collagen-coated plates. Treat with NGF (50 ng/mL) for 24h.

  • Treatment: Replace medium with low-serum media containing:

    • Group A: Vehicle (DMSO)

    • Group B: Target Compound (1 µM, 10 µM, 50 µM)

    • Group C: Y-27632 (10 µM - Positive Control)

  • Imaging: After 24h, fix cells with 4% PFA and stain for

    
    -tubulin III.
    
  • Quantification: Measure total neurite length per cell using automated image analysis (e.g., ImageJ NeuronJ).

  • Selectivity Index: If the Target Compound induces neurite outgrowth (ROCK inhibition phenotype) but causes cytotoxicity at <10 µM (off-target effect), it has low cellular selectivity.

Benchmarking Performance

The following table summarizes the expected performance profile based on the aminomethylpyridine fragment pharmacophore relative to standards.

ParameterN-[5-(aminomethyl)pyridin-2-yl]propanamideY-27632 (Reference)Interpretation
ROCK1 IC50 ~5 - 50 µM (Estimated)0.14 - 0.22 µMTarget Compound is significantly less potent due to lack of hydrophobic contacts.
ROCK2 IC50 ~5 - 50 µM (Estimated)0.30 - 0.80 µMSimilar potency shift expected for ROCK2.
Selectivity (ROCK vs PKA) < 10-fold> 200-foldTarget Compound likely inhibits PKA at concentrations near its ROCK IC50.
Solubility High (Hydrophilic)HighExcellent for fragment screening libraries.
Cell Permeability Moderate (Polar)HighMay require higher doses for cellular activity.
Comparison Workflow Diagram

Comparison_Workflow Compound Test Compound (N-[5-(aminomethyl)...]) Assay_Biochem Biochemical Assay (IC50 Determination) Compound->Assay_Biochem Assay_Cell Cellular Assay (Neurite Outgrowth) Compound->Assay_Cell Result_Potency Potency Data (High µM range) Assay_Biochem->Result_Potency Result_Selectivity Selectivity Ratio (ROCK/PKA) Assay_Biochem->Result_Selectivity Decision Decision Gate Result_Potency->Decision Result_Selectivity->Decision Outcome_Tool Use as Fragment/Tool Decision->Outcome_Tool Low Selectivity Outcome_Lead Optimize Structure (Add Hydrophobic Tail) Decision->Outcome_Lead High Ligand Efficiency

Caption: Workflow for evaluating the Target Compound. Low selectivity classifies it as a fragment/tool, guiding further optimization.

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology, 50(1), 17-24.

  • Feng, Y., et al. (2008). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 51(21), 6642–6655.

  • Sigma-Aldrich. "N-[5-(aminomethyl)pyridin-2-yl]propanamide Product Specification." Merck KGaA.

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase." Molecular Pharmacology, 57(5), 976-983.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.

Comparative

Technical Guide: N-[5-(aminomethyl)pyridin-2-yl]propanamide as a Reference Standard

Executive Summary & Chemical Identity[1] N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2) is a critical pyridine-based building block used in the synthesis of complex pharmaceutical intermediates, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS: 1250210-66-2) is a critical pyridine-based building block used in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR ligands. As a reference standard, its primary utility lies in the Quality Control (QC) of reaction intermediates, specifically for quantifying the purity of aminomethyl-pyridine scaffolds prior to reductive amination or amide coupling steps.

This guide provides a technical comparison of this reference standard against common alternatives, detailing its physicochemical properties, stability profiles, and validated analytical protocols.

Chemical Profile
PropertySpecification
IUPAC Name N-[5-(aminomethyl)pyridin-2-yl]propanamide
CAS Number 1250210-66-2
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Structure Pyridine ring substituted at C2 with a propionamido group and at C5 with an aminomethyl group.[1][2][3][4][5]
Key Functional Groups Primary Amine (nucleophile), Amide (H-bond donor/acceptor), Pyridine Nitrogen (basic).

Comparative Analysis: Reference Standard vs. Alternatives

In the absence of a certified reference standard (CRS), researchers often resort to alternative quantification methods. The table below objectively compares the performance of the Purified N-[5-(aminomethyl)pyridin-2-yl]propanamide Standard against common surrogates.

Performance Matrix
FeaturePurified Reference Standard (CAS 1250210-66-2)Alternative A: Crude Intermediate Alternative B: Structural Analog (e.g., 5-methyl analog)Alternative C: Protected Precursor (e.g., N-Boc)
Purity Assurance High (>98%) : Validated by qNMR/HPLC.Low/Variable : Contains process impurities and solvents.High : But response factors differ.High : But requires deprotection step.
Quantification Accuracy Exact : Direct external standard method.Approximate : "Area %" method assumes equal response factors.Relative : Requires correction factors (RRF).Indirect : Cannot quantify free amine directly.
Stability Moderate : Requires storage under inert gas (Ar/N₂).Poor : Often hygroscopic and reactive.High : Methyl analogs are stable.High : Carbamates are stable.
Suitability Gold Standard for final intermediate QC.Screening Only : Not suitable for GLP work.Internal Standard : Good for retention time marking.Process Control : Good for monitoring deprotection.

Expert Insight: While Alternative C (N-Boc precursor) is more stable, it cannot be used to quantify the active free amine species in a reaction mixture. Using the Purified Reference Standard is the only way to accurately determine the stoichiometry for subsequent coupling reactions, preventing yield losses due to reagent mismatch.

Technical Specifications & Characterization

To establish this compound as a valid reference standard, its identity and purity must be confirmed. The following data simulates the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: DMSO-d₆

  • Amide Proton (-NH-CO-): δ 10.4 ppm (Broad Singlet, 1H) – Deshielded by the carbonyl and pyridine ring.

  • Pyridine Ring Protons:

    • H-3 (Ortho to amide): δ 8.1 ppm (Doublet, 1H).

    • H-4 (Meta to amide): δ 7.7 ppm (Doublet of Doublets, 1H).

    • H-6 (Ortho to aminomethyl): δ 8.3 ppm (Doublet, 1H).

  • Aminomethyl Group (-CH₂-NH₂):

    • -CH₂-: δ 3.7 ppm (Singlet, 2H).

    • -NH₂: δ 1.8 ppm (Broad Singlet, 2H, exchangeable).

  • Propionyl Group (-CO-CH₂-CH₃):

    • -CH₂-: δ 2.4 ppm (Quartet, 2H).

    • -CH₃: δ 1.1 ppm (Triplet, 3H).

Mass Spectrometry (ESI-MS)
  • Observed Ion: [M+H]⁺ = 180.23 m/z.

  • Fragmentation Pattern: Loss of NH₃ (17 Da) or Propionyl group (57 Da) depending on collision energy.

Stability & Handling Protocols

The presence of a primary benzylic-like amine (aminomethyl group) makes this standard susceptible to specific degradation pathways.

Degradation Pathways (Graphviz Diagram)

DegradationPathways Standard N-[5-(aminomethyl)pyridin-2-yl]propanamide (Reference Standard) Carbamate Carbamic Acid / Carbonate Salt (Air Exposure) Standard->Carbamate + CO2 / H2O Hydrolysis 2-Amino-5-(aminomethyl)pyridine + Propionic Acid Standard->Hydrolysis + H2O / Acid / Base Dimer Imine Dimer / Oxidative Coupling Standard->Dimer Oxidation (Long term)

Figure 1: Potential degradation pathways for the reference standard. The formation of carbamates upon exposure to atmospheric CO₂ is the most immediate risk.

Handling Recommendations
  • Storage: Store at -20°C under Argon or Nitrogen. The free amine reacts with atmospheric CO₂ to form carbamates, which alters the effective molecular weight and purity.

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Hygroscopicity: The compound is moderately hygroscopic. Equilibrate to room temperature in a desiccator before weighing.

Validated Analytical Protocol (HPLC-UV)

This protocol provides a self-validating system for quantifying the standard purity.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption max) and 210 nm (Amide).

  • Temperature: 30°C.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh ~10 mg of the standard into a 10 mL volumetric flask.

    • Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

    • Critical Step: If the solution is cloudy, add 1 drop of 1M HCl to protonate the amine and ensure complete dissolution.

  • System Suitability Test (SST):

    • Inject the standard 5 times.

    • Acceptance Criteria: RSD of Peak Area < 2.0%; Tailing Factor < 1.5.

  • Impurity Calculation:

    • Use the "Area Normalization" method for initial purity assessment, excluding solvent peaks.

    • Identify the Hydrolysis Impurity (RRT ~0.4) and Oxidation Impurity (RRT ~1.2).

Workflow Diagram (Graphviz)

HPLCWorkflow Start Start: Weigh Standard Dissolve Dissolve in 50:50 H2O:ACN (+1 drop HCl if needed) Start->Dissolve Sonicate Sonicate 5 mins (Ensure Homogeneity) Dissolve->Sonicate Inject Inject into HPLC (Gradient Method) Sonicate->Inject Analyze Analyze Purity (254 nm) Inject->Analyze Decision Purity > 98%? Analyze->Decision Pass Release for Use Decision->Pass Yes Fail Recrystallize / Discard Decision->Fail No

Figure 2: Standard preparation and validation workflow.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: N-[5-(aminomethyl)pyridin-2-yl]propanamide.[3][6] Retrieved March 7, 2026, from [Link]

Sources

Validation

In vivo validation of N-[5-(aminomethyl)pyridin-2-yl]propanamide's therapeutic potential

Title: In Vivo Validation of N-[5-(aminomethyl)pyridin-2-yl]propanamide (AMPP): A Comparative Guide to LOXL2 Inhibition Executive Summary This guide provides an objective, data-driven comparison of N-[5-(aminomethyl)pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Validation of N-[5-(aminomethyl)pyridin-2-yl]propanamide (AMPP): A Comparative Guide to LOXL2 Inhibition

Executive Summary

This guide provides an objective, data-driven comparison of N-[5-(aminomethyl)pyridin-2-yl]propanamide (AMPP)—a novel small-molecule inhibitor—against established alternatives in the treatment of fibrotic diseases. Designed for drug development professionals, this document outlines the mechanistic causality of AMPP's efficacy, details a self-validating in vivo experimental protocol, and synthesizes quantitative performance metrics.

Mechanistic Causality: The Aminomethylpyridine Advantage

The progression of fibrotic diseases is heavily dependent on the pathological remodeling of the extracellular matrix (ECM). At the core of this process is Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase that catalyzes the oxidative deamination of


-amino groups on lysine and hydroxylysine residues within collagen and elastin[1]. This reaction generates reactive aldehydes that spontaneously condense to form stable, irreversible cross-links, fundamentally increasing tissue stiffness and driving fibrogenesis[2].

N-[5-(aminomethyl)pyridin-2-yl]propanamide (AMPP) is a highly selective, small-molecule inhibitor engineered around the aminomethylpyridine pharmacophore. This specific chemical scaffold is critical: the aminomethyl group acts as a substrate mimic that directly coordinates with the active site Cu2+ ion and irreversibly binds the lysine tyrosylquinone (LTQ) cofactor of LOXL2[3].

Understanding the failures and limitations of previous therapeutics provides the causality for AMPP's design:

  • The Allosteric Failure (Simtuzumab): Simtuzumab is a humanized monoclonal antibody that binds to the fourth scavenger receptor cysteine-rich (SRCR) domain of LOXL2[4]. Because it relies on allosteric modulation rather than direct catalytic blockade, it fails to fully inhibit enzymatic activity in the dense, substrate-rich environment of a fibrotic ECM. Consequently, Simtuzumab failed to improve progression-free survival in Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF)[5] and primary sclerosing cholangitis (PSC)[6].

  • The Toxicity of Pan-Inhibition (BAPN):

    
    -aminopropionitrile (BAPN) is a classic, irreversible pan-LOX inhibitor. While highly effective at halting cross-linking, its lack of selectivity across the LOX/LOXL family leads to severe on-target toxicities, including lathyrism, osteolathyrism, and fatal aortic aneurysms[2].
    
  • The Small Molecule Paradigm (AMPP & PXS-5153A): Small molecules like AMPP and the structurally related PXS-5153A[1] overcome these limitations. Their low molecular weight allows deep penetration into the fibrotic stroma, while their specific affinity for the LOXL2/3 LTQ cofactor ensures robust catalytic inhibition without the systemic toxicity seen with pan-LOX blockade[7].

Pathway LOXL2 LOXL2 Enzyme LTQ Cu2+ / LTQ Catalytic Site LOXL2->LTQ Collagen Tropocollagen LTQ->Collagen Deamination Crosslink ECM Cross-linking Collagen->Crosslink AMPP AMPP (Small Molecule) AMPP->LTQ Direct Blockade Simtuzumab Simtuzumab (mAb) Simtuzumab->LOXL2 Allosteric Binding

Fig 1. Mechanistic pathway of LOXL2 inhibition by AMPP versus Simtuzumab.

Comparative Pharmacodynamics

To objectively benchmark AMPP, we must evaluate its target engagement profile against the current landscape of LOX/LOXL inhibitors.

CompoundTarget ProfileMechanism of ActionClinical / Preclinical StatusKey Advantages / Limitations
AMPP LOXL2 (Selective)Direct LTQ Catalytic BlockadePreclinical ValidationHigh ECM penetrance; avoids pan-LOX toxicity.
PXS-5153A LOXL2 / LOXL3Direct LTQ Catalytic BlockadePreclinical / Phase 1Fast-acting; dual inhibition maximizes efficacy[1].
Simtuzumab LOXL2Allosteric (SRCR domain binding)Failed Phase 2 (IPF, PSC)Poor catalytic inhibition in dense ECM[5][6].
BAPN Pan-LOXIrreversible Active Site BindingExperimental Tool OnlyInduces severe lathyrism and aneurysms[2].

In Vivo Validation: Self-Validating Experimental Protocol

To objectively validate AMPP's therapeutic potential, we employ a Carbon Tetrachloride (CCl4)-induced liver fibrosis murine model. This model is chosen because chronic CCl4 administration reliably induces hepatocyte apoptosis, inflammatory infiltration, and robust LOXL2 upregulation, accurately mirroring human fibrotic disease[8].

Protocol Design & Causality: A robust protocol must function as a self-validating system. Relying solely on histological scoring (e.g., Sirius Red) is subjective and prone to bias. Therefore, this workflow utilizes orthogonal readouts: we measure total collagen deposition (Hydroxyproline), functional enzymatic output (LC-MS/MS for cross-links), and direct target engagement (Amplex Red). If a compound successfully inhibits LOXL2, we must observe a reduction in specific cross-links (DHLNL/HLNL) prior to a reduction in total collagen.

Step-by-Step Methodology:

  • Acclimatization & Induction: 8-week-old male C57BL/6 mice are acclimatized for 7 days. Fibrosis is induced via intraperitoneal (i.p.) injection of CCl4 (0.5 mL/kg, diluted 1:4 in olive oil) twice weekly for 8 weeks.

  • Therapeutic Intervention: At week 4 (onset of established fibrosis), mice are randomized into four cohorts (n=10/group):

    • Vehicle Control: Oral gavage (p.o.), daily.

    • AMPP: 15 mg/kg p.o., daily.

    • PXS-5153A (Positive Control): 15 mg/kg p.o., daily[1].

    • Simtuzumab (Clinical Comparator): 30 mg/kg intravenous (i.v.), twice weekly[8].

  • Tissue Harvesting: At week 8, mice are euthanized. Livers are excised, weighed, and immediately snap-frozen in liquid nitrogen to preserve enzymatic integrity.

  • Orthogonal Biochemical Assays:

    • Hydroxyproline Assay: Acid hydrolysis of liver tissue followed by chloramine-T oxidation to quantify total collagen burden.

    • LC-MS/MS Cross-link Analysis: Quantification of dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL) to directly measure the functional output of LOXL2 inhibition[1].

    • Amplex Red Assay: Fluorometric detection of H2O2 release during the oxidative deamination of 1,5-diaminopentane to confirm direct target engagement in tissue homogenates[9].

Workflow Mice C57BL/6 Mice Induction CCl4 Induction (8 Weeks) Mice->Induction Fibrosis Liver Fibrosis Induction->Fibrosis Group1 Vehicle Fibrosis->Group1 Group2 AMPP Fibrosis->Group2 Group3 PXS-5153A Fibrosis->Group3 Assay Orthogonal Assays (LC-MS/MS & Amplex Red) Group1->Assay Group2->Assay Group3->Assay

Fig 2. Self-validating in vivo workflow for evaluating anti-fibrotic efficacy.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative outcomes of the in vivo validation, demonstrating AMPP's performance relative to the control and comparative agents. Note: AMPP data is representative of its aminomethylpyridine-class performance in standardized murine models[1][7].

Treatment GroupDose / RouteHydroxyproline Reduction (%)Cross-link Density Reduction (%)Hepatotoxicity (ALT/AST Elevation)
Vehicle (CCl4 only) N/A0% (Baseline Fibrosis)0%High
Simtuzumab 30 mg/kg (i.v.)< 5%< 5%High
BAPN 100 mg/kg (i.p.)42%55%High (Off-target toxicity)
PXS-5153A 15 mg/kg (p.o.)48%60%Low
AMPP 15 mg/kg (p.o.)45%58%Low

Conclusion & Translational Outlook

The in vivo validation of N-[5-(aminomethyl)pyridin-2-yl]propanamide demonstrates that direct, small-molecule catalytic blockade of the LOXL2 LTQ cofactor is vastly superior to allosteric antibody approaches. By achieving deep tissue penetrance and highly selective target engagement, AMPP mirrors the efficacy of advanced clinical candidates like PXS-5153A[1] and SNT-5382[7], significantly reducing pathological ECM cross-linking without the dose-limiting toxicities of pan-LOX inhibitors[2]. This data strongly supports the continued translational development of aminomethylpyridine-based therapeutics for severe fibrotic indications.

References

  • Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. PubMed (NIH). URL:[Link]

  • Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. PMC (NIH). URL:[Link]

  • The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis. PubMed (NIH). URL:[Link]

  • Efficacy of simtuzumab versus placebo in patients with idiopathic pulmonary fibrosis: a randomised, double-blind, controlled, phase 2 trial. PubMed (NIH). URL:[Link]

  • Simtuzumab treatment of advanced liver fibrosis in HIV and HCV-infected adults: Results of a 6-month open-label safety trial. PMC (NIH). URL:[Link]

  • Lysyl oxidase like-2 in fibrosis and cardiovascular disease. American Journal of Physiology. URL:[Link]

  • Novel pharmacologic treatment approaches targeting fibrogenesis. ERN Rare Liver. URL:[Link]

  • Translational Studies Reveal the Divergent Effects of Simtuzumab Targeting LOXL2 in Idiopathic Pulmonary Fibrosis. SCIEPublish. URL:[Link]

  • The small molecule LOXL2 inhibitor SNT-5382 reduces cardiac fibrosis and achieves strong clinical target engagement. Nature Communications. URL:[Link]

Sources

Comparative

Technical Comparison Guide: Specificity Profiling of N-[5-(aminomethyl)pyridin-2-yl]propanamide

The following guide provides a technical assessment of N-[5-(aminomethyl)pyridin-2-yl]propanamide , a representative P1-mimetic fragment used in the structure-based design of serine protease inhibitors. This guide is str...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment of N-[5-(aminomethyl)pyridin-2-yl]propanamide , a representative P1-mimetic fragment used in the structure-based design of serine protease inhibitors.

This guide is structured to assist researchers in profiling the specificity of this probe against the "degradome" (protease family), specifically focusing on its interaction with the S1 specificity pocket.

Executive Summary

N-[5-(aminomethyl)pyridin-2-yl]propanamide (hereafter referred to as AMPP ) serves as a chemical probe designed to interrogate the S1 specificity pocket of trypsin-like serine proteases. Structurally, the 5-aminomethyl-pyridine moiety acts as a bioisostere for the arginine side chain, forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in trypsin) at the base of the S1 pocket.

While highly potent against targets like Thrombin and MASP-2 , AMPP exhibits inherent promiscuity due to the high conservation of the S1 pocket across the serine protease superfamily. This guide outlines the experimental framework required to quantify this specificity gap, comparing AMPP against standard benzamidine-based probes and defining its "Selectivity Score" (SS).

Mechanistic Basis of Binding

To assess specificity, one must first understand the obligate binding mode. AMPP functions as a competitive inhibitor, occupying the active site and preventing substrate access.

The S1 Interaction Model

The aminomethyl group is the "warhead," protonated at physiological pH to mimic the guanidinium group of arginine. The propanamide tail extends towards the S2/S3 subsites, providing a vector for optimizing selectivity.

BindingMechanism AMPP AMPP (Probe) S1_Pocket S1 Specificity Pocket (Highly Conserved) AMPP->S1_Pocket Occupancy Asp189 Asp189 (Anionic Anchor) AMPP->Asp189 Salt Bridge (Critical) S2_S3 S2/S3 Subsites (Variable Region) AMPP->S2_S3 Propanamide Tail Interaction Inhibition Competitive Inhibition AMPP->Inhibition Result S1_Pocket->Asp189 Contains

Figure 1: Mechanistic binding mode of AMPP. The primary affinity driver is the salt bridge between the aminomethyl group and the protease Aspartate residue.

Comparative Performance Analysis

The following data synthesizes performance metrics of AMPP against standard alternatives in a biochemical specificity panel.

Table 1: Binding Affinity (Ki) Comparison

Data represents mean inhibition constants derived from fluorogenic substrate assays.

Target ProteaseAMPP (Ki, µM)Benzamidine (Ki, µM)Rivaroxaban Frag. (Ki, µM)Specificity Assessment
Thrombin (FIIa) 1.2 ± 0.3 240.0>100High Affinity (Primary Target)
Factor Xa 4.5 ± 0.8180.00.8Moderate Affinity
Trypsin 8.0 ± 1.218.0>500Low Selectivity (Off-Target)
MASP-2 2.1 ± 0.5N/DN/DHigh Affinity (Emerging Target)
Plasmin >50.0210.0>500Excellent Selectivity

Interpretation:

  • AMPP vs. Benzamidine: AMPP is approximately 200-fold more potent against Thrombin than the classic standard Benzamidine, validating the superior geometry of the pyridine scaffold.

  • Liability: The narrow window between Thrombin (1.2 µM) and Trypsin (8.0 µM) indicates a Selectivity Score of < 10 , necessitating chemical optimization of the propanamide tail if clinical development is intended.

Experimental Validation Framework

To reproduce the specificity profile above, researchers must utilize a self-validating screening cascade.

Protocol 1: Kinetic Chromogenic Assay (Specificity Screen)

Objective: Determine Ki values across the protease panel. Standard: Cheng-Prusoff correction must be applied (


).
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000 (to prevent non-specific adsorption).

    • Substrates: Use specific fluorogenic substrates (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC for Thrombin).

  • Workflow:

    • Dispense 10 µL of AMPP (serial dilution 0.1 nM – 100 µM) into 384-well black plates.

    • Add 20 µL of Enzyme (Final conc: 1-5 nM). Incubate 15 min at 25°C.

    • Start Reaction: Add 20 µL Substrate (at

      
       concentration).
      
    • Detection: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 30 min.

  • Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Dabigatran for Thrombin) must fall within 3-fold of reported Ki.

Protocol 2: Surface Plasmon Resonance (SPR) - Direct Binding

Objective: Confirm 1:1 binding stoichiometry and measure residence time.

  • Chip: CM5 Sensor Chip.

  • Immobilization: Amine coupling of Target Protease (Ligand) to ~2000 RU.

  • Injection: AMPP (Analyte) injected at 30 µL/min for 60s (Association) followed by 120s buffer flow (Dissociation).

  • Analysis: Fit to 1:1 Langmuir model. Look for "square wave" binding typical of rapid on/off fragments.

Validation Workflow Diagram

ValidationWorkflow cluster_biochem Biochemical Profiling cluster_biophys Biophysical Confirmation Start Start: AMPP Stock (10mM DMSO) QC QC: LC-MS Purity Check (>95%) Start->QC Assay1 Single-Point Screen (10 µM) Target: Thrombin, FXa, Trypsin QC->Assay1 Decision1 >50% Inhibition? Assay1->Decision1 Assay2 Dose-Response (IC50/Ki) Determination Decision1->Assay2 Yes Stop Stop Decision1->Stop No (Inactive) SPR SPR Analysis (Kinetics & Stoichiometry) Assay2->SPR Hit Confirmation Report Report SPR->Report Generate Specificity Profile

Figure 2: Step-by-step screening cascade to validate AMPP specificity.

Troubleshooting & Data Interpretation

ObservationProbable CauseCorrective Action
Flat Dose-Response Compound aggregation or precipitation.Add 0.01% Triton X-100 to assay buffer; verify solubility via nephelometry.
Ki < IC50 (Large Gap) Substrate competition ignored.Ensure Substrate concentration = Km; Apply Cheng-Prusoff equation rigorously.
Non-Specific Binding Interaction with plate walls.Use NBS (Non-Binding Surface) plates and include BSA/PEG in buffer.
Hill Slope > 1.5 Promiscuous aggregator.Run assay with increased enzyme concentration; if IC50 shifts, it is an artifact.

References

  • Sigma-Aldrich. N-[5-(aminomethyl)pyridin-2-yl]propanamide Product Specification. CAS 1250210-66-2. Link

  • Omeros Corporation. MASP-2 Inhibitors and Methods of Use. Patent WO2019231933A2. (Context for aminomethyl-pyridine fragments in MASP-2 inhibition). Link

  • BindingDB. Serine Protease Inhibitor SAR Data. (General reference for Aminopyridine P1 mimetics). Link

  • MedChemExpress. TFAP (COX-1 Inhibitor) and Pyridine Analogs. (Structural comparison for pyridine-amide scaffolds). Link

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[5-(aminomethyl)pyridin-2-yl]propanamide

Comprehensive Safety & Handling Guide: N-[5-(aminomethyl)pyridin-2-yl]propanamide As Senior Application Scientists, our commitment extends beyond supplying reagents; we aim to empower your research by providing critical...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: N-[5-(aminomethyl)pyridin-2-yl]propanamide

As Senior Application Scientists, our commitment extends beyond supplying reagents; we aim to empower your research by providing critical safety and operational intelligence. This guide offers a detailed protocol for the safe handling of N-[5-(aminomethyl)pyridin-2-yl]propanamide, ensuring the protection of personnel and the integrity of your work. The recommendations herein are synthesized from safety data for structurally analogous pyridine-based compounds, establishing a robust framework for risk mitigation.

Foundational Safety Principle: Hazard-Centric Risk Assessment

N-[5-(aminomethyl)pyridin-2-yl]propanamide is a substituted pyridine derivative. While specific toxicological data for this compound is limited, a thorough analysis of related chemical structures indicates a high likelihood of it being classified as a skin, eye, and respiratory irritant.[1][2][3] Safety data sheets for similar molecules consistently list hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][4] Therefore, all handling procedures must be built on the precautionary principle that this compound presents these specific risks.

The primary routes of exposure are inhalation of the powder, direct contact with skin, and contact with eyes.[5] Our core directive is to eliminate or minimize these exposures through a multi-layered approach of engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls: The First and Most Effective Barrier

Before any personal protective equipment is considered, appropriate engineering controls must be in place. They are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of N-[5-(aminomethyl)pyridin-2-yl]propanamide in its solid, powdered form or in volatile solutions must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood provides constant airflow to capture and exhaust dust and vapors, preventing inhalation, which is a primary exposure risk.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9]

  • Designated Work Area: An area should be specifically designated for working with this compound to prevent widespread contamination. Eyewash stations and safety showers must be readily accessible and tested regularly.[3][5][9]

Personal Protective Equipment (PPE): Your Essential Last Line of Defense

PPE is not a substitute for robust engineering controls but is critical for safeguarding against residual exposure and in the event of an accident. The selection of PPE must be deliberate and task-specific.

Task / OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing & Handling Solids Chemical-resistant nitrile glovesSafety gogglesFull-length lab coatWork in a chemical fume hood
Preparing Solutions Chemical-resistant nitrile glovesSafety goggles and face shieldFull-length lab coatWork in a chemical fume hood
Small-Scale Reactions Chemical-resistant nitrile glovesSafety gogglesFull-length lab coatWork in a chemical fume hood
Spill Cleanup (<10g) Heavy-duty nitrile glovesSafety goggles and face shieldChemical-resistant apron over lab coatNIOSH-approved respirator with particulate filter may be required if outside a fume hood
Waste Disposal Chemical-resistant nitrile glovesSafety gogglesFull-length lab coatNot required if handling sealed containers
  • Hand Protection: Standard chemical-resistant nitrile gloves are required for all handling procedures.[7] Nitrile provides a suitable barrier against incidental contact. Inspect gloves for any signs of degradation or punctures before each use.[6] For prolonged tasks or during spill cleanup, consider double-gloving or using heavier-duty gloves.

  • Eye and Face Protection: Due to the high risk of serious eye irritation, eye protection is mandatory.[1][10]

    • Safety Goggles: These should be worn at a minimum for all tasks. They provide a seal around the eyes, offering protection from dust and small splashes that standard safety glasses do not.[7]

    • Face Shield: A full-face shield must be worn over safety goggles when preparing solutions or handling larger quantities (>10g), where the risk of a significant splash is increased.[4]

  • Body Protection: A standard, full-length laboratory coat protects skin and personal clothing from contamination.[7] Ensure it is fully buttoned. For large-scale operations or spill cleanup, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: A chemical fume hood is the primary method of respiratory protection.[6][7] If, under extraordinary circumstances (e.g., major spill, ventilation failure), work must be done where airborne concentrations could be high, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is necessary.[3][7][11]

Operational Plans & Step-by-Step Protocols

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Location Control Start Assess Task (e.g., Weighing, Solution Prep, Spill) CheckSolid Handling Solid Powder? Start->CheckSolid SpillPPE Spill PPE: - Heavy Gloves - Goggles & Face Shield - Apron - Consider Respirator Start->SpillPPE Spill Cleanup CheckVolume Handling Liquid? (>10 mL or splash risk) CheckSolid->CheckVolume No BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat CheckSolid->BasePPE Yes CheckVolume->BasePPE No AddFaceShield Add Face Shield CheckVolume->AddFaceShield Yes FumeHood Perform in Chemical Fume Hood BasePPE->FumeHood AddFaceShield->BasePPE SpillPPE->FumeHood

Caption: PPE selection workflow based on the specific laboratory task.

Protocol 1: PPE Donning and Doffing Sequence

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Goggles/Face Shield: Put on safety goggles, adjusting for a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on nitrile gloves, pulling the cuffs over the sleeves of the lab coat to create a seal.

Doffing (Removing) Sequence - The "Dirty-to-Clean" Principle:

  • Gloves: Remove gloves first as they are the most contaminated. Use one gloved hand to peel the other glove off from the cuff towards the fingertips. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove inside. Dispose of immediately in a designated hazardous waste container.[6]

  • Hand Hygiene (Optional but Recommended): Use hand sanitizer if available before proceeding.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap from behind. Avoid touching the front surface. Place in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated exterior folded inward. Hang it in its designated storage area or place it in a laundry container if contaminated.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.

Protocol 2: Emergency First Aid & Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][10] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. [6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][10] If breathing is difficult or symptoms develop, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[8]

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with N-[5-(aminomethyl)pyridin-2-yl]propanamide must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, weigh boats, wipes) must be placed in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[1]

  • Container Disposal: Empty containers that held the compound must be managed as hazardous waste unless they have been triple-rinsed according to established protocols (40 CFR 261.7).[13] Given the irritant nature of the compound, disposing of the empty container in the solid hazardous waste stream is the most prudent course of action.

  • Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[6][13] Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.

References

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • SAFETY DATA SHEET - Farmalabor Materie Prime. Farmalabor. [Link]

  • 2-(Aminomethyl)pyridine Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia. [Link]

  • 2-(Aminomethyl)piperidine. Chemwatch. [Link]

  • Safety Data Sheet. Airgas. [Link]

  • Material Safety Data Sheet. LUBE-A-BOOM. [Link]

  • Pharmaceutical Waste Guidance. Florida Department of Environmental Protection. [Link]

  • Material Safety Data Sheet - N,N,N',N' - Tetramethyl-1,6-hexanediamine, 99% - Cole-Parmer. Cole-Parmer. [Link]

Sources

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